2-Allylphenol
Description
This compound is a natural product found in Psidium guajava with data available.
Structure
3D Structure
Properties
IUPAC Name |
2-prop-2-enylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O/c1-2-5-8-6-3-4-7-9(8)10/h2-4,6-7,10H,1,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIRNGVVZBINFMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC=CC=C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
27924-98-7, 3383-08-2 (hydrochloride) | |
| Record name | Phenol, 2-(2-propen-1-yl)-, homopolymer | |
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| Record name | 2-Allylphenol | |
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DSSTOX Substance ID |
DTXSID3022164 | |
| Record name | 2-Allylphenol | |
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Molecular Weight |
134.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Light brown liquid with an odor like phenol; [Alfa Aesar MSDS] | |
| Record name | Phenol, 2-(2-propen-1-yl)- | |
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CAS No. |
1745-81-9, 26761-75-1 | |
| Record name | 2-Allylphenol | |
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| Record name | 2-Allylphenol | |
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| Record name | Allylphenol (mixed isomers) | |
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| Record name | 2-Allylphenol | |
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| Record name | 2-ALLYLPHENOL | |
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| Record name | Phenol, 2-(2-propen-1-yl)- | |
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| Record name | 2-allylphenol | |
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| Record name | O-ALLYLPHENOL | |
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Foundational & Exploratory
2-Allylphenol chemical properties and structure elucidation
An In-depth Technical Guide on 2-Allylphenol: Chemical Properties and Structure Elucidation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and structural elucidation of this compound (CAS No: 1745-81-9). As a key intermediate in the synthesis of pharmaceuticals, such as the beta-blocker Alprenolol, and in the production of polymers and resins, a thorough understanding of its characteristics is crucial.[1][2] This document details its physicochemical properties, outlines standard experimental protocols for its structural analysis, and presents logical workflows for its characterization.
Chemical and Physical Properties
This compound, also known as o-allylphenol or 2-(2-propen-1-yl)phenol, is an organic compound that presents as a colorless to pale yellow or light brown liquid with a distinct aromatic, phenol-like odor.[2][3][4] It is characterized by a phenol ring substituted with an allyl group at the ortho position.[2] While soluble in organic solvents like ether, chloroform, and alcohol, it has limited solubility in water.[2][5][6]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | 2-prop-2-enylphenol | [4] |
| CAS Number | 1745-81-9 | [2] |
| Molecular Formula | C₉H₁₀O | [1][2] |
| Molecular Weight | 134.175 g/mol | [1][7] |
| Appearance | Colorless to pale yellow liquid | [2][3] |
| Melting Point | -6 °C | [1][4] |
| Boiling Point | 220 °C (at 760 mmHg) | [1][3][4] |
| Density | 1.028 g/mL at 25 °C | [3][8] |
| Refractive Index (n20/D) | 1.546 | [3][8] |
| Water Solubility | 7 g/L (at 20 °C) | [1][3] |
| Flash Point | 88 °C / 190 °F | [5][9] |
| SMILES | C=CCC1=CC=CC=C1O | [2][4] |
| InChI Key | QIRNGVVZBINFMX-UHFFFAOYSA-N | [2][4] |
Structure Elucidation
The definitive identification and structural confirmation of this compound rely on a combination of modern spectroscopic techniques.[10][11] These methods provide complementary information about the molecule's carbon framework, functional groups, and atomic connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the precise structure of this compound by mapping the chemical environments of its hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.
-
¹H NMR (Proton NMR): The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, characteristic signals include:
-
Aromatic Protons: A complex multiplet pattern typically between 6.7 and 7.2 ppm, corresponding to the four protons on the benzene ring.
-
Vinyl Protons: Signals for the three protons of the allyl group's double bond. The internal proton (-CH=) appears as a multiplet around 5.9-6.1 ppm. The two terminal protons (=CH₂) are diastereotopic and appear as distinct multiplets around 5.1 ppm.
-
Allylic Protons: The two protons of the methylene group (-CH₂-) adjacent to the double bond and the aromatic ring typically show a doublet around 3.4 ppm.
-
Hydroxyl Proton: A broad singlet corresponding to the phenolic -OH group. Its chemical shift is variable and depends on concentration and solvent.
-
-
¹³C NMR (Carbon NMR): The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. Key resonances for this compound include:
-
Aromatic Carbons: Six distinct signals for the carbons of the phenol ring, with the carbon bearing the hydroxyl group appearing most downfield.
-
Vinyl Carbons: Two signals corresponding to the carbons of the C=C double bond.
-
Allylic Carbon: A single signal for the -CH₂- carbon.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in determining the molecular weight and deducing its structure.[11]
-
Molecular Ion Peak (M⁺): In the electron ionization (EI) mass spectrum of this compound, the molecular ion peak is observed at m/z = 134, corresponding to the molecular weight of the compound (C₉H₁₀O).[12][13]
-
Key Fragmentation Patterns: Common fragments observed in the mass spectrum help confirm the structure. The fragmentation pattern often involves the loss of parts of the allyl group or rearrangements, leading to characteristic peaks that can be analyzed to piece together the molecular structure.[4][12]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.[11] The IR spectrum of this compound displays several characteristic absorption bands:
-
O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the hydroxyl (-OH) group of the phenol.
-
C-H Stretch (Aromatic): Absorption bands typically found just above 3000 cm⁻¹ (e.g., 3010-3100 cm⁻¹).
-
C-H Stretch (Aliphatic): Bands corresponding to the allyl group's sp² and sp³ C-H bonds, appearing just above and below 3000 cm⁻¹, respectively.
-
C=C Stretch (Vinyl): An absorption band around 1640 cm⁻¹ indicates the presence of the carbon-carbon double bond in the allyl group.
-
C=C Stretch (Aromatic): Medium to weak absorptions in the 1450-1600 cm⁻¹ region are characteristic of the benzene ring.
-
C-O Stretch: A strong band for the phenolic C-O bond, typically appearing in the 1200-1260 cm⁻¹ range.
Experimental Protocols
The following are detailed methodologies for the key experiments used in the structural elucidation of this compound.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in about 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.[14][15] Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument Setup: Place the NMR tube in the spectrometer (e.g., a 400 MHz or 500 MHz instrument).
-
Data Acquisition (¹H NMR):
-
Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Acquire the spectrum using a standard pulse sequence. Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).
-
Typically, 16 to 64 scans are accumulated to achieve a good signal-to-noise ratio.
-
-
Data Acquisition (¹³C NMR):
-
Switch the probe to the carbon frequency.
-
Acquire the spectrum using a proton-decoupled pulse sequence. Set the spectral width to cover the range of carbon signals (e.g., 0-200 ppm).
-
A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.
-
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) data. Phase the resulting spectrum and perform baseline correction. Integrate the ¹H NMR signals and pick the peaks for both ¹H and ¹³C spectra to determine chemical shifts.
Mass Spectrometry (GC-MS) Protocol
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane or methanol (e.g., 1 mg/mL).
-
Instrument Setup (Gas Chromatograph):
-
Equip the GC with a suitable capillary column (e.g., a nonpolar DB-5 or similar).
-
Set the injector temperature (e.g., 250 °C) and the oven temperature program. A typical program might start at 50 °C, hold for 2 minutes, then ramp up to 280 °C at 10 °C/min.
-
Use helium as the carrier gas with a constant flow rate.
-
-
Instrument Setup (Mass Spectrometer):
-
Set the ion source to Electron Ionization (EI) mode, typically at 70 eV.[4]
-
Set the mass analyzer to scan a mass range of m/z 40-400.
-
-
Data Acquisition: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC inlet. The compound will be separated by the column and subsequently ionized and analyzed by the mass spectrometer.
-
Data Analysis: Analyze the resulting total ion chromatogram (TIC) to identify the peak corresponding to this compound. Examine the mass spectrum of this peak to identify the molecular ion and analyze the fragmentation pattern.
Infrared (FTIR) Spectroscopy Protocol
-
Sample Preparation (Neat Liquid):
-
Place a single drop of the neat (undiluted) this compound liquid onto the surface of a salt plate (e.g., KBr or NaCl).
-
Place a second salt plate on top to create a thin liquid film.
-
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a drop of the liquid sample directly onto the ATR crystal (e.g., diamond or zinc selenide).
-
-
Data Acquisition:
-
Place the sample holder into the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample holder or clean ATR crystal.
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.
-
-
Data Analysis: Process the spectrum by subtracting the background. Identify the characteristic absorption frequencies and correlate them to the functional groups present in this compound.
Visualized Workflows and Pathways
Diagrams created using the DOT language provide clear visual representations of experimental and logical processes.
Caption: Workflow for the structural elucidation of this compound.
Caption: Claisen rearrangement synthesis pathway for this compound.
References
- 1. chembk.com [chembk.com]
- 2. CAS 1745-81-9: this compound | CymitQuimica [cymitquimica.com]
- 3. This compound | 1745-81-9 [chemicalbook.com]
- 4. This compound | C9H10O | CID 15624 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 1745-81-9 | TCI AMERICA [tcichemicals.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. This compound [webbook.nist.gov]
- 8. 2-アリルフェノール 98% | Sigma-Aldrich [sigmaaldrich.com]
- 9. 2-allyl phenol, 1745-81-9 [thegoodscentscompany.com]
- 10. Molecular Structure Characterisation and Structural Elucidation [intertek.com]
- 11. jchps.com [jchps.com]
- 12. This compound(1745-81-9) MS spectrum [chemicalbook.com]
- 13. This compound [webbook.nist.gov]
- 14. This compound(1745-81-9) 1H NMR [m.chemicalbook.com]
- 15. spectrabase.com [spectrabase.com]
Technical Guide: Characterization and Applications of 2-Allylphenol (CAS 1745-81-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the characterization data for 2-Allylphenol (CAS: 1745-81-9), a versatile organic compound with significant applications in chemical synthesis and as a precursor for various materials and biologically active molecules. This document compiles its physicochemical properties, spectroscopic data (NMR, IR, and Mass Spectrometry), and detailed experimental protocols for its synthesis. Furthermore, it explores its role as an antifungal agent, with a focus on its mechanism of action.
Physicochemical Properties
This compound is a colorless to light brown liquid with a phenolic odor. Its key physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₀O | [1] |
| Molecular Weight | 134.18 g/mol | [2] |
| Melting Point | -6 °C | [3] |
| Boiling Point | 220 °C at 760 mmHg | [3] |
| Density | 1.028 g/mL at 25 °C | [4] |
| Refractive Index (n20/D) | 1.546 | [4] |
| Water Solubility | 7 g/L (20 °C) | [5] |
| Flash Point | 88 °C (closed cup) | [4] |
Spectroscopic Characterization
The structural elucidation of this compound is supported by various spectroscopic techniques. The characteristic data are presented below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.13 - 7.05 | m | 2H | Ar-H |
| ~6.89 | m | 1H | Ar-H |
| ~6.78 | m | 1H | Ar-H |
| ~5.97 | m | 1H | -CH=CH₂ |
| ~5.40 | s | 1H | -OH |
| ~5.11 | m | 2H | -CH=CH₂ |
| ~3.38 | d | 2H | Ar-CH₂- |
Solvent: CDCl₃. Chemical shifts are reported relative to TMS (0 ppm). Data sourced from publicly available spectra and may vary slightly based on experimental conditions.
¹³C NMR (Carbon-13 NMR)
| Chemical Shift (ppm) | Assignment |
| ~153.5 | C-OH |
| ~137.0 | -CH=CH₂ |
| ~130.5 | Ar-C |
| ~128.0 | Ar-CH |
| ~127.5 | Ar-CH |
| ~121.0 | Ar-CH |
| ~116.0 | =CH₂ |
| ~115.5 | Ar-CH |
| ~35.0 | Ar-CH₂- |
Solvent: CDCl₃. Chemical shifts are reported relative to TMS (0 ppm). Data sourced from publicly available spectra and may vary slightly based on experimental conditions.[6]
Infrared (IR) Spectroscopy
The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 | Strong, Broad | O-H stretch (phenolic) |
| ~3080 | Medium | =C-H stretch (alkene) |
| ~2980, 2900 | Medium | C-H stretch (alkane) |
| ~1640 | Medium | C=C stretch (alkene) |
| ~1590, 1490, 1450 | Strong | C=C stretch (aromatic) |
| ~1230 | Strong | C-O stretch (phenol) |
| ~915 | Strong | =C-H bend (out-of-plane) |
Data represents typical values and may vary based on the sampling method (e.g., neat liquid, KBr pellet).
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of this compound shows a distinct fragmentation pattern.
| m/z | Relative Intensity (%) | Proposed Fragment Ion |
| 134 | 100 | [M]⁺ (Molecular Ion) |
| 119 | ~40 | [M - CH₃]⁺ |
| 107 | ~35 | [M - C₂H₃]⁺ |
| 91 | ~75 | [C₇H₇]⁺ (Tropylium ion) |
| 77 | ~65 | [C₆H₅]⁺ (Phenyl cation) |
Experimental Protocols
Synthesis of this compound via Claisen Rearrangement
This protocol details the synthesis of this compound from phenol in a two-step process: Williamson ether synthesis to form allyl phenyl ether, followed by a thermal Claisen rearrangement.
Step 1: Williamson Ether Synthesis of Allyl Phenyl Ether
-
To a solution of phenol (1.0 eq) in a suitable solvent (e.g., acetone or DMF) in a round-bottom flask, add a base such as anhydrous potassium carbonate (K₂CO₃, 1.5 eq).
-
Stir the mixture at room temperature for 15-20 minutes to facilitate the formation of the phenoxide salt.
-
Add allyl bromide (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
After completion, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Evaporate the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., diethyl ether) and wash with a dilute aqueous sodium hydroxide solution to remove any unreacted phenol, followed by a water wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude allyl phenyl ether.
Step 2: Thermal Claisen Rearrangement to this compound
-
Place the crude allyl phenyl ether in a round-bottom flask equipped with a reflux condenser.
-
Heat the ether neat (without solvent) to a temperature of 180-220 °C.[7]
-
Maintain this temperature and monitor the reaction progress by TLC. The rearrangement is typically complete within 3-5 hours.
-
Cool the reaction mixture to room temperature.
-
The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.
Mandatory Visualizations
Synthesis Workflow of this compound
Caption: A workflow diagram illustrating the two-step synthesis of this compound.
Claisen Rearrangement Mechanism
Caption: The concerted pericyclic mechanism of the Claisen rearrangement.
Antifungal Mechanism of this compound
This compound has been identified as an effective fungicide, particularly against plant pathogens like Botrytis cinerea. Its mechanism of action involves the inhibition of fungal respiration.[3][4]
Caption: this compound inhibits both the main electron transport chain and the alternative oxidase pathway.
Biological Activity: Antifungal Properties
This compound exhibits significant antifungal activity against a range of plant pathogenic fungi.[8] Its primary mode of action is the disruption of mitochondrial respiration.[3] In many fungi, an alternative oxidase (AOX) pathway exists, which can bypass inhibition of the main electron transport chain. However, studies have shown that this compound and its derivatives can inhibit both the conventional respiratory pathway and the alternative oxidase pathway in fungi like Botrytis cinerea.[3][4] This dual inhibition makes it a potent fungicide and a promising lead compound for the development of new antifungal agents. The inhibition of these respiratory pathways leads to a depletion of ATP, ultimately causing fungal cell death.[8]
Safety and Handling
This compound is classified as harmful if swallowed or in contact with skin and can cause severe skin burns and eye damage.[4] It is essential to handle this chemical in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. In case of contact, immediately flush the affected area with plenty of water. For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
This compound is a valuable chemical intermediate with well-defined physical and spectral properties. The synthetic routes to this compound are well-established, with the Claisen rearrangement being a key transformation. Its demonstrated antifungal activity through the inhibition of fungal respiration highlights its potential for applications in agriculture and drug development. This guide provides essential technical information to support further research and development involving this compound.
References
- 1. [PDF] Antifungal Activity of this compound Derivatives on the Botrytis cinerea Strain: Assessment of Possible Action Mechanism | Semantic Scholar [semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. Antifungal Activity of this compound Derivatives on the Botrytis cinerea Strain: Assessment of Possible Action Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound(1745-81-9) 13C NMR [m.chemicalbook.com]
- 7. Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 8. Antifungal Activity of this compound Derivatives on the Botrytis cinerea Strain: Assessment of Possible Action Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical and Chemical Properties of o-Allylphenol for Researchers and Drug Development Professionals
Introduction: 2-Allylphenol, also known as o-allylphenol, is an aromatic organic compound that has garnered significant interest in various scientific fields, particularly in medicinal chemistry and drug development. Its unique structural features, combining a phenolic hydroxyl group with a reactive allyl substituent, make it a versatile precursor for the synthesis of a wide range of derivatives with potential therapeutic applications. This technical guide provides a comprehensive overview of the physical and chemical properties of o-allylphenol, detailed experimental protocols, and an exploration of its biological activities and potential mechanisms of action, tailored for researchers, scientists, and professionals in drug development.
Physicochemical Properties
o-Allylphenol is a colorless to light brown liquid with a characteristic phenolic odor. Its fundamental physical and chemical properties are summarized in the tables below, providing essential data for experimental design and chemical synthesis.
Table 1: General and Physical Properties of o-Allylphenol
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₀O | [1] |
| Molecular Weight | 134.18 g/mol | [1] |
| CAS Number | 1745-81-9 | [1] |
| Appearance | Colorless to light brown liquid | [2] |
| Odor | Phenol-like | [2] |
| Melting Point | -6 °C | [2] |
| Boiling Point | 220 °C | [2][3] |
| Density | 1.028 g/mL at 25 °C | [3] |
| Refractive Index (n²⁰/D) | 1.546 | [3] |
| Solubility in Water | 7 g/L at 20 °C | [2] |
| pKa | 10.28 at 25 °C | [2] |
Table 2: Spectroscopic Data of o-Allylphenol
| Spectroscopic Technique | Key Features and Observed Shifts | Reference(s) |
| ¹H NMR (CDCl₃) | δ ~3.4 (d, 2H, Ar-CH₂), ~5.1 (m, 2H, =CH₂), ~5.9 (m, 1H, -CH=), 6.7-7.2 (m, 4H, Ar-H), OH proton (variable) | [4] |
| ¹³C NMR (CDCl₃) | δ ~35 (Ar-CH₂), ~115 (=CH₂), ~115, 121, 128, 130 (Ar-C), ~134 (-CH=), ~154 (Ar-C-OH) | [5] |
| Infrared (IR) Spectroscopy | Broad O-H stretch (~3400 cm⁻¹), C-H stretches (aromatic and aliphatic, ~3080-2850 cm⁻¹), C=C stretches (aromatic and vinyl, ~1640, 1590, 1495 cm⁻¹), C-O stretch (~1230 cm⁻¹) | [5] |
| Mass Spectrometry (MS) | Molecular ion (M⁺) at m/z 134 | [6] |
Synthesis and Purification
The most common and efficient method for the synthesis of o-allylphenol is the Claisen rearrangement of its precursor, allyl phenyl ether. This process is typically preceded by the Williamson ether synthesis to obtain the ether from phenol.
Experimental Protocol: Two-Step Synthesis of o-Allylphenol
Step 1: Williamson Ether Synthesis of Allyl Phenyl Ether
This initial step involves the O-alkylation of phenol with an allyl halide.
-
Materials: Phenol, allyl bromide, potassium carbonate (K₂CO₃), acetone (anhydrous).
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenol (1.0 eq) and potassium carbonate (1.5 eq) in anhydrous acetone.
-
Slowly add allyl bromide (1.1 eq) to the stirring mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Evaporate the acetone from the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with 10% aqueous sodium hydroxide solution to remove any unreacted phenol, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield allyl phenyl ether.
-
Step 2: Claisen Rearrangement to o-Allylphenol
This is a thermally-induced[7][7]-sigmatropic rearrangement.
-
Materials: Allyl phenyl ether.
-
Procedure (Thermal Method):
-
Place the synthesized allyl phenyl ether in a flask equipped with a reflux condenser.
-
Heat the ether to a high temperature, typically between 180-220 °C, in an oil bath.[8]
-
Maintain this temperature for 2-4 hours. The progress of the rearrangement can be monitored by TLC or ¹H NMR.
-
Upon completion, the crude o-allylphenol can be purified.
-
-
Procedure (Zinc-Catalyzed Method):
-
To a solution of allyl phenyl ether (10 mmol) in THF (5 mL), add zinc powder (2.5 mmol).[6]
-
Stir the reaction mixture at 55 °C for approximately 40 minutes.[6]
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture to remove the zinc powder and evaporate the solvent to obtain the crude product.[6]
-
Purification Protocol
Crude o-allylphenol can be purified using acid-base extraction followed by distillation or column chromatography.
-
Acid-Base Extraction:
-
Dissolve the crude product in diethyl ether.
-
Extract the ethereal solution with a 10% aqueous sodium hydroxide solution. The phenolic o-allylphenol will move to the aqueous layer as its sodium salt.
-
Separate the aqueous layer and acidify it with dilute hydrochloric acid until the solution becomes cloudy, indicating the precipitation of o-allylphenol.
-
Extract the regenerated o-allylphenol with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield purified o-allylphenol.
-
-
Column Chromatography:
-
The crude product can be further purified by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate as the eluent.[9]
-
Chemical Reactivity and Derivatization
The chemical reactivity of o-allylphenol is characterized by the presence of both a nucleophilic phenolic hydroxyl group and an electrophilic/radical-reactive allyl group. This dual functionality allows for a wide range of chemical modifications.
Reactions of the Phenolic Hydroxyl Group
Etherification: The phenolic hydroxyl group can be readily converted into an ether.
-
Experimental Protocol (O-Alkylation):
-
To a solution of o-allylphenol (1.0 eq) in a suitable solvent such as acetone or DMF, add a base like potassium carbonate (1.5 eq).
-
Add an alkyl halide (e.g., methyl iodide, ethyl bromide) (1.1 eq) and stir the mixture at room temperature or with gentle heating.[10]
-
Monitor the reaction by TLC.
-
Work-up involves filtering the salts, removing the solvent, and purifying the resulting ether, for example, by column chromatography.
-
Esterification: The hydroxyl group can be acylated to form esters.
-
Experimental Protocol (O-Acylation with Acyl Chlorides):
-
Dissolve o-allylphenol (1.0 eq) in a suitable solvent like dichloromethane or THF, often in the presence of a base such as pyridine or triethylamine to neutralize the HCl byproduct.
-
Cool the solution in an ice bath and slowly add the acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.1 eq).[11]
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
The reaction is typically quenched with water, and the product is extracted into an organic solvent, washed, dried, and purified.[12]
-
Reactions of the Allyl Group
The allyl group can undergo various addition and cyclization reactions.
Iodocyclization: A common reaction to form dihydrobenzofuran derivatives.
-
Experimental Protocol:
-
Dissolve o-allylphenol (1.0 eq) in a suitable solvent.
-
Add iodine (I₂) in the presence of a base like sodium bicarbonate.
-
The reaction proceeds via electrophilic addition of iodine to the double bond, followed by intramolecular cyclization by the phenolic oxygen.[13]
-
The resulting 2-(iodomethyl)-2,3-dihydrobenzofuran can be isolated and purified.
-
Biological Activity and Drug Development Applications
o-Allylphenol and its derivatives have shown promising biological activities, particularly as antifungal agents.[8][14] This has positioned them as interesting lead compounds in the drug discovery pipeline.
Antifungal Activity
o-Allylphenol exhibits significant inhibitory effects against a range of plant pathogenic fungi.[14] The mechanism of action is primarily attributed to the inhibition of fungal respiration.[8][15]
Mechanism of Antifungal Action:
Research suggests that o-allylphenol and its derivatives target the fungal respiratory chain.[8] A key aspect of their activity is the inhibition of the alternative oxidase (AOX) pathway, which fungi can use to bypass conventional respiratory inhibitors.[8][15] By inhibiting both the main and alternative respiratory pathways, these compounds can effectively shut down cellular energy production in fungi.[8]
Caption: Proposed mechanism of antifungal action of o-allylphenol derivatives.
Drug Development Workflow
The development of o-allylphenol derivatives as potential antifungal drugs follows a structured workflow, from initial discovery to preclinical evaluation.
Caption: A generalized workflow for the development of o-allylphenol-based antifungal agents.
Experimental Protocol: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is a standard method to determine the Minimum Inhibitory Concentration (MIC) of a compound.
-
Materials: Fungal strain (e.g., Botrytis cinerea), appropriate broth medium (e.g., Potato Dextrose Broth), 96-well microtiter plates, o-allylphenol or its derivative, DMSO (solvent).
-
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
In a 96-well plate, perform serial two-fold dilutions of the compound in the broth medium to achieve a range of concentrations.
-
Prepare a standardized fungal inoculum (e.g., 1-5 x 10⁴ CFU/mL).
-
Inoculate each well (except for a sterility control) with the fungal suspension.
-
Include a positive control (a known antifungal agent) and a negative control (medium with inoculum and DMSO).
-
Incubate the plates at an appropriate temperature (e.g., 25-28 °C) for 48-72 hours.
-
The MIC is determined as the lowest concentration of the compound that causes complete inhibition of visible fungal growth.
-
Conclusion
o-Allylphenol is a valuable and versatile chemical entity with well-defined physical and chemical properties. Its straightforward synthesis and the reactivity of its functional groups make it an attractive starting material for the generation of diverse chemical libraries. The demonstrated antifungal activity, coupled with a clear mechanism of action, highlights its potential in the development of new therapeutic agents. This guide provides the foundational knowledge and experimental protocols necessary for researchers and drug development professionals to effectively utilize o-allylphenol in their scientific endeavors. Further research into its broader biological activities and the development of optimized derivatives will undoubtedly continue to unlock the full therapeutic potential of this remarkable molecule.
References
- 1. CN104211581A - Synthesis process of allylphenol compounds - Google Patents [patents.google.com]
- 2. Synthesis method of this compound and its industrial application_Wuhan Zhisheng Technology Co., Ltd. [en.cnpolymer.com]
- 3. US5087766A - Process for producing allyl-substituted phenol compound and the product - Google Patents [patents.google.com]
- 4. google.com [google.com]
- 5. Preclinical Pharmacokinetic/Pharmacodynamic Studies and Clinical Trials in the Drug Development Process of EMA-Approved Antifungal Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Preclinical Pharmacokinetic/Pharmacodynamic Studies and Clinical Trials in the Drug Development Process of EMA-Approved Antifungal Agents: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antifungal Activity of this compound Derivatives on the Botrytis cinerea Strain: Assessment of Possible Action Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. Ether synthesis by etherification (alkylation) [organic-chemistry.org]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. m.youtube.com [m.youtube.com]
- 13. Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and antifungal activity of this compound derivatives against fungal plant pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Antifungal Activity of this compound Derivatives on the Botrytis cinerea Strain: Assessment of Possible Action Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Solubility of 2-Allylphenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility of 2-allylphenol in water and various organic solvents. The information is curated to support research, development, and formulation activities where this compound is a key component. This document presents quantitative and qualitative solubility data, details common experimental protocols for solubility determination, and illustrates the logical workflow for assessing and reporting solubility.
Core Topic: this compound Solubility
This compound (CAS 1745-81-9) is an organic compound that finds application as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[1][2] Its solubility profile is a critical parameter for its application in various chemical processes, including reaction chemistry, purification, and formulation.
Quantitative Solubility Data
The solubility of this compound has been determined in water, and its miscibility with several organic solvents has been reported. The available quantitative and qualitative data are summarized in the tables below for easy reference and comparison.
Table 1: Solubility of this compound in Water [1][3]
| Solvent | Temperature (°C) | Solubility (g/L) |
| Water | 20 | 7 |
Table 2: Solubility and Miscibility of this compound in Organic Solvents [4][5][6]
| Solvent | Solubility/Miscibility |
| Alcohols | Soluble |
| Chloroform | Soluble |
| Ether | Soluble |
| Organic Solvents | Soluble |
Experimental Protocols
The determination of solubility is a fundamental experimental procedure in chemistry. The following protocols outline the common methodologies used to ascertain the solubility of a compound like this compound in various solvents.
Method 1: Visual Determination of Miscibility for Liquid Solutes
This method is a straightforward qualitative assessment of the miscibility of a liquid solute in a liquid solvent.
Objective: To determine if this compound and a given liquid solvent are miscible in all proportions.
Materials:
-
This compound
-
Solvent of interest (e.g., ethanol, toluene, hexane)
-
Graduated cylinders or pipettes
-
Test tubes with stoppers
-
Vortex mixer (optional)
Procedure:
-
To a clean, dry test tube, add a known volume of the solvent (e.g., 2 mL).
-
Add an equal volume of this compound to the same test tube.
-
Stopper the test tube and shake vigorously for 1-2 minutes. A vortex mixer can be used for more efficient mixing.
-
Allow the mixture to stand and observe.
-
Observation:
-
If the mixture forms a single, clear liquid phase, the two liquids are considered miscible.
-
If the mixture forms two distinct layers, they are immiscible.
-
If the mixture appears cloudy or forms an emulsion, they are partially miscible.
-
Method 2: Shake-Flask Method for Quantitative Solubility Determination
This is a widely used and reliable method for determining the equilibrium solubility of a solute in a solvent at a specific temperature.
Objective: To quantitatively determine the solubility of this compound in a given solvent.
Materials:
-
This compound
-
Solvent of interest
-
Erlenmeyer flasks with stoppers
-
Constant temperature water bath or incubator
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Evaporating dish or rotary evaporator
-
Oven
Procedure:
-
Add an excess amount of this compound to a known volume or mass of the solvent in an Erlenmeyer flask. The excess solute is crucial to ensure that a saturated solution is formed.
-
Seal the flask to prevent solvent evaporation.
-
Place the flask in a constant temperature water bath or incubator set to the desired temperature (e.g., 20°C).
-
Agitate the mixture for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached. The agitation can be achieved using a magnetic stirrer or an orbital shaker.
-
After the equilibration period, allow the undissolved solute to settle.
-
Carefully withdraw a sample of the supernatant (the clear, saturated solution) using a syringe.
-
Filter the sample through a syringe filter that is compatible with the solvent to remove any undissolved solute particles.
-
Accurately weigh a clean, dry evaporating dish.
-
Transfer a known volume or mass of the filtered saturated solution to the pre-weighed evaporating dish.
-
Remove the solvent by evaporation. This can be done in a fume hood at ambient temperature or accelerated by gentle heating in an oven or using a rotary evaporator. Ensure the temperature is kept low enough to prevent degradation of the this compound.
-
Once all the solvent has evaporated, reweigh the evaporating dish containing the dried this compound residue.
-
The mass of the dissolved this compound is the difference between the final and initial weights of the evaporating dish.
-
Calculate the solubility in the desired units (e.g., g/L, mg/mL).
Mandatory Visualizations
The following diagrams illustrate the logical workflow for determining and presenting solubility data for this compound.
Caption: Workflow for this compound Solubility Determination.
This guide serves as a foundational resource for professionals working with this compound, providing essential solubility data and standardized methodologies to ensure consistency and accuracy in experimental work.
References
- 1. haihangchem.com [haihangchem.com]
- 2. This compound, 98+% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. This compound CAS#: 1745-81-9 [m.chemicalbook.com]
- 4. This compound | 1745-81-9 | TCI AMERICA [tcichemicals.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. China this compound CAS 1745-81-9 Manufacturer - Yolatech.com [yolatech.com]
An In-depth Technical Guide to the Physicochemical and Biological Properties of 2-Allylphenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Allylphenol, a member of the phenol class of organic compounds, is distinguished by an allyl group substituted at the second position of the phenol ring. This compound is of significant interest to the scientific and drug development communities due to its diverse biological activities, including antifungal, anti-inflammatory, and antioxidant properties.[1][2][3] This technical guide provides a comprehensive overview of the boiling and melting points of this compound, detailed experimental protocols for their determination, and an exploration of its known signaling pathways.
Physicochemical Data of this compound
The precise determination of the boiling and melting points of a compound is crucial for its identification, purification, and handling in a laboratory setting. The following table summarizes the key physical properties of this compound.
| Property | Value | Source(s) |
| Boiling Point | 220 °C | [4][5][6] |
| Melting Point | -6 °C | [1] |
| Molecular Formula | C₉H₁₀O | [6] |
| Molecular Weight | 134.18 g/mol | [6] |
| Appearance | Clear colourless to light yellow liquid | [7] |
Experimental Protocols for Physical Property Determination
Accurate measurement of boiling and melting points is fundamental in chemical analysis. The following are detailed methodologies for determining these properties for a substance like this compound.
Determination of Boiling Point by Capillary Method
This method is suitable for determining the boiling point of a small quantity of liquid.
Apparatus:
-
Thiele tube or other heating bath (e.g., oil bath)
-
Thermometer (calibrated)
-
Capillary tubes (sealed at one end)
-
Small test tube
-
Rubber band or wire for attaching the test tube to the thermometer
-
Heat source (e.g., Bunsen burner or heating mantle)
Procedure:
-
Sample Preparation: Fill the small test tube with 2-3 mL of this compound.
-
Capillary Insertion: Place a capillary tube (sealed end up) into the test tube containing the sample.
-
Apparatus Assembly: Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.
-
Heating: Immerse the assembly into the Thiele tube or heating bath. The heat should be applied to the side arm of the Thiele tube to allow for even heat distribution via convection currents.
-
Observation: Heat the apparatus gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Boiling Point Determination: Continue heating until a steady and rapid stream of bubbles is observed. Turn off the heat and allow the apparatus to cool slowly. The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the sample. Record this temperature.
-
Repeat: For accuracy, repeat the determination at least twice and calculate the average boiling point.
Determination of Melting Point by Thiele Tube Method
Given that this compound is a liquid at room temperature, this protocol would be applicable after solidifying the sample at a low temperature.
Apparatus:
-
Thiele tube
-
Thermometer (calibrated)
-
Capillary tubes (sealed at one end)
-
Heating oil
-
Heat source (e.g., Bunsen burner)
-
Mortar and pestle (if the solidified sample needs to be powdered)
Procedure:
-
Sample Preparation: Cool a small sample of this compound until it solidifies. Finely powder the solidified sample.
-
Capillary Packing: Pack the powdered sample into the sealed end of a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
Apparatus Assembly: Attach the capillary tube to the thermometer with a rubber band, ensuring the sample is aligned with the thermometer bulb.
-
Heating: Insert the thermometer and attached capillary tube into the Thiele tube containing heating oil. The oil level should be above the sample.
-
Observation: Heat the side arm of the Thiele tube gently. The convection currents will ensure uniform heating.
-
Melting Point Determination: Observe the sample closely as the temperature rises. The temperature at which the first drop of liquid appears is the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is the end of the melting range. Record this temperature range as the melting point.
-
Purity Check: A pure substance will have a sharp melting point range of 1-2°C. A broader melting range may indicate the presence of impurities.
Biological Activity and Signaling Pathways
This compound has been shown to possess significant anti-inflammatory and antioxidant properties.[2][3] Its mechanism of action involves the modulation of key inflammatory pathways.
Anti-Inflammatory Signaling Pathway of this compound
Research has indicated that this compound can reduce the levels of pro-inflammatory cytokines, specifically Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β).[2][7] This effect is believed to be mediated, at least in part, through its interaction with the adenosinergic system, potentially involving the adenosine A2a receptor.[2] The following diagram illustrates the proposed anti-inflammatory mechanism of this compound.
References
- 1. CAS 1745-81-9: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound Reduces IL-1 β and TNF- α, Promoting Antinociception through Adenosinergic, Anti-Inflammatory, and Antioxidant Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Reduces IL-1β and TNF-α, Promoting Antinociception through Adenosinergic, Anti-Inflammatory, and Antioxidant Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-allyl phenol, 1745-81-9 [thegoodscentscompany.com]
- 5. Synthesis method of this compound and its industrial application_Wuhan Zhisheng Technology Co., Ltd. [en.cnpolymer.com]
- 6. scbt.com [scbt.com]
- 7. This compound | 1745-81-9 [chemicalbook.com]
An In-depth Technical Guide to the Spectroscopic Data of 2-Allylphenol
This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 2-allylphenol. It is intended for researchers, scientists, and professionals in drug development who require detailed spectroscopic information and experimental context.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound, providing a clear and concise reference for its structural characterization.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.15 - 6.80 | m | 4H | Ar-H |
| 6.05 - 5.85 | m | 1H | -CH=CH₂ |
| 5.15 - 5.00 | m | 2H | -CH=CH₂ |
| 4.90 (broad s) | 1H | OH | |
| 3.40 | d | 2H | Ar-CH₂- |
Solvent: CDCl₃, Instrument Frequency: 90 MHz.[1][2]
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 153.5 | C-OH |
| 136.8 | -CH=CH₂ |
| 130.5 | Ar-C |
| 127.8 | Ar-C |
| 124.2 | Ar-C (substituted) |
| 121.2 | Ar-C |
| 116.2 | -CH=CH₂ |
| 115.8 | Ar-C |
| 34.8 | Ar-CH₂- |
Solvent: CDCl₃.[3]
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 | Strong, Broad | O-H stretch |
| 3080 | Medium | =C-H stretch (alkene) |
| 3020 | Medium | =C-H stretch (aromatic) |
| 1640 | Medium | C=C stretch (alkene) |
| 1600, 1490, 1450 | Medium to Strong | C=C stretch (aromatic) |
| 1230 | Strong | C-O stretch (phenol) |
| 915, 995 | Strong | =C-H bend (out-of-plane) |
Sample preparation: Liquid film.[2][4]
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 134 | 100 | [M]⁺ (Molecular Ion) |
| 133 | 35 | [M-H]⁺ |
| 119 | 15 | [M-CH₃]⁺ |
| 91 | 51 | [C₇H₇]⁺ (Tropylium ion) |
| 77 | 46 | [C₆H₅]⁺ (Phenyl ion) |
Ionization method: Electron Ionization (EI) at 70 eV.[5][6]
Experimental Protocols
Detailed methodologies for the acquisition of the cited spectroscopic data are provided below. These protocols are based on standard laboratory practices for organic compound analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A solution of this compound (approximately 5-10 mg) was prepared by dissolving the compound in deuterated chloroform (CDCl₃, approximately 0.7 mL). A small amount of tetramethylsilane (TMS) was added as an internal standard (0 ppm).
-
Instrumentation: ¹H and ¹³C NMR spectra were acquired on a 90 MHz NMR spectrometer.
-
¹H NMR Acquisition: The proton NMR spectrum was recorded with a sufficient number of scans to obtain a good signal-to-noise ratio. The spectral width was set to encompass all expected proton signals (typically 0-12 ppm).
-
¹³C NMR Acquisition: The carbon-13 NMR spectrum was acquired using a proton-decoupled pulse sequence. A larger number of scans were necessary due to the lower natural abundance of the ¹³C isotope. The spectral width was set to cover the expected range for carbon signals (typically 0-200 ppm).
-
Data Processing: The raw data (Free Induction Decay - FID) was Fourier transformed, and the resulting spectra were phase and baseline corrected. Chemical shifts were referenced to the internal TMS standard.
Infrared (IR) Spectroscopy
-
Sample Preparation: A drop of neat this compound liquid was placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to create a thin liquid film.
-
Instrumentation: An FTIR (Fourier Transform Infrared) spectrometer was used to acquire the spectrum.
-
Data Acquisition: A background spectrum of the clean salt plates was first recorded. The sample was then placed in the spectrometer's sample compartment, and the sample spectrum was recorded. The final spectrum was generated by ratioing the sample spectrum against the background spectrum. The data was typically collected over a range of 4000 to 400 cm⁻¹.
-
Data Processing: The resulting transmittance or absorbance spectrum was plotted, and the positions of significant absorption bands were identified and reported in wavenumbers (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Introduction: A dilute solution of this compound was introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification before analysis.
-
Ionization: Electron Ionization (EI) was employed, with an electron beam energy of 70 eV, to induce fragmentation of the this compound molecules.
-
Mass Analysis: The resulting positively charged ions and fragment ions were separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: An electron multiplier detector was used to detect the ions, and the signal was amplified to generate the mass spectrum.
-
Data Presentation: The mass spectrum was plotted with the relative abundance of each ion as a function of its m/z value. The base peak (most abundant ion) was assigned a relative intensity of 100%.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for Spectroscopic Analysis of this compound.
References
- 1. This compound(1745-81-9) 1H NMR [m.chemicalbook.com]
- 2. Page loading... [guidechem.com]
- 3. This compound(1745-81-9) 13C NMR spectrum [chemicalbook.com]
- 4. This compound(1745-81-9) IR Spectrum [chemicalbook.com]
- 5. This compound(1745-81-9) MS spectrum [chemicalbook.com]
- 6. This compound | C9H10O | CID 15624 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Biological Versatility of 2-Allylphenol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Allylphenol, a phenolic compound characterized by an allyl group substituted at the ortho position of the hydroxyl group, has garnered significant interest in the scientific community for its diverse biological activities. This technical guide provides a comprehensive overview of the current understanding of this compound's bioactivity, with a focus on its antifungal, antioxidant, anti-inflammatory, antinociceptive, and potential anticancer properties. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development by consolidating quantitative data, detailing experimental methodologies, and illustrating key signaling pathways.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 1745-81-9 | [1] |
| Molecular Formula | C₉H₁₀O | [1] |
| Molecular Weight | 134.18 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 220 °C | [1] |
| Density | 1.028 g/mL at 25 °C | [1] |
| Solubility | Soluble in organic solvents, limited solubility in water | [1] |
Antifungal Activity
This compound has demonstrated notable efficacy as an antifungal agent against a range of plant pathogenic fungi. Its mechanism of action is believed to involve the inhibition of fungal respiration.
Quantitative Antifungal Data
The following table summarizes the inhibitory concentrations of this compound against various fungal species.
| Fungal Species | IC₅₀ (µg/mL) | EC₅₀ (µg/mL) | Reference |
| Botrytis cinerea | 68.0 | - | [2] |
| Rhizoctonia cerealis | - | 8.2 - 48.8 | [3] |
| Pythium aphanidermatum | - | 8.2 - 48.8 | [3] |
| Valsa mali | - | 8.2 - 48.8 | [3] |
Note: IC₅₀ (Median Inhibitory Concentration) and EC₅₀ (Median Effective Concentration) values represent the concentration of a drug that is required for 50% inhibition in vitro. Lower values indicate higher antifungal activity.
Experimental Protocol: Broth Microdilution Antifungal Susceptibility Test
This method is used to determine the minimum inhibitory concentration (MIC) of an antifungal agent.
1. Preparation of Antifungal Stock Solution:
-
Dissolve this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.
2. Preparation of Microtiter Plates:
-
Dispense a sterile fungal growth medium (e.g., RPMI 1640) into the wells of a 96-well microtiter plate.
-
Perform serial two-fold dilutions of the this compound stock solution across the wells to create a concentration gradient.
3. Inoculum Preparation:
-
Culture the fungal strain on an appropriate agar medium.
-
Prepare a fungal suspension in sterile saline or growth medium and adjust the turbidity to a standardized concentration (e.g., 0.5 McFarland standard).
4. Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with the prepared fungal suspension.
-
Include a positive control (a known antifungal agent), a negative control (medium with inoculum and no compound), and a sterility control (medium only).
-
Incubate the plates at an appropriate temperature and duration for the specific fungal species being tested.
5. Determination of MIC:
-
After incubation, visually inspect the plates for fungal growth. The MIC is the lowest concentration of this compound that shows no visible growth.
Proposed Antifungal Mechanism of Action
The primary proposed mechanism for the antifungal activity of this compound is the inhibition of mitochondrial respiration in fungi. This disruption of the electron transport chain leads to a decrease in ATP production, ultimately causing fungal cell death.
Proposed mechanism of antifungal action of this compound.
Antioxidant Activity
As a phenolic compound, this compound exhibits antioxidant properties by acting as a free radical scavenger.
Quantitative Antioxidant Data
While specific IC₅₀ values for this compound in standard antioxidant assays like DPPH or ABTS are not extensively reported in the literature, it has been shown to possess a significant ability to sequester superoxide radicals in vitro.[4]
Experimental Protocol: DPPH Radical Scavenging Assay
This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.
1. Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).
-
Prepare a solution of DPPH in methanol.
2. Assay Procedure:
-
In a 96-well plate, add different concentrations of the this compound solution.
-
Add the DPPH solution to each well.
-
Include a control group containing only the solvent and DPPH solution.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
3. Measurement and Calculation:
-
Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a microplate reader.
-
The radical scavenging activity is calculated as the percentage of DPPH discoloration using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.
Anti-inflammatory and Antinociceptive Activities
This compound has demonstrated significant anti-inflammatory and antinociceptive effects in various in vivo models. These effects are mediated, at least in part, through the adenosinergic system and the reduction of pro-inflammatory cytokines.
Quantitative Anti-inflammatory and Antinociceptive Data
| Assay | Species | Dose (mg/kg, i.p.) | Effect | Reference |
| Acetic Acid-Induced Writhing | Mouse | 25 | 49.8% inhibition | [4] |
| 50 | 81.5% inhibition | [4] | ||
| 75 | 88.4% inhibition | [4] | ||
| 100 | 90.2% inhibition | [4] | ||
| Formalin Test (Phase 2) | Mouse | 50 | 48.2% inhibition | [4] |
| 75 | 69.0% inhibition | [4] | ||
| 100 | 93.0% inhibition | [4] | ||
| Carrageenan-induced Peritonitis | Mouse | 100 | 74.0% reduction in TNF-α | [4] |
| 50 | 45.8% reduction in IL-1β | [4] | ||
| 100 | 63.4% reduction in IL-1β | [4] |
Experimental Protocols
This model is used to assess the anti-inflammatory activity of a compound.
1. Animal Preparation:
-
Use adult male Wistar rats or Swiss mice.
-
Acclimatize the animals to the laboratory conditions before the experiment.
2. Compound Administration:
-
Administer this compound or a vehicle control intraperitoneally (i.p.) at various doses.
3. Induction of Inflammation:
-
After a set time (e.g., 30 minutes) following compound administration, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.
4. Measurement of Paw Edema:
-
Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
The difference in paw volume before and after carrageenan injection represents the degree of edema.
5. Data Analysis:
-
Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group.
This model is used to evaluate the antinociceptive (pain-relieving) properties of a compound.
1. Animal Preparation:
-
Use adult male Swiss mice.
-
Place the animals in individual observation chambers for acclimatization.
2. Compound Administration:
-
Administer this compound or a vehicle control intraperitoneally (i.p.) at various doses.
3. Induction of Nociception:
-
After a set time (e.g., 30 minutes) following compound administration, inject a dilute solution of formalin (e.g., 2.5%) into the sub-plantar region of the right hind paw.
4. Behavioral Observation:
-
Immediately after the formalin injection, observe the animals and record the total time spent licking the injected paw.
-
The observation is typically divided into two phases: the early phase (0-5 minutes, neurogenic pain) and the late phase (15-30 minutes, inflammatory pain).
5. Data Analysis:
-
Compare the licking time of the treated groups with the vehicle control group to determine the percentage of inhibition of nociceptive behavior.
Proposed Anti-inflammatory and Antinociceptive Signaling Pathway
In silico docking studies have suggested that this compound interacts with the adenosine A2a receptor. Activation of this receptor is known to have anti-inflammatory effects. This interaction, coupled with the observed reduction in pro-inflammatory cytokines like TNF-α and IL-1β, suggests a potential signaling pathway for its anti-inflammatory and antinociceptive actions.
Proposed signaling pathway for the anti-inflammatory and antinociceptive effects of this compound.
Anticancer Activity
While phenolic compounds, in general, are known to possess anticancer properties through mechanisms such as the induction of apoptosis and cell cycle arrest, specific quantitative data on the cytotoxic effects of this compound against cancer cell lines (e.g., HeLa, MCF-7, A549) is currently limited in the publicly available scientific literature. Further research is warranted to elucidate the potential of this compound as an anticancer agent and to determine its IC₅₀ values against various cancer cell lines.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
1. Cell Seeding:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
2. Compound Treatment:
-
Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).
-
Include a vehicle control (solvent only) and a positive control (a known cytotoxic drug).
3. MTT Addition:
-
After the treatment period, add MTT solution to each well and incubate for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
4. Solubilization and Measurement:
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (around 570 nm) using a microplate reader.
5. Data Analysis:
-
The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
The IC₅₀ value, the concentration that inhibits 50% of cell growth, can be determined from the dose-response curve.
Conclusion
This compound is a biologically active molecule with demonstrated antifungal, antioxidant, anti-inflammatory, and antinociceptive properties. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research into its therapeutic potential. While its anticancer activity remains to be fully elucidated with specific quantitative data, its classification as a phenolic compound suggests that this is a promising area for future investigation. The elucidation of its mechanisms of action, particularly the signaling pathways involved, will be crucial for the development of this compound and its derivatives as potential therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Modulatory Effects of Polyphenols on Apoptosis Induction: Relevance for Cancer Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Apoptosis-inducing Plant-based Phenolic Compounds are Effective on Leukemia Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journalononcology-org.meddocsonline.org [journalononcology-org.meddocsonline.org]
A Technical Guide to the Antifungal and Anti-inflammatory Properties of 2-Allylphenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Allylphenol (2-AP), a synthetic phenylpropanoid, is an organic compound characterized by a phenol ring substituted with an allyl group at the second carbon.[1][2] Structurally related to bioactive molecules like eugenol and thymol, this compound has garnered significant scientific interest for its potent biological activities.[3] Initially recognized and utilized as an effective fungicide in agriculture, particularly in China, recent studies have unveiled its promising anti-inflammatory and antinociceptive properties.[3][4] This technical guide provides an in-depth analysis of the antifungal and anti-inflammatory mechanisms of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its molecular pathways and experimental workflows.
Antifungal Properties of this compound
This compound and its derivatives have demonstrated significant efficacy against a range of phytopathogenic fungi.[5] Its primary mechanism of action is the inhibition of fungal respiration, making it a subject of interest for developing new antifungal agents, especially in the context of growing fungal resistance.[4][6]
Mechanism of Action
The core antifungal activity of this compound stems from its ability to inhibit fungal respiration by interfering with the electron transport chain, a critical process for cellular energy (ATP) production.[6][7] This interference leads to a decrease in ATP biosynthesis.[7] Furthermore, studies on Botrytis cinerea have shown that highly active this compound derivatives can inhibit the expression of the Bcaox gene.[4][8] This gene is responsible for activating the alternative oxidase (AOX) enzyme, which allows the fungus to bypass the main respiratory pathway when it is inhibited.[4][8] By inhibiting both the normal and alternative respiratory pathways, this compound derivatives can effectively disrupt fungal cellular energy production.[8][9]
Caption: Proposed antifungal mechanism of this compound derivatives.
Quantitative Efficacy Data
The antifungal activity of this compound and its derivatives is often quantified by the half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀). Lower values indicate higher potency. Modifications to the this compound structure, such as converting the hydroxyl group to a methoxy or acetyl group, have been shown to dramatically increase antifungal activity.[4][8]
Table 1: Antifungal Activity (IC₅₀/EC₅₀) of this compound and Its Derivatives against Various Fungi
| Compound | Fungal Species | Activity Metric | Value (µg/mL) | Reference(s) |
| This compound | Botrytis cinerea | IC₅₀ | 68.0 | [8][9][10] |
| This compound | Fusarium thapsinum | EC₅₀ | 7.18 | [7] |
| This compound | Rhizoctonia cerealis | EC₅₀ | 8.2 | [5][7] |
| This compound | Pythium aphanidermatum | EC₅₀ | 19.5 | [5] |
| This compound | Valsa mali | EC₅₀ | 35.6 | [5] |
| This compound | Botrytis cinerea | EC₅₀ | 48.8 | [5] |
| 2-Allyl-4-nitrophenol | Botrytis cinerea | IC₅₀ | 35.0 | [10] |
| 2-Allyl-4,6-dinitrophenol | Phytophthora cinnamomi | EC₅₀ | 10.0 | [10] |
| 2-Methoxy-allylbenzene (Derivative 9) | Botrytis cinerea | IC₅₀ | 2.0 | [4][8] |
| 2-Acetoxy-allylbenzene (Derivative 13) | Botrytis cinerea | IC₅₀ | 1.0 | [4][8] |
| 2-(2-hydroxypropyl) phenol | Rhizoctonia cerealis | EC₅₀ | 1.0 - 23.5 | [5][7] |
| 2-(2-hydroxypropyl) phenol | Pythium aphanidermatum | EC₅₀ | 1.0 - 23.5 | [5][7] |
| 2-(2-hydroxypropyl) phenol | Valsa mali | EC₅₀ | 1.0 - 23.5 | [5][7] |
| 2-(2-hydroxypropyl) phenol | Botrytis cinerea | EC₅₀ | 1.0 - 23.5 | [5][7] |
Experimental Protocol: Fungal Mycelial Growth Inhibition Assay
This protocol describes a common method for evaluating the in vitro antifungal activity of compounds like this compound.[11]
-
Preparation of Fungal Cultures: The target fungal isolate (e.g., B. cinerea) is maintained and grown on a suitable medium like Potato Dextrose Agar (PDA) at a controlled temperature (e.g., 21°C) for 5-7 days.[11]
-
Compound Preparation: The test compounds (this compound and its derivatives) are dissolved in a suitable solvent, such as dichloromethane, to create stock solutions of various concentrations.[11]
-
Assay Plate Preparation: An aliquot (e.g., 200 µL) of each compound solution is added to a specific volume (e.g., 7 mL) of molten agar medium (e.g., malt-yeast extract agar) in a petri dish.[11] A control plate containing only the solvent is also prepared.
-
Inoculation: A mycelial plug from the edge of an actively growing fungal culture is placed in the center of each prepared agar plate.
-
Incubation: The plates are incubated at the optimal growth temperature for the fungus (e.g., 21°C) for a set period (e.g., 48 hours).[9]
-
Data Collection: The radial growth of the mycelium is measured. The percentage of inhibition is calculated relative to the growth in the control plate.
-
Analysis: The IC₅₀ value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.[9]
Caption: Experimental workflow for mycelial growth inhibition assay.
Anti-inflammatory Properties of this compound
Beyond its fungicidal effects, this compound exhibits significant anti-inflammatory and antinociceptive properties, primarily through the modulation of key inflammatory mediators and pathways.[3][12]
Mechanism of Action
The anti-inflammatory effects of this compound are linked to the adenosinergic system.[3][12] In silico docking studies suggest that 2-AP interacts with the adenosine A2a receptor.[12] Activation of this pathway is associated with a reduction in the release of key pro-inflammatory cytokines, specifically Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β).[12] By inhibiting these mediators, this compound effectively suppresses the inflammatory cascade, leading to reduced leukocyte migration to the site of inflammation.[3][13]
Caption: Proposed anti-inflammatory signaling pathway of this compound.
Quantitative Efficacy Data
In vivo studies using animal models have provided quantitative evidence of this compound's anti-inflammatory effects. The compound has been shown to significantly reduce leukocyte migration and the levels of pro-inflammatory cytokines in a dose-dependent manner.
Table 2: Inhibition of Leukocyte Migration in Carrageenan-Induced Peritonitis
| Treatment | Dose (mg/kg) | Leukocyte Count (x 10⁶/mL) | % Inhibition | Reference(s) |
| Control | - | 12.0 ± 1.1 | - | [3] |
| This compound | 50 | 7.9 ± 1.6 | 35.9% | [3] |
| This compound | 100 | 5.8 ± 0.8 | 51.75% | [3] |
| Dexamethasone | 2 | 4.3 ± 1.4 | 64.6% | [3] |
Table 3: Reduction of Pro-inflammatory Cytokines
| Cytokine | Treatment | Dose (mg/kg) | Level (pg/mL) | % Reduction | Reference(s) |
| TNF-α | Control | - | 662.5 ± 42.5 | - | [3] |
| This compound | 100 | 172.2 ± 93.2 | 74.0% | [3] | |
| Dexamethasone | 2 | 0.7 ± 0.8 | 99.8% | [3] | |
| IL-1β | Control | - | 589.4 ± 42.2 | - | [3] |
| This compound | 50 | 319.5 ± 69.1 | 45.8% | [3] | |
| This compound | 100 | 215.6 ± 35.4 | 63.4% | [3] | |
| Dexamethasone | 2 | 117.9 ± 115.0 | 79.9% | [3] |
Experimental Protocol: Carrageenan-Induced Peritonitis in Mice
This protocol is a standard in vivo model for assessing acute inflammation and the efficacy of anti-inflammatory agents.[3]
-
Animal Acclimatization: Mice are acclimatized to laboratory conditions before the experiment.
-
Compound Administration: Animals are divided into groups. The test groups receive intraperitoneal (i.p.) injections of this compound at various doses (e.g., 25, 50, 75, 100 mg/kg). A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug like dexamethasone.[3][12]
-
Induction of Inflammation: Thirty minutes after treatment, inflammation is induced in all animals by an i.p. injection of carrageenan (e.g., 1% solution).[3]
-
Sample Collection: Four hours after the carrageenan injection, the animals are euthanized. The peritoneal cavity is washed with a buffered saline solution containing EDTA to collect the peritoneal fluid.[3]
-
Leukocyte Count: The total number of leukocytes in the collected fluid is determined using a Neubauer chamber or an automated cell counter.
-
Cytokine Analysis: The peritoneal fluid is centrifuged, and the supernatant is collected to measure the levels of TNF-α and IL-1β using an enzyme-linked immunosorbent assay (ELISA) kit.[3]
-
Data Analysis: The results from the treatment groups are compared to the control group to determine the percentage of inhibition of leukocyte migration and cytokine production.
Conclusion
This compound is a versatile compound with well-documented antifungal and anti-inflammatory properties. Its ability to inhibit fungal respiration, including the alternative oxidase pathway, makes it a strong candidate for the development of novel fungicides.[6][8] Simultaneously, its capacity to modulate the adenosinergic system and significantly reduce key pro-inflammatory cytokines highlights its therapeutic potential for treating inflammatory conditions.[3][12] The quantitative data and established mechanisms of action presented in this guide underscore the importance of continued research into this compound and its derivatives for applications in both agriculture and medicine.
References
- 1. Page loading... [guidechem.com]
- 2. This compound | C9H10O | CID 15624 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound Reduces IL-1β and TNF-α, Promoting Antinociception through Adenosinergic, Anti-Inflammatory, and Antioxidant Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antifungal Activity of this compound Derivatives on the Botrytis cinerea Strain: Assessment of Possible Action Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and antifungal activity of this compound derivatives against fungal plant pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Antifungal Activity of this compound Derivatives on the Botrytis cinerea Strain: Assessment of Possible Action Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. This compound Reduces IL-1 β and TNF- α, Promoting Antinociception through Adenosinergic, Anti-Inflammatory, and Antioxidant Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Unveiling the Antioxidant Potential of 2-Allylphenol: A Technical Guide for Chemical Systems
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Allylphenol, a phenolic compound characterized by an allyl group ortho to the hydroxyl moiety, presents a compelling subject for antioxidant research. Its structural features, particularly the phenolic hydroxyl group, suggest an intrinsic capacity to scavenge free radicals and mitigate oxidative stress. This technical guide delves into the antioxidant potential of this compound within chemical systems. While direct quantitative antioxidant data for this compound is not extensively available in the current body of scientific literature, this paper provides a comprehensive framework for its evaluation. This is achieved by presenting detailed experimental protocols for key antioxidant assays, namely DPPH, ABTS, and FRAP. Furthermore, to offer a valuable comparative perspective, this guide summarizes the antioxidant activities of structurally related and well-researched allylphenols, eugenol and chavibetol. The underlying mechanisms of antioxidant action for phenolic compounds are also elucidated, supported by visualizations of experimental workflows and conceptual relationships to provide a thorough understanding for researchers in the field.
Introduction to this compound
This compound (CAS 1745-81-9) is an organic compound that belongs to the phenol family.[1] It is characterized by a hydroxyl group and an allyl group attached to a benzene ring in the ortho position.[1] As a phenolic compound, this compound is structurally poised to act as an antioxidant.[1] The presence of the hydroxyl group allows for the donation of a hydrogen atom to neutralize free radicals, a primary mechanism of antioxidant action.[2] While its biological activities, including antifungal properties, have been noted, a comprehensive quantitative assessment of its antioxidant potential in various chemical assays remains an area ripe for investigation.[2] This guide aims to equip researchers with the necessary information to explore and quantify the antioxidant capacity of this compound.
Comparative Antioxidant Activity of Structurally Related Compounds
In the absence of direct experimental data for this compound, the antioxidant capacities of the structurally similar and widely studied isomers, eugenol (4-allyl-2-methoxyphenol) and chavibetol (5-allyl-2-methoxyphenol), are presented below. This data, gathered from various in vitro antioxidant assays, offers a valuable benchmark for predicting and evaluating the potential antioxidant activity of this compound.
Table 1: DPPH Radical Scavenging Activity of Eugenol and its Derivatives
| Compound | IC50 (µg/mL) | Reference |
| Eugenol | 11.7 | [3] |
| Eugenol | 22.6 | [3] |
| Eugenol | 130.485 | [4] |
| 6-Bromoeugenol | 34.270 | [4] |
| Ascorbic Acid (Standard) | 54.888 | [4] |
Table 2: ABTS Radical Cation Scavenging Activity of Eugenol
| Compound | IC50 (mg/mL) | Reference |
| Eugenol | 0.1492 | [3] |
| Clove Oil | 0.1595 | [3] |
Table 3: Nitric Oxide and Hydroxyl Radical Scavenging Activity of Eugenol
| Assay | Compound | IC50 (µg/mL) | Reference |
| Nitric Oxide Radical Scavenging | Eugenol | 114.34 ± 0.46 | [5] |
| Hydroxyl Radical Scavenging | Eugenol | 306.44 ± 5.28 | [5] |
Note: The presented data is for comparative purposes. The antioxidant activity of this compound may vary based on its unique structural characteristics.
Mechanisms of Antioxidant Action for Phenolic Compounds
The antioxidant activity of phenolic compounds like this compound is primarily attributed to their ability to donate a hydrogen atom from the phenolic hydroxyl group to a free radical, thereby neutralizing it. This process can occur through several mechanisms, including Hydrogen Atom Transfer (HAT) and Single Electron Transfer followed by Proton Transfer (SET-PT).
In the HAT mechanism, the phenolic antioxidant directly donates a hydrogen atom to the free radical. The resulting phenoxy radical is stabilized by resonance, delocalizing the unpaired electron across the aromatic ring, which makes it less reactive than the initial free radical.
Detailed Experimental Protocols
To facilitate the investigation of this compound's antioxidant potential, detailed protocols for three standard in vitro antioxidant assays are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Protocol:
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare a series of concentrations of this compound in a suitable solvent (e.g., methanol or ethanol). Ascorbic acid or Trolox can be used as a positive control.
-
Assay Procedure: In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each concentration of the test sample and the standard. A blank well should contain 100 µL of the solvent and 100 µL of the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the test sample.
-
Data Analysis: The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form by the antioxidant is monitored spectrophotometrically.
Protocol:
-
Reagent Preparation: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Radical Generation: Mix the ABTS and potassium persulfate solutions in a 1:1 (v/v) ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.
-
Working Solution Preparation: Before use, dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Assay Procedure: Add a small volume (e.g., 50 µL) of various concentrations of the this compound solution to a larger volume (e.g., 3 mL) of the diluted ABTS•+ solution.
-
Measurement: Measure the absorbance at 734 nm after a set incubation time (e.g., 6 minutes).
-
Calculation and Data Analysis: The percentage of inhibition is calculated similarly to the DPPH assay, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The formation of a blue-colored ferrous-tripyridyltriazine complex is monitored spectrophotometrically.
References
- 1. CAS 1745-81-9: this compound | CymitQuimica [cymitquimica.com]
- 2. benchchem.com [benchchem.com]
- 3. An Overview on the Anti-inflammatory Potential and Antioxidant Profile of Eugenol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antioxidant activity and kinetics studies of eugenol and 6-bromoeugenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antioxidant activity of eugenol in Piper betel leaf extract - PMC [pmc.ncbi.nlm.nih.gov]
The Rising Potential of 2-Allylphenol Derivatives in Scientific Research and Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The scientific community is increasingly focusing on the versatile class of compounds known as 2-allylphenol derivatives. Possessing a unique structural motif, these molecules are demonstrating significant potential across a spectrum of research applications, from the development of novel therapeutic agents to the creation of advanced materials. This technical guide provides a comprehensive overview of the synthesis, biological activities, and potential research applications of this compound derivatives, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.
Synthesis of this compound Derivatives: A Two-Step Approach
The most prevalent and efficient method for synthesizing this compound and its derivatives is a two-step process commencing with the O-allylation of a corresponding phenol, followed by a thermal Claisen rearrangement. This[1][1]-sigmatropic rearrangement is a powerful tool for carbon-carbon bond formation, proceeding through a concerted pericyclic mechanism.[2][3][4]
The initial O-allylation is typically achieved through a Williamson ether synthesis, where a phenol is deprotonated by a base to form a phenoxide ion, which then acts as a nucleophile, attacking an allyl halide (e.g., allyl bromide).[5] The subsequent Claisen rearrangement of the resulting allyl phenyl ether is induced by heating, leading to the migration of the allyl group to the ortho position of the phenolic ring.[2][3][4]
Experimental Protocol: Synthesis of this compound
Step 1: O-Allylation of Phenol to Allyl Phenyl Ether [5][6]
-
To a solution of phenol in a suitable polar solvent (e.g., isopropanol), add an equimolar amount of an alkali metal hydroxide (e.g., sodium hydroxide) to form the sodium phenoxide in situ.
-
Add allyl chloride to the reaction mixture. The reaction is typically carried out at a temperature between 60°C and 80°C.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water to remove the polar solvent, unreacted alkali phenoxide, and the sodium chloride salt byproduct.
-
Extract the aqueous layer with a non-polar solvent (e.g., toluene).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude allyl phenyl ether.
Step 2: Claisen Rearrangement of Allyl Phenyl Ether to this compound [5][6]
-
Heat the crude allyl phenyl ether in a high-boiling point solvent or neat at a temperature ranging from 160°C to 240°C (typically around 200°C).
-
The rearrangement can be monitored by TLC or gas chromatography.
-
After the reaction is complete, the resulting this compound can be purified by distillation under reduced pressure.
Diverse Biological Activities and Therapeutic Potential
This compound derivatives have garnered significant attention for their wide range of biological activities, making them promising candidates for the development of new therapeutic agents.
Antifungal and Antimicrobial Activity
Numerous studies have highlighted the potent antifungal and antimicrobial properties of this compound and its derivatives. These compounds have shown efficacy against a variety of fungal and bacterial strains, including clinically relevant pathogens.
Table 1: Antifungal Activity of this compound and its Derivatives
| Compound | Fungal Strain | EC₅₀ (µg/mL) | Reference |
| This compound | Rhizoctonia cerealis | 8.2 | [7][8] |
| This compound | Pythium aphanidermatum | >50 | [7][8] |
| This compound | Valsa mali | 35.4 | [7][8] |
| This compound | Botrytis cinerea | 48.8 | [7][8] |
| 2-(2-Hydroxypropyl)phenol | Rhizoctonia cerealis | 1.0 | [7][8] |
| 2-(2-Hydroxypropyl)phenol | Pythium aphanidermatum | 23.5 | [7][8] |
| 2-(2-Hydroxypropyl)phenol | Valsa mali | 15.6 | [7][8] |
| 2-(2-Hydroxypropyl)phenol | Botrytis cinerea | 12.5 | [7][8] |
| 2-Allyl-4-nitrophenol | Botrytis cinerea | 34.0 | [9] |
| 2-Allyl-6-nitrophenol | Botrytis cinerea | 136.0 | [9] |
| 2-Allylanisole | Botrytis cinerea | 2.0 | [9][10] |
| 2-Allylphenyl acetate | Botrytis cinerea | 1.0 | [9][10] |
Table 2: Antimicrobial Activity of this compound Derivatives
| Compound | Bacterial Strain | MIC (mM) | Reference |
| 2-Allyl-carvacrol | Staphylococcus epidermidis | 0.4 | [11] |
| 2-Allyl-carvacrol | Pseudomonas aeruginosa | 3.9 | [11] |
| 2-Allyl-thymol | Staphylococcus epidermidis | 2.0 | [11] |
| 2-Allyl-thymol | Pseudomonas aeruginosa | 7.8 | [11] |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)[11]
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing a suitable growth medium (e.g., Tryptic Soy Broth).
-
Inoculate each well with a standardized suspension of the target bacterial strain (e.g., 10⁴ CFU/mL).
-
Include positive (bacteria and medium) and negative (medium only) controls.
-
Incubate the plates at 37°C for 24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Anticancer Activity
Derivatives of this compound, particularly eugenol (4-allyl-2-methoxyphenol), have demonstrated significant anticancer activity against various cancer cell lines.[12][13][14] The proposed mechanisms of action include the induction of apoptosis, cell cycle arrest, and inhibition of cell proliferation and metastasis.[1][12][13]
Table 3: Anticancer Activity of Eugenol and its Derivatives
| Compound | Cancer Cell Line | IC₅₀ | Reference |
| Eugenol | MCF-7 (Breast) | 22.75 µM | [12] |
| Eugenol | MDA-MB-231 (Breast) | 15.09 µM | [12] |
| Eugenol | HL-60 (Leukemia) | 23.7 µM | [14] |
| Eugenol Derivative 17 (with morpholine) | PC-3 (Prostate) | 1.1 µM | [1] |
| Eugenol Derivative 17 (with morpholine) | MCF-7 (Breast) | 1.71 µM | [1] |
| Eugenol Derivative 17 (with morpholine) | SKOV3 (Ovarian) | 1.84 µM | [1] |
Experimental Protocol: MTT Assay for Cytotoxicity[1]
-
Seed cancer cells (e.g., MCF-7, PC-3, SKOV3) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the this compound derivative for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Antioxidant and Anti-inflammatory Properties
Phenolic compounds are well-known for their antioxidant properties, and this compound derivatives are no exception. They can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases. Furthermore, these derivatives have demonstrated anti-inflammatory effects.
Experimental Protocol: Nitric Oxide Scavenging Assay[15][16][17]
-
Prepare a reaction mixture containing sodium nitroprusside in a phosphate buffer.
-
Add different concentrations of the test compound to the reaction mixture.
-
Incubate the mixture at room temperature for a specific time (e.g., 150 minutes).
-
After incubation, add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Measure the absorbance of the resulting chromophore at 546 nm.
-
A decrease in absorbance compared to the control indicates nitric oxide scavenging activity.
Experimental Protocol: Inhibition of Albumin Denaturation Assay[18][19][20][21][22]
-
Prepare a reaction mixture containing the test compound at various concentrations and a solution of bovine serum albumin (BSA) or egg albumin.
-
Incubate the mixture at 37°C for 20 minutes.
-
Induce denaturation by heating the mixture at 70°C for 5 minutes.
-
After cooling, measure the turbidity of the solution spectrophotometrically (e.g., at 660 nm).
-
A decrease in turbidity compared to the control indicates the inhibition of protein denaturation, suggesting anti-inflammatory activity.
Future Directions and Conclusion
The diverse biological activities of this compound derivatives, coupled with their accessible synthesis, position them as a highly promising class of compounds for further research and development. Future investigations should focus on:
-
Synthesis of novel derivatives: Exploring a wider range of substitutions on the phenolic ring and the allyl chain to optimize biological activity and selectivity.
-
Mechanism of action studies: Elucidating the specific molecular targets and signaling pathways modulated by these compounds to better understand their therapeutic potential.
-
In vivo studies: Validating the promising in vitro findings in animal models of various diseases to assess their efficacy and safety profiles.
References
- 1. New Natural Eugenol Derivatives as Antiproliferative Agents: Synthesis, Biological Evaluation, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 3. byjus.com [byjus.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Synthesis method of this compound and its industrial application_Wuhan Zhisheng Technology Co., Ltd. [en.cnpolymer.com]
- 6. CA1100999A - Process for preparing 2-allyl phenol - Google Patents [patents.google.com]
- 7. Synthesis and antifungal activity of this compound derivatives against fungal plant pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Antifungal Activity of this compound Derivatives on the Botrytis cinerea Strain: Assessment of Possible Action Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular Mechanisms of Action of Eugenol in Cancer: Recent Trends and Advancement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
2-Allylphenol: A Comprehensive Toxicological and Safety Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Allylphenol (CAS No. 1745-81-9), also known as o-allylphenol, is an organic compound with a range of industrial and potential pharmaceutical applications. It serves as a precursor in the synthesis of polymers, resins, and as a fragrance ingredient. This technical guide provides an in-depth overview of the toxicological profile and safety information for this compound, compiled from available data to inform researchers, scientists, and drug development professionals.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₀O | [1][2] |
| Molecular Weight | 134.18 g/mol | [1][2] |
| Appearance | Colorless to light brown liquid | [1][3] |
| Boiling Point | 220 °C at 760 mmHg | [2][3] |
| Melting Point | -6 °C | [2] |
| Flash Point | 88 °C (closed cup) | [4] |
| Density | 1.028 g/cm³ at 25 °C | [4] |
| Water Solubility | 7 g/L at 20 °C | [3] |
| Vapor Pressure | 133 hPa at 141 °C | [3] |
Toxicological Profile
Acute Toxicity
This compound exhibits moderate acute toxicity via oral and dermal routes of exposure.
Table 2: Acute Toxicity of this compound
| Test | Species | Route | Value | Reference(s) |
| LD₅₀ | Rat | Oral | 205 mg/kg | [5] |
| LD₅₀ | Rat | Dermal | 770 - 1,026 mg/kg | [5] |
| LD₅₀ | Rabbit | Dermal | > 2000 mg/kg | [6] |
Experimental Protocol: Acute Oral Toxicity (based on OECD Guideline 420) [7]
-
Test Animals: Healthy, young adult rats (e.g., Sprague-Dawley strain), typically females as they are often more sensitive.
-
Housing: Housed in controlled conditions with standard diet and water ad libitum.
-
Procedure: Following a fasting period, a single dose of this compound is administered by gavage. A stepwise procedure is used with fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg). The study starts with a dose expected to produce some signs of toxicity.
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
-
Endpoint: The LD₅₀ value is calculated, representing the statistically estimated dose that would be lethal to 50% of the animals.
Irritation and Sensitization
This compound is a known irritant to the skin and eyes.
-
Skin Irritation: Causes skin irritation and in some cases, severe skin burns.[1][2][3] A Draize test on rabbits resulted in severe skin irritation.[5]
Experimental Protocol: Acute Dermal Irritation (based on OECD Guideline 404) [8][9][10]
-
Test Animals: Albino rabbits are typically used.
-
Procedure: A small area of the animal's skin is shaved. A 0.5 mL or 0.5 g dose of the test substance is applied to the skin under a gauze patch. The exposure period is typically 4 hours.
-
Observation: The skin is examined for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.
-
Scoring: The severity of the skin reactions is scored, and an irritation index is calculated.
Experimental Protocol: Acute Eye Irritation (based on OECD Guideline 405) [6][11][12][13]
-
Test Animals: Albino rabbits are the preferred species.
-
Procedure: A single dose of the test substance (0.1 mL or 0.1 g) is instilled into the conjunctival sac of one eye of the animal. The other eye serves as a control.
-
Observation: The eyes are examined for corneal opacity, iris lesions, and conjunctival redness and swelling at 1, 24, 48, and 72 hours after application.
-
Scoring: The ocular lesions are scored to determine the level of irritation.
Chronic Toxicity
Genotoxicity
There is limited specific data on the genotoxicity of this compound. However, a study on the structurally related compound eugenol (2-methoxy-4-allylphenol) showed some mutagenic capacity in the in vivo mouse micronucleus test.[3] It is important to note that all mutagens are genotoxic, but not all genotoxic substances are mutagenic.[15]
Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test, based on OECD Guideline 471) [16][17][18]
-
Principle: This assay uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine). The test evaluates the ability of a chemical to cause a reverse mutation, allowing the bacteria to grow on a medium lacking that amino acid.
-
Procedure: The bacterial strains are exposed to various concentrations of this compound, both with and without an exogenous metabolic activation system (S9 mix from rat liver).
-
Endpoint: A positive result is indicated by a dose-dependent increase in the number of revertant colonies compared to the negative control.
Experimental Protocol: In Vitro Mammalian Chromosomal Aberration Test (based on OECD Guideline 473) [19][20][21]
-
Principle: This test identifies substances that cause structural chromosomal aberrations in cultured mammalian cells (e.g., Chinese Hamster Ovary - CHO cells).
-
Procedure: Cell cultures are exposed to at least three concentrations of this compound for a defined period, both with and without metabolic activation. Cells are then arrested in metaphase, harvested, and chromosomes are examined microscopically for aberrations.
-
Endpoint: A significant, dose-dependent increase in the percentage of cells with chromosomal aberrations indicates a positive result.
Experimental Protocol: In Vivo Mammalian Erythrocyte Micronucleus Test (based on OECD Guideline 474) [14][22][23]
-
Principle: This test detects damage to chromosomes or the mitotic apparatus in erythroblasts by analyzing micronuclei in newly formed red blood cells (polychromatic erythrocytes) in the bone marrow or peripheral blood of treated animals (usually rodents).
-
Procedure: Animals are exposed to the test substance, typically via oral gavage or intraperitoneal injection. Bone marrow or peripheral blood is collected at appropriate time points, and the frequency of micronucleated polychromatic erythrocytes is determined.
-
Endpoint: A significant, dose-dependent increase in the frequency of micronucleated cells in treated animals compared to controls indicates genotoxicity.
Carcinogenicity
Reproductive and Developmental Toxicity
Specific studies on the reproductive and developmental toxicity of this compound are not available. A developmental toxicity study on the related compound allyl alcohol was considered non-teratogenic but did show some fetal and maternal toxicity at high doses.[1]
Experimental Protocol: Two-Generation Reproduction Toxicity Study (based on OECD Guideline 416) [25]
-
Principle: This study provides information on the effects of a substance on male and female reproductive performance and on the development of the offspring over two generations.
-
Procedure: Male and female rats (P generation) are administered the test substance at three dose levels. They are mated, and the F1 offspring are also exposed to the substance from weaning through their own mating to produce the F2 generation.
-
Endpoints: A wide range of parameters are evaluated, including fertility, gestation, lactation, and the growth and development of the offspring.
Experimental Protocol: Prenatal Developmental Toxicity Study (based on OECD Guideline 414) [3][9]
-
Principle: This study is designed to assess the potential adverse effects on the pregnant female and the developing embryo and fetus following exposure to a substance during gestation.
-
Procedure: Pregnant female animals (usually rats or rabbits) are administered the test substance daily during the period of organogenesis.
-
Endpoints: Maternal toxicity, as well as fetal parameters such as viability, body weight, and the presence of external, visceral, and skeletal abnormalities, are evaluated.
Mechanism of Toxicity and Signaling Pathways
The precise mechanisms of toxicity for this compound have not been extensively studied. As a phenolic compound, it may share some toxicological properties with other phenols, which can induce oxidative stress.[7][26] The allyl group may also contribute to its reactivity and potential for metabolic activation to reactive intermediates.
For many polyphenolic compounds, interactions with key cellular signaling pathways have been observed. These can include:
-
MAPK (Mitogen-Activated Protein Kinase) Pathway: This pathway is involved in cellular processes like proliferation, differentiation, and apoptosis. Dysregulation of this pathway is implicated in carcinogenesis.[4][17][22][27]
-
p53 Signaling Pathway: The p53 tumor suppressor gene plays a critical role in preventing cancer formation. Some polyphenols have been shown to modulate p53 expression.[28][29]
-
NF-κB Signaling Pathway: This pathway is a key regulator of the inflammatory response.
Further research is needed to elucidate the specific signaling pathways affected by this compound and their role in its toxicity.
Caption: Hypothetical signaling pathways potentially involved in this compound toxicity.
Safety Information and Handling
Based on the available data, this compound should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[1][3]
-
Handling: Use in a well-ventilated area. Avoid contact with skin and eyes. Wash thoroughly after handling.[3]
-
Storage: Store in a cool, dry, well-ventilated area away from sources of ignition. Keep container tightly closed.[1][3]
-
First Aid:
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.
-
Inhalation: Move person to fresh air.
-
In all cases of exposure, seek immediate medical attention.[2]
-
Caption: Recommended safe handling workflow for this compound.
Conclusion
This compound presents a moderate acute toxicity hazard and is a significant skin and eye irritant. While data on chronic toxicity, carcinogenicity, and reproductive/developmental toxicity are limited for this compound itself, information from structurally related compounds suggests these are areas that warrant further investigation. The potential for genotoxicity also requires more definitive studies. The mechanism of toxicity is likely complex and may involve oxidative stress and modulation of key cellular signaling pathways. Strict adherence to safety protocols is essential when handling this compound. This guide serves as a summary of the current knowledge, and further research is encouraged to fill the existing data gaps to allow for a more complete risk assessment.
References
- 1. Prenatal developmental toxicity studies of allyl alcohol in rats and rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Genotoxicity of allyl compounds--a quick screening strategy based on structure-activity relationships and a battery of prescreening tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of eugenol for mutagenicity by the mouse micronucleus test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis Journal of Clinical Practice and Research [jcpres.com]
- 5. Two-generation reproduction study and immunotoxicity screen in rats dosed with phenol via the drinking water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The mouse bone marrow micronucleus test: evaluation of 21 drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In vivo micronucleus assay in mouse bone marrow and peripheral blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The statistical analysis of the in vitro chromosome aberration assay using Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chromosome aberration and sister chromatid exchange tests in Chinese hamster ovary cells in vitro: II. Results with 20 chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Threshold of Toxicological Concern for prenatal developmental toxicity in rats and rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 12. apps.dtic.mil [apps.dtic.mil]
- 13. Historical control data on prenatal developmental toxicity studies in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Analysis of chemical structures and mutations detected by Salmonella TA98 and TA100 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Genotoxicity - Wikipedia [en.wikipedia.org]
- 16. oecd.org [oecd.org]
- 17. cabidigitallibrary.org [cabidigitallibrary.org]
- 18. The Ames Salmonella/microsome mutagenicity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. In Vivo Micronucleus Assay in Mouse Bone Marrow | Springer Nature Experiments [experiments.springernature.com]
- 21. researchgate.net [researchgate.net]
- 22. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. oehha.ca.gov [oehha.ca.gov]
- 24. researchgate.net [researchgate.net]
- 25. oecd.org [oecd.org]
- 26. Alkylphenols cause cytotoxicity and genotoxicity induced by oxidative stress in RTG-2 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Anti-cancer effects of polyphenols via targeting p53 signaling pathway: updates and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Functional Role of p53 in the Regulation of Chemical-Induced Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
The Natural Occurrence and Sourcing of 2-Allylphenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Allylphenol (o-allylphenol) is an aromatic organic compound belonging to the phenylpropanoid family. It is recognized for its role as a synthetic intermediate and its potential as an antifungal agent. While its isomer, eugenol (4-allyl-2-methoxyphenol), is extensively studied and abundant in various essential oils, the natural occurrence of this compound is less documented. This technical guide provides a comprehensive overview of the known natural sources of this compound, methodologies for its analysis, and insights into its biosynthesis and biological activities.
Natural Sources and Occurrence of this compound
This compound has been identified as a volatile compound in a limited number of plant species. Its presence is often in trace amounts compared to other phenolic compounds. The primary natural sources where this compound or related allylphenols have been reported include:
-
Psidium guajava (Guava): this compound has been reported as a constituent of guava.[1] Specifically, it has been listed as occurring in guava fruit oil at a concentration of approximately 0.10%.[2] However, numerous recent, detailed analyses of guava leaf and fruit volatiles do not consistently report the presence of this compound, instead identifying a wide range of other terpenes and phenolic compounds.[3][4][5][6][7][8][9]
-
Piper betle (Betel Leaf): The essential oil of Piper betle is rich in phenolic compounds. While some studies mention the presence of allylphenols as a class of compounds, the primary identified components are typically chavibetol, hydroxychavicol, and eugenol.[2][10][11][12][13] The presence of this compound is not consistently quantified, though related compounds like allylpyrocatechol are noted.[11]
-
Syzygium aromaticum (Clove): Clove oil is well-known for its high concentration of eugenol (4-allyl-2-methoxyphenol).[12][14] While this compound is structurally related, comprehensive GC-MS analyses of clove bud and leaf oils predominantly identify eugenol, eugenyl acetate, and β-caryophyllene, and do not typically list this compound as a significant component.[2][10][11][12][13][14][15][16][17][18]
Quantitative Data on Phenolic Compounds in Key Natural Sources
The following table summarizes the concentrations of major phenolic and volatile compounds in the aforementioned plant sources. It is important to note the general lack of specific quantitative data for this compound in recent literature.
| Plant Source | Plant Part | Major Phenolic/Volatile Compounds | Concentration Range (%) | Reference |
| Psidium guajava (Guava) | Fruit Oil | This compound | ~ 0.10 | [2] |
| Leaf | β-caryophyllene, Limonene, α-Pinene | 11.21 - 43.20 (β-caryophyllene) | [6] | |
| Piper betle (Betel Leaf) | Leaf | Chavibetol, Hydroxychavicol, Eugenol | Varies significantly by cultivar | [2][11][13] |
| Syzygium aromaticum (Clove) | Bud Oil | Eugenol, Eugenyl acetate, β-caryophyllene | 80 - 90 (Eugenol) | [2][14] |
| Leaf Oil | Eugenol, β-caryophyllene, α-humulene | 82 - 88 (Eugenol) | [14][17] |
Experimental Protocols
General Protocol for Extraction and Analysis of Volatile Phenols from Plant Material
This protocol outlines a generalized procedure for the extraction and analysis of this compound and other volatile phenolic compounds from plant matrices, based on common methodologies such as steam distillation and Gas Chromatography-Mass Spectrometry (GC-MS).
1. Sample Preparation:
-
Fresh plant material (leaves, fruits) should be harvested and processed promptly to minimize the loss of volatile compounds.
-
The material can be homogenized or finely chopped to increase the surface area for extraction. For dried material, grinding to a fine powder is recommended.
2. Extraction (Steam Distillation):
-
A known mass of the prepared plant material is placed in a distillation flask with distilled water.
-
The flask is connected to a Clevenger-type apparatus.
-
The mixture is heated to boiling, and the steam carries the volatile compounds into the condenser.
-
The condensed essential oil is collected in a calibrated tube. The process is continued for several hours until no more oil is collected.
-
The collected essential oil is dried over anhydrous sodium sulfate.
3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Instrumentation: A GC-MS system equipped with a capillary column (e.g., DB-5ms or HP-5ms) is used.
-
Sample Injection: A small volume (e.g., 1 µL) of the essential oil, often diluted in a suitable solvent like hexane or dichloromethane, is injected into the GC inlet in split or splitless mode.
-
GC Conditions:
-
Inlet Temperature: Typically 250 °C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: A temperature gradient is used to separate the compounds. A typical program might start at 60 °C, hold for a few minutes, then ramp up to 240-280 °C at a rate of 3-5 °C/min.
-
-
MS Conditions:
-
Ion Source Temperature: Typically 230 °C.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: Scanned from m/z 40 to 550.
-
-
Compound Identification: The identification of this compound is achieved by comparing its mass spectrum and retention index with those of an authentic standard and with data from mass spectral libraries (e.g., NIST, Wiley).
-
Quantification: For quantitative analysis, a calibration curve is prepared using a certified standard of this compound. An internal standard can be used to improve accuracy.
Mandatory Visualizations
Biosynthesis of Allylphenols
The biosynthesis of allylphenols in plants originates from the phenylpropanoid pathway, starting with the amino acid phenylalanine. The pathway involves a series of enzymatic conversions to produce various phenolic compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. bioresources.cnr.ncsu.edu [bioresources.cnr.ncsu.edu]
- 3. redalyc.org [redalyc.org]
- 4. mdpi.com [mdpi.com]
- 5. scite.ai [scite.ai]
- 6. phytojournal.com [phytojournal.com]
- 7. jfda-online.com [jfda-online.com]
- 8. Characterization of the aroma and flavor profiles of guava fruit (Psidium guajava) during developing by HS-SPME-GC/MS and RNA sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. irjpms.com [irjpms.com]
- 12. sphinxsai.com [sphinxsai.com]
- 13. jsppharm.org [jsppharm.org]
- 14. Eugenol - Wikipedia [en.wikipedia.org]
- 15. ESSENTIAL OIL CHARACTERIZATION IN CLOVE (Syzigium aromaticum Linn.) BY GC-MS AND DETECTION OF ITS ADULTERATION BY ATR FTIR METHOD | Applied Biological Research [journals.acspublisher.com]
- 16. mjas.analis.com.my [mjas.analis.com.my]
- 17. researchgate.net [researchgate.net]
- 18. Clove Essential Oil: Chemical Profile, Biological Activities, Encapsulation Strategies, and Food Applications [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Laboratory Synthesis of 2-Allylphenol
Introduction
2-Allylphenol is a valuable organic intermediate widely utilized in the synthesis of pharmaceuticals, fragrances, agrochemicals, and polymer materials.[1][2] Its structure, featuring both a hydroxyl group and an allyl group on an aromatic ring, provides a versatile platform for further chemical modifications. This document provides detailed laboratory-scale protocols for the synthesis of this compound, primarily focusing on the most common and reliable method: the Claisen rearrangement of allyl phenyl ether. An alternative direct allylation method is also briefly discussed. These protocols are intended for researchers, scientists, and professionals in drug development and organic synthesis.
The principal synthetic route involves a two-step process:
-
O-Allylation of Phenol (Williamson Ether Synthesis): Phenol is first converted to its phenoxide salt, which then undergoes nucleophilic substitution with an allyl halide to form allyl phenyl ether.[3]
-
Claisen Rearrangement: The synthesized allyl phenyl ether is then heated, inducing a[2][2]-sigmatropic rearrangement to yield the final product, this compound.[3][4]
Method 1: Two-Step Synthesis via Claisen Rearrangement
This is the most widely adopted method for preparing this compound due to its high selectivity for the ortho-substituted product and generally good yields.[3]
Reaction Scheme:
Caption: Overall reaction scheme for the two-step synthesis of this compound.
Quantitative Data Summary
The following table summarizes typical quantitative data for the two-step synthesis of this compound.
| Parameter | Step 1: O-Allylation of Phenol | Step 2: Claisen Rearrangement | Overall Yield |
| Reactants | Phenol, Allyl Bromide, K₂CO₃ | Allyl Phenyl Ether | - |
| Solvent | Acetone or DMF | Neat or high-boiling solvent | - |
| Reaction Temperature | Reflux (Acetone: ~56°C) | 180 - 220°C | - |
| Reaction Time | 1 - 8 hours | 4 - 6 hours | - |
| Typical Yield | ~85-95% | Almost quantitative | 70 - 85% |
Experimental Protocols
Step 1: O-Allylation of Phenol to Synthesize Allyl Phenyl Ether
This procedure is based on the Williamson ether synthesis.[3][5][6]
Materials:
-
Phenol (94 g, 1.0 mol)
-
Allyl bromide (121 g, 1.0 mol)
-
Anhydrous potassium carbonate (140 g, 1.01 mol)
-
Acetone (150 mL)
-
Diethyl ether
-
10% Sodium hydroxide solution
-
Anhydrous sodium sulfate or potassium carbonate for drying
-
Round-bottom flask (500 mL)
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a 500 mL round-bottom flask, add phenol (94 g), allyl bromide (121 g), anhydrous potassium carbonate (140 g), and acetone (150 mL).[6]
-
Fit the flask with a reflux condenser and heat the mixture to reflux using a heating mantle.
-
Maintain the reflux for approximately 8 hours. The mixture will thicken as potassium bromide precipitates.[6]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Add distilled water to the flask to dissolve the inorganic salts.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (2 x 100 mL).
-
Combine the organic extracts and wash them with 10% sodium hydroxide solution to remove any unreacted phenol, followed by a wash with distilled water.
-
Dry the organic layer over anhydrous sodium sulfate or potassium carbonate.
-
Filter off the drying agent and remove the diethyl ether using a rotary evaporator.
-
The crude allyl phenyl ether can be purified by vacuum distillation, collecting the fraction boiling at approximately 85°C at 19 mmHg.[6] The expected yield is typically high, around 115-130 g.[6]
Step 2: Claisen Rearrangement of Allyl Phenyl Ether to this compound
This procedure involves the thermal rearrangement of the intermediate, allyl phenyl ether.[3]
Materials:
-
Allyl phenyl ether (from Step 1)
-
20% aqueous sodium hydroxide
-
Petroleum ether
-
Concentrated sulfuric acid or hydrochloric acid
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Round-bottom flask with an air condenser
-
Heating mantle
-
Thermometer
-
Separatory funnel
-
Vacuum distillation apparatus
Procedure:
-
Place the crude or purified allyl phenyl ether into a round-bottom flask fitted with an air condenser and a thermometer.
-
Heat the allyl phenyl ether. The temperature will initially be around 190°C and will rise to approximately 220°C as the rearrangement proceeds.[3]
-
Continue heating for 4 to 6 hours, or until the temperature of the boiling liquid remains constant.[3]
-
After the reaction is complete, cool the flask to room temperature.
-
Dissolve the product in 20% aqueous sodium hydroxide. This will deprotonate the phenolic product, making it water-soluble.
-
Extract the alkaline solution with petroleum ether to remove any non-phenolic impurities, including any unreacted allyl phenyl ether.
-
Carefully acidify the aqueous layer with concentrated sulfuric acid or hydrochloric acid until it is acidic to litmus paper. This will protonate the phenoxide, precipitating the this compound.
-
Extract the this compound with diethyl ether.
-
Dry the ethereal extract over anhydrous sodium sulfate.
-
Evaporate the ether to yield crude this compound.
-
Purify the crude product by vacuum distillation. The boiling point of this compound is 109-110°C at 22 mmHg.[3] The yield is expected to be almost quantitative.[3]
Experimental Workflow Diagram
Caption: A step-by-step workflow for the synthesis and purification of this compound.
Method 2: Direct Allylation of Phenol with Allyl Alcohol
An alternative, though less commonly detailed in introductory laboratory manuals, is the direct allylation of phenol using allyl alcohol in the presence of a catalyst. This method can proceed via either O-allylation to the ether followed by rearrangement, or direct C-allylation, depending on the catalyst and conditions.[2] Acidic catalysts are often employed for this transformation.[2]
Reaction Scheme:
Caption: Reaction scheme for the direct synthesis of this compound from phenol.
General Protocol Outline
Detailed, standardized protocols for this method are less common, but the general approach is as follows:
-
Phenol and a molar excess of allyl alcohol are combined in a suitable high-boiling solvent.
-
An acid catalyst (e.g., a sulfonic acid resin, or a Lewis acid) is added to the mixture.
-
The reaction is heated to a temperature sufficient to drive the reaction, often with removal of water to shift the equilibrium.
-
Reaction progress is monitored by techniques such as TLC or GC.
-
Upon completion, the reaction mixture is cooled, the catalyst is removed (e.g., by filtration), and the product is isolated and purified, typically involving an aqueous workup and distillation.
The selectivity for O- versus C-allylation can be influenced by the choice of catalyst and reaction conditions.[7]
Safety Precautions
-
Phenol: Toxic and corrosive. Causes severe skin burns and eye damage. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Allyl Bromide: Lachrymator, toxic, and flammable. Handle only in a well-ventilated fume hood.
-
Sodium Hydroxide and Sulfuric Acid: Corrosive. Handle with care and appropriate PPE.
-
Ethers (Diethyl Ether, Petroleum Ether): Highly flammable. Ensure there are no ignition sources nearby during handling and use.
-
High Temperatures: The Claisen rearrangement is conducted at high temperatures. Use appropriate heating apparatus and take precautions against thermal burns.
Always consult the Safety Data Sheets (SDS) for all chemicals before use.
References
- 1. benchchem.com [benchchem.com]
- 2. en.cnpolymer.com [en.cnpolymer.com]
- 3. how can you synthesize this compound from phenol? | Filo [askfilo.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. prepchem.com [prepchem.com]
- 7. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
Application Notes and Protocols for the Synthesis of 2-Allylphenol via Claisen Rearrangement
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of 2-allylphenol, a valuable building block in organic synthesis, through the Claisen rearrangement of allyl phenyl ether. The synthesis is a robust two-step process initiated with the Williamson ether synthesis to form the allyl phenyl ether precursor, followed by a thermally induced or catalyzed[1][1]-sigmatropic rearrangement to yield the target ortho-allylphenol.[2][3] This application note details the reaction mechanism, presents various experimental protocols for the key Claisen rearrangement step—including thermal, Lewis acid-catalyzed, and microwave-assisted methods—and summarizes quantitative data to facilitate methodological comparison. Detailed experimental procedures, purification techniques, and characterization data are provided to support researchers in the practical application of this important transformation.
Introduction
The Claisen rearrangement is a cornerstone of carbon-carbon bond formation in organic chemistry, enabling the stereospecific synthesis of γ,δ-unsaturated carbonyl compounds and ortho-allyl phenols.[3][4][5] The aromatic Claisen rearrangement, specifically the conversion of allyl phenyl ether to this compound, proceeds through a concerted, intramolecular[1][1]-sigmatropic shift.[2][3] This reaction is of significant interest due to the utility of this compound as a precursor in the synthesis of pharmaceuticals, agrochemicals, fragrances, and polymers.[6]
The overall synthetic route involves two primary stages:
-
Williamson Ether Synthesis: Phenol is O-allylated using an allyl halide, typically allyl bromide, in the presence of a base to form allyl phenyl ether.[2]
-
Claisen Rearrangement: The isolated allyl phenyl ether is heated, causing the allyl group to migrate from the oxygen atom to the ortho position of the aromatic ring, yielding this compound.[2][3]
This document outlines and compares different protocols for the crucial Claisen rearrangement step, providing researchers with the necessary information to select and implement the most suitable method for their specific needs.
Signaling Pathways and Experimental Workflows
The synthesis of this compound follows a logical two-step experimental workflow, starting from phenol and culminating in the Claisen rearrangement. The mechanism of the Claisen rearrangement itself is a well-defined pericyclic reaction.
Figure 1: A high-level workflow for the two-step synthesis of this compound.
Figure 2: The reaction mechanism of the aromatic Claisen rearrangement.
Data Presentation
The efficiency of the Claisen rearrangement of allyl phenyl ether is highly dependent on the reaction conditions. The following table summarizes quantitative data from various protocols.
| Method | Catalyst/Solvent | Temperature (°C) | Time | Yield (%) | Reference(s) |
| Thermal | Neat (no solvent) | 180–220 | 4–6 hours | ~Quantitative | [2] |
| Thermal | Decalin | 250 | 5 hours | Low | [7] |
| Thermal | Propylene Carbonate | 180-200 | 1-2 hours | High | [8] |
| Lewis Acid-Catalyzed | ZnCl₂ / Xylene (Microwave) | Not specified | 5–8 minutes | Excellent | [7] |
| Lewis Acid-Catalyzed | BF₃·OEt₂ / Xylene (Microwave) | Not specified | 5–8 minutes | Excellent | [7] |
| Zeolite-Catalyzed | Hβ-zeolite (Microwave, solvent-free) | 80 | Short | Good-Moderate |
Experimental Protocols
Protocol 1: Synthesis of Allyl Phenyl Ether (Precursor)
This protocol is adapted from established Williamson ether synthesis procedures.[9][10][11]
Materials and Reagents:
-
Phenol (94 g, 1.0 mol)
-
Allyl bromide (121 g, 1.0 mol)
-
Anhydrous potassium carbonate (140 g, 1.0 mol)
-
Acetone (150 g)
-
Diethyl ether
-
10% Sodium hydroxide solution
-
Distilled water
-
Anhydrous magnesium sulfate or sodium sulfate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add phenol (94 g), allyl bromide (121 g), anhydrous potassium carbonate (140 g), and acetone (150 g).[9]
-
Heat the mixture to reflux and maintain for 8 hours. The mixture will thicken as potassium bromide precipitates.[9]
-
After cooling to room temperature, add distilled water to dissolve the inorganic salts.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.
-
Combine the organic extracts and wash with 10% sodium hydroxide solution to remove any unreacted phenol, followed by a wash with distilled water.[9][11]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and remove the diethyl ether by rotary evaporation.
-
Purify the crude allyl phenyl ether by vacuum distillation. The fraction boiling at approximately 85 °C at 19 mmHg is collected.[9] The expected yield is 85-90%.[11]
Protocol 2: Thermal Claisen Rearrangement of Allyl Phenyl Ether
This is the classic, uncatalyzed method for the rearrangement.[2]
Materials and Reagents:
-
Allyl phenyl ether (from Protocol 1)
-
20% Sodium hydroxide solution
-
Diethyl ether or petroleum ether
-
Concentrated sulfuric acid or hydrochloric acid
-
Anhydrous sodium sulfate
Equipment:
-
Flask with an air condenser or reflux condenser
-
Heating mantle with a thermometer
-
Separatory funnel
-
Standard glassware for extraction and drying
-
Vacuum distillation apparatus
Procedure:
-
Place the purified allyl phenyl ether in a flask fitted with an air condenser.
-
Heat the ether to boiling. The temperature will initially be around 190 °C and will rise to approximately 220 °C as the rearrangement proceeds.[2]
-
Maintain the boiling for 4 to 6 hours, or until the temperature of the liquid remains constant.
-
Cool the reaction product to room temperature.
-
Dissolve the crude product in 20% aqueous sodium hydroxide. This step deprotonates the phenolic product, making it water-soluble.
-
Extract the alkaline solution with diethyl ether or petroleum ether to remove any unreacted allyl phenyl ether.
-
Carefully acidify the aqueous layer with sulfuric or hydrochloric acid to precipitate the this compound.
-
Extract the crude this compound with diethyl ether.
-
Dry the ether extract over anhydrous sodium sulfate.
-
Filter and evaporate the solvent to yield the crude this compound.
-
For high purity, the product can be distilled under vacuum. This compound has a boiling point of 220 °C at atmospheric pressure.[12] The yield is typically high, often nearly quantitative.[2]
Protocol 3: Microwave-Assisted, Lewis Acid-Catalyzed Claisen Rearrangement
This protocol offers a significant acceleration of the reaction.[7]
Materials and Reagents:
-
Allyl phenyl ether (12.5 mmol)
-
Anhydrous zinc chloride (ZnCl₂) (44.7 mmol) or Boron trifluoride diethyl etherate (BF₃·OEt₂) (17.5 mmol)
-
Xylene (5.0 mL)
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate
Equipment:
-
100 mL Borosilicate flask
-
Microwave reactor
-
Standard glassware for workup and extraction
Procedure:
-
In a 100 mL borosilicate flask, combine allyl phenyl ether (12.5 mmol) and the Lewis acid catalyst (either fused ZnCl₂ or BF₃·OEt₂).
-
Add a minimal amount of xylene (approx. 5.0 mL).
-
Place the flask in a microwave reactor and irradiate at 720W in 30-second cycles.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The total reaction time is typically between 5 to 8 minutes.[7]
-
After completion, cool the mixture to room temperature and pour it into water (80 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 30 mL).
-
Wash the combined organic layers with brine (30 mL), dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the this compound product.
Characterization of this compound
The final product can be characterized by its physical and spectroscopic properties.
| Property | Value | Reference(s) |
| Appearance | Liquid | [12] |
| Molecular Formula | C₉H₁₀O | [12][13][14] |
| Molecular Weight | 134.18 g/mol | [12][13][14] |
| Boiling Point | 220 °C (lit.) | [12] |
| Density | 1.028 g/mL at 25 °C (lit.) | [12] |
| Refractive Index | n20/D 1.546 (lit.) | [12] |
| CAS Number | 1745-81-9 | [12][14] |
Spectroscopic data (¹H NMR, ¹³C NMR, IR) should be acquired to confirm the structure and purity of the synthesized this compound.
Safety Precautions
-
Phenol is toxic and corrosive. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.
-
Allyl bromide is a lachrymator and is toxic. Handle with extreme care in a fume hood.
-
Diethyl ether and acetone are highly flammable. Avoid open flames and sparks.
-
The Claisen rearrangement involves high temperatures. Use appropriate heating equipment and take precautions against thermal burns.
-
Lewis acids are corrosive and moisture-sensitive. Handle in an inert atmosphere if necessary.
-
Always consult the Safety Data Sheet (SDS) for all chemicals before use. This compound is classified as toxic if swallowed or in contact with skin and can cause severe skin burns and eye damage.[12]
References
- 1. cce.researchcommons.org [cce.researchcommons.org]
- 2. how can you synthesize this compound from phenol? | Filo [askfilo.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 5. name-reaction.com [name-reaction.com]
- 6. researchgate.net [researchgate.net]
- 7. tsijournals.com [tsijournals.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. prepchem.com [prepchem.com]
- 10. benchchem.com [benchchem.com]
- 11. open.library.ubc.ca [open.library.ubc.ca]
- 12. This compound 98 1745-81-9 [sigmaaldrich.com]
- 13. This compound — Richman Chemical Inc. | Custom Synthesis | Toll Manufacturing | Raw Material Sourcing [richmanchemical.com]
- 14. This compound synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for the Williamson Ether Synthesis of Allyl Phenyl Ether
Introduction
The Williamson ether synthesis is a fundamental and widely utilized reaction in organic chemistry for the preparation of ethers.[1] This nucleophilic substitution (SN2) reaction involves the reaction of a deprotonated alcohol (alkoxide) or phenol (phenoxide) with a primary alkyl halide.[1][2] A significant application of this synthesis is the preparation of allyl phenyl ether, a key precursor for the Claisen rearrangement to produce valuable allylphenols.[1][3] Allyl phenyl ether is an organic compound with the chemical formula C₆H₅OCH₂CH=CH₂.[1][4] These application notes provide detailed experimental protocols for the synthesis of allyl phenyl ether, targeting researchers, scientists, and professionals in drug development and chemical synthesis.
Reaction Mechanism
The synthesis of allyl phenyl ether via the Williamson ether synthesis proceeds by the reaction of a phenoxide salt with an allyl halide, such as allyl bromide.[1][4] The phenoxide ion acts as a potent nucleophile, attacking the electrophilic carbon of the allyl halide. This results in the displacement of the halide and the formation of the ether linkage.[2]
Key Reaction: C₆H₅O⁻Na⁺ + CH₂=CHCH₂Br → C₆H₅OCH₂CH=CH₂ + NaBr[1]
The choice of solvent is crucial as it can significantly influence the reaction's yield and selectivity. For instance, conducting the reaction in dimethoxyethane as a homogeneous solution can result in an almost quantitative yield of allyl phenyl ether.[4] In contrast, using a slurry in diethyl ether might favor the formation of 2-allylphenol after acidic work-up.[4]
Quantitative Data Summary
The following table summarizes the reaction parameters and outcomes from various cited protocols for the Williamson ether synthesis of allyl phenyl ether.
| Parameter | Protocol 1 | Protocol 2 | Protocol 3 |
| Phenol | 94 g (1.0 mol)[5] | 188 g[6] | 94 mg (1.0 mmol)[1] |
| Allylating Agent | Allyl bromide (121 g, 1.0 mol)[5] | Allyl bromide (242 g)[6] | Allyl bromide[1] |
| Base | Anhydrous K₂CO₃ (140 g)[5] | K₂CO₃ (280 g)[6] | Solid KOH (1 pellet)[1] |
| Solvent | Acetone (150 g)[5] | Acetone (300 g)[6] | None (Solvent-free)[1] |
| Reaction Time | 8 hours[5] | 8 hours[6] | 14 hours (for 89% yield)[1] |
| Reaction Temp. | Reflux[5] | Reflux[6] | Room Temperature[1] |
| Purification | Vacuum Distillation[5] | Distillation[6] | Column Chromatography[1] |
| Boiling Point | 85°C @ 19 mmHg[5] | 191-192°C[6] | - |
| Yield | 115-130 g[5] | 86%[6] | 89%[1] |
Experimental Protocols
Protocol 1: Synthesis using Potassium Carbonate in Acetone
This protocol is adapted from a common procedure for the synthesis of allyl phenyl ether.[5]
Materials:
-
Phenol (94 g)
-
Allyl bromide (121 g)
-
Anhydrous potassium carbonate (140 g)
-
Acetone (150 g)
-
Diethyl ether
-
10% Sodium hydroxide solution
-
Distilled water
Procedure:
-
In a round bottom flask fitted with a reflux condenser, combine 94 g of phenol, 121 g of allyl bromide, 140 g of dry potassium carbonate, and 150 g of acetone.[5]
-
Reflux the reaction mixture for 8 hours. The formation of potassium bromide will cause the mixture to thicken.[5]
-
After cooling the reaction mixture to room temperature, add distilled water to dissolve the inorganic salts.[5]
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.[5]
-
Wash the ether extract with a 10% sodium hydroxide solution to remove any unreacted phenol, followed by a wash with a small amount of distilled water.[5]
-
Dry the organic layer over anhydrous potassium carbonate.[5]
-
Remove the diethyl ether by evaporation under reduced pressure.[5]
-
Purify the crude allyl phenyl ether by vacuum distillation, collecting the fraction boiling at 85°C under a pressure of 19 mmHg.[5]
Protocol 2: Solvent-Free Synthesis using Potassium Hydroxide
This protocol provides a solvent-free alternative for the synthesis of allyl phenyl ether.[1]
Materials:
-
Phenol (94 mg, 1 mmol)
-
Allyl bromide
-
Solid potassium hydroxide (1 pellet)
-
Tetrabutylammonium iodide (TBAI) (optional, as a phase-transfer catalyst)
Procedure:
-
In a suitable reaction vessel, combine phenol (94 mg, 1 mmol), allyl bromide, and a pellet of solid potassium hydroxide.[1]
-
Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[1]
-
Upon completion, the excess allyl bromide can be removed by distillation under reduced pressure.[1]
-
The product can be purified by column chromatography on silica gel.[1]
-
Note: The use of a phase-transfer catalyst like TBAI can enhance the reaction rate.[1]
Diagrams
Caption: Experimental workflow for the Williamson ether synthesis of allyl phenyl ether.
Caption: Reaction mechanism of the Williamson ether synthesis for allyl phenyl ether.
Potential Side Reactions and Considerations
While the Williamson ether synthesis is generally efficient for producing allyl phenyl ether, certain side reactions can occur:
-
C-Alkylation: Under some conditions, particularly with phenoxides, C-alkylation can compete with O-alkylation, leading to the formation of allylphenols. The choice of solvent and counter-ion can influence the O/C alkylation ratio.[1]
-
Elimination: If a secondary or tertiary alkyl halide is used instead of a primary one, elimination reactions can become a significant side reaction, leading to the formation of alkenes. However, this is not a major concern with allyl bromide.[1]
-
Claisen Rearrangement: The product, allyl phenyl ether, can undergo a Claisen rearrangement to form this compound, especially at elevated temperatures (around 250°C).[1] It is important to control the reaction temperature during the synthesis to minimize this subsequent reaction.[1][4]
Conclusion
The Williamson ether synthesis is a robust and versatile method for the preparation of allyl phenyl ether.[1] The protocols provided offer reliable starting points for researchers and professionals. The selection of reaction conditions, especially the base and solvent, can be adjusted to optimize the yield and purity of the final product. Careful control over experimental parameters is essential to minimize side reactions and achieve a high yield of the desired allyl phenyl ether.[1]
References
Step-by-step synthesis of 2-Allylphenol from phenol and allyl chloride
Application Note: Step-by-Step Synthesis of 2-Allylphenol
Audience: Researchers, scientists, and drug development professionals.
Introduction: this compound is a valuable chemical intermediate used in the synthesis of pharmaceuticals, agrochemicals, fragrances, resins, and as a precursor for various biologically active compounds.[1][2] Its synthesis from phenol and allyl chloride is a classic and illustrative two-step process in organic chemistry. This protocol details the O-allylation of phenol via the Williamson ether synthesis to form allyl phenyl ether, followed by a thermal Claisen rearrangement to yield the final product, this compound.[3][4]
Overall Reaction Scheme
The synthesis proceeds in two distinct stages:
-
Williamson Ether Synthesis: Phenol is first deprotonated by a base to form the phenoxide ion. This nucleophile then attacks allyl chloride in an SN2 reaction to form allyl phenyl ether.[5]
-
Claisen Rearrangement: The resulting allyl phenyl ether undergoes a thermal[6][6]-sigmatropic rearrangement to produce an intermediate dienone, which rapidly tautomerizes to the thermodynamically stable this compound.[7][8]
Caption: Overall two-step synthesis pathway from Phenol to this compound.
Experimental Protocols
Safety Precautions:
-
Phenol: Toxic, corrosive, and can cause severe skin burns.[9]
-
Allyl Chloride: Flammable, toxic, and a potential carcinogen.
-
Sodium Hydroxide (NaOH): Corrosive and causes severe burns.
-
This compound: Causes severe skin burns and eye damage; toxic if swallowed or in contact with skin.[9][10]
-
All procedures should be performed inside a certified chemical fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, is mandatory.
Protocol 1: Synthesis of Allyl Phenyl Ether (Intermediate)
This protocol is based on the Williamson ether synthesis.
Materials:
-
Phenol (C₆H₅OH)
-
Allyl Chloride (C₃H₅Cl)
-
Sodium Hydroxide (NaOH)
-
Isopropanol
-
Toluene
-
Water (distilled or deionized)
Procedure: [11]
-
Reaction Setup: In a suitable reaction vessel, dissolve 8.0 moles of phenol in 1,200 mL of isopropanol.
-
Base Addition: Separately, prepare a solution of 8.0 moles of sodium hydroxide in 300 mL of water. Add this aqueous NaOH solution to the phenol solution. The reaction to form sodium phenoxide occurs immediately.
-
Allylation: Add 9.6 moles of allyl chloride to the reaction mixture.
-
Heating: Seal the reaction vessel, apply a slight nitrogen pressure (e.g., ~70 kPa), and heat the mixture to approximately 70°C with agitation.[11] Maintain this temperature for about 5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[11][12]
-
Work-up and Extraction: After the reaction is complete, cool the mixture to room temperature. Wash the mixture twice with 3 liters of water each time to remove sodium chloride, isopropanol, and other by-products.[11]
-
Azeotropic Distillation: Add 3 liters of toluene to the washed organic phase. Heat the mixture to approximately 100°C to perform an azeotropic distillation, which removes residual water, isopropanol, and unreacted allyl chloride.[11]
-
Isolation: Once the distillation is complete, the remaining crude allyl phenyl ether is sufficiently pure for the next step.
Protocol 2: Synthesis of this compound via Claisen Rearrangement
This protocol describes the thermal rearrangement of the intermediate.
Materials:
-
Crude Allyl Phenyl Ether (from Protocol 1)
Procedure: [11]
-
Thermal Rearrangement: Heat the crude allyl phenyl ether from the previous step to 200°C in the reaction vessel.[11]
-
Reaction Time: Maintain this temperature for approximately 5 hours.[11] The rearrangement is an intramolecular process and typically requires no additional reagents.[7]
-
Monitoring: The progress can be monitored using Gas Chromatography (GC) or TLC.
-
Purification (Optional): Upon completion, the resulting crude this compound can be purified by vacuum distillation if higher purity is required.
Data Presentation
The following tables summarize typical reaction parameters and expected outcomes.
Table 1: Reaction Conditions for Allyl Phenyl Ether Synthesis
| Parameter | Value / Condition | Reference |
| Phenol (moles) | 8.0 | [11] |
| Allyl Chloride (moles) | 9.6 | [11] |
| Base (moles) | 8.0 (NaOH) | [11] |
| Solvent | Isopropanol / Water | [11] |
| Temperature | ~70°C | [11] |
| Reaction Time | ~5 hours | [11] |
Table 2: Claisen Rearrangement Conditions and Yield
| Parameter | Value / Condition | Reference |
| Starting Material | Allyl Phenyl Ether | [11][13] |
| Solvent | Toluene (for azeotrope), then neat | [11] |
| Temperature | 200°C | [11] |
| Reaction Time | ~5 hours | [11] |
| Reported Yield | 90.6% | [11] |
Workflow and Mechanism Visualization
Caption: Experimental workflow for the two-step synthesis of this compound.
Caption: The concerted mechanism of the Claisen rearrangement step.
References
- 1. Synthesis method of this compound and its industrial application_Wuhan Zhisheng Technology Co., Ltd. [en.cnpolymer.com]
- 2. chemneo.com [chemneo.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. how can you synthesize this compound from phenol? | Filo [askfilo.com]
- 5. benchchem.com [benchchem.com]
- 6. prepchem.com [prepchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 9. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 10. This compound | C9H10O | CID 15624 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. prepchem.com [prepchem.com]
- 12. ias.ac.in [ias.ac.in]
- 13. CA1100999A - Process for preparing 2-allyl phenol - Google Patents [patents.google.com]
Application Notes and Protocols for High-Yield Purification of 2-Allylphenol by Vacuum Distillation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the high-yield purification of 2-Allylphenol via vacuum distillation. This compound, a crucial intermediate in the synthesis of pharmaceuticals and other fine chemicals, is often synthesized via the Claisen rearrangement of allyl phenyl ether.[1] The crude product from this synthesis typically contains unreacted starting materials and by-products which must be removed to achieve the high purity required for subsequent applications. Vacuum distillation is the preferred method for purifying this compound due to its high atmospheric boiling point (~220 °C), which can lead to thermal decomposition.[2][3][4] By reducing the pressure, the boiling point is significantly lowered, enabling efficient separation and resulting in a high-purity product with an almost quantitative yield.[5] This guide details the necessary pre-distillation workup, a step-by-step vacuum distillation protocol, expected outcomes, and troubleshooting advice.
Introduction
This compound (CAS 1745-81-9) is a valuable organic building block.[2] The most common synthesis route involves the thermal[6][6]-sigmatropic rearrangement of allyl phenyl ether, which itself is prepared from phenol and an allyl halide.[1][7] This process can result in a crude product mixture containing residual allyl phenyl ether and phenol. For many applications, particularly in drug development, the purity of this compound is critical.
Vacuum distillation is an effective technique for purifying high-boiling, thermally sensitive compounds. By lowering the system pressure, the boiling point of the compound is reduced, mitigating the risk of decomposition that can occur at atmospheric pressure. This method allows for the efficient separation of this compound from less volatile and more volatile impurities, consistently yielding a product with greater than 98% purity.[8]
Physical Properties and Impurity Profile
A successful purification strategy relies on the differences in the physical properties of the target compound and its impurities. The primary impurities in crude this compound are typically unreacted allyl phenyl ether and residual phenol.
| Compound | Molecular Weight ( g/mol ) | Boiling Point (atm) | Boiling Point (at 22 mmHg) | Density (at 25°C, g/mL) | Melting Point (°C) |
| This compound | 134.18[9] | 220 °C[2][3][4] | 109-110 °C [5] | ~1.02[2] | -6 °C[2][3] |
| Allyl Phenyl Ether | 134.18[10] | 192-195 °C[10][11] | ~85-90 °C (estimated) | ~0.98[10] | N/A |
| Phenol | 94.11[12] | 181.7 °C[2] | ~75-80 °C (estimated) | 1.07[13] | 40-42 °C[13] |
Note: Boiling points at 22 mmHg for impurities are estimated based on their atmospheric boiling points. The significant difference in boiling points allows for effective separation.
Experimental Protocols
Pre-Distillation Workup: Acid-Base Extraction
To remove phenolic impurities and any remaining salts from the synthesis, a preliminary acid-base extraction is highly recommended. This step significantly improves the efficiency of the final vacuum distillation.
-
Dissolution: Dissolve the crude this compound reaction mixture in a 20% aqueous solution of sodium hydroxide (NaOH). This compound and any residual phenol will deprotonate to form water-soluble sodium phenoxides.
-
Extraction of Non-Phenolic Impurities: Transfer the aqueous solution to a separatory funnel and extract with a non-polar organic solvent, such as petroleum ether or diethyl ether.[5] This will remove non-acidic impurities like unreacted allyl phenyl ether. Repeat the extraction twice.
-
Acidification: Cool the remaining aqueous layer in an ice bath and carefully acidify it with sulfuric acid (H₂SO₄) until the solution is acidic (test with pH paper).[5] this compound will precipitate out as an oil.
-
Product Extraction: Extract the liberated this compound with diethyl ether.[5] Combine the organic layers.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄).[5] Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The remaining oil is the pre-purified crude this compound, ready for vacuum distillation.
High-Yield Vacuum Distillation Protocol
Safety Precautions: this compound is toxic and corrosive. Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and chemical-resistant gloves.[6] Inspect all glassware for cracks or defects before starting, as damaged glassware can implode under vacuum.
-
Apparatus Setup:
-
Assemble the vacuum distillation apparatus as shown in the workflow diagram below. A Claisen adapter is recommended to prevent bumping of the crude material into the condenser.[5]
-
Use a round-bottom flask that will be no more than two-thirds full with the crude this compound.
-
Add a magnetic stir bar to the distillation flask to ensure smooth boiling.[5] Do not use boiling chips , as they are ineffective under vacuum.
-
Lightly grease all ground-glass joints with vacuum grease to ensure an airtight seal.
-
Connect the vacuum adapter to a cold trap, which is then connected to a vacuum pump. The cold trap is crucial for protecting the pump from corrosive vapors.
-
Place the distillation flask in a heating mantle supported by a lab jack. This allows for the heat source to be lowered quickly if needed.
-
Ensure the thermometer bulb is positioned just below the side arm leading to the condenser to accurately measure the temperature of the distilling vapor.
-
-
Distillation Procedure:
-
Turn on the cooling water to the condenser.
-
Begin stirring the crude this compound.
-
Turn on the vacuum pump to slowly evacuate the system. The pressure should drop to approximately 22 mmHg.[5] A hissing sound indicates a leak, which must be addressed before proceeding.
-
Once the vacuum is stable, begin to gently heat the distillation flask.
-
Initially, any low-boiling residual solvents or impurities will distill. Collect this forerun in a separate receiving flask.
-
As the temperature approaches 109 °C, change the receiving flask to collect the main fraction of pure this compound. The product should distill at a steady temperature of 109-110 °C at 22 mmHg .[5]
-
Continue distillation until only a small amount of dark, high-boiling residue remains in the distillation flask. Do not distill to dryness.
-
-
Shutdown Procedure:
-
Lower and remove the heating mantle and allow the apparatus to cool to room temperature.
-
Slowly and carefully vent the system by introducing air (or an inert gas like nitrogen).
-
Once the system is at atmospheric pressure, turn off the vacuum pump.
-
Turn off the condenser water and disassemble the apparatus.
-
The collected this compound should be a clear, colorless to light yellow liquid.[2]
-
Expected Results
Following this protocol should yield high-purity this compound.
| Parameter | Expected Outcome |
| Yield | Almost quantitative for the distillation step.[5] Overall yield from allyl phenyl ether is typically 85-95%.[4] |
| Purity | >98% (as determined by GC analysis)[8] |
| Appearance | Clear, colorless to light yellow liquid[2] |
| Boiling Point | 109-110 °C at 22 mmHg[5] |
| Refractive Index | 1.544 - 1.546 (at 20°C)[2] |
Visualized Workflows and Logic
Caption: Overall purification workflow for this compound.
Caption: Diagram of the vacuum distillation apparatus.
Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Unstable Vacuum (Fluctuating Pressure) | - Leaks in glassware joints.- Poorly seated thermometer or adapters.- Cracks in tubing or glassware. | - Check that all joints are properly greased and clamped.[7]- Ensure vacuum tubing is thick-walled and has no cracks.- Inspect all glassware for hairline cracks before assembly. |
| Bumping (Violent Boiling) | - Lack of or inefficient stirring.- Heating too rapidly.- Residual low-boiling solvents. | - Ensure the magnetic stir bar is spinning adequately.- Heat the flask gradually.- Apply vacuum fully before heating to remove volatile solvents at room temperature.[5] |
| No Distillate at Expected Temperature | - Vacuum pressure is not low enough.- Thermometer is placed incorrectly.- System has a significant leak. | - Check the vacuum pump and all connections for leaks.- Ensure the thermometer bulb is level with or just below the condenser arm.- Verify the pressure with a manometer if available. |
| Product is Dark or Discolored | - Distillation temperature is too high, causing decomposition.- Heating was too prolonged.- Crude material was not adequately pre-purified. | - Ensure the vacuum is at the correct low pressure to maintain a low boiling point.- Do not heat the residue for an extended period after the product has distilled.- Perform the acid-base workup to remove impurities that can cause charring. |
References
- 1. allyl phenyl ether, 1746-13-0 [thegoodscentscompany.com]
- 2. Phenol - Wikipedia [en.wikipedia.org]
- 3. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 4. Phenol | C6H5OH | CID 996 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pcliv.ac.uk [pcliv.ac.uk]
- 7. benchchem.com [benchchem.com]
- 8. This compound | 1745-81-9 | TCI AMERICA [tcichemicals.com]
- 9. Vacuum Distillation issues? | Call Pressure Control Solutions! [pressurecontrolsolutions.com]
- 10. Allyl phenyl ether | 1746-13-0 | FA35956 | Biosynth [biosynth.com]
- 11. sarchemlabs.com [sarchemlabs.com]
- 12. Table 4-2, Physical and Chemical Properties of Phenol - Toxicological Profile for Phenol - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. 108-95-2 CAS MSDS (Phenol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
Application of 2-Allylphenol in Polymer Matrix Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 2-allylphenol in the synthesis of advanced polymer matrices. The unique chemical structure of this compound, featuring both a reactive phenolic hydroxyl group and a polymerizable allyl group, makes it a versatile monomer and modifier for creating high-performance polymers with enhanced thermal stability, mechanical properties, and tailored functionalities. The following sections detail the synthesis of three major classes of thermosetting polymers incorporating this compound: Benzoxazine Resins, Epoxy Resins, and Unsaturated Polyester Resins.
High-Performance Benzoxazine Resins from this compound
The incorporation of this compound into benzoxazine resins introduces an additional crosslinking pathway through the polymerization of the allyl groups, leading to polymers with significantly higher glass transition temperatures (Tg) and enhanced thermal stability.[1][2]
Application Notes:
This compound-based benzoxazine monomers are synthesized via a Mannich condensation reaction involving this compound, a primary amine, and formaldehyde. The resulting monomer contains a benzoxazine ring and a pendant allyl group. Thermal curing initiates a dual polymerization process: the ring-opening polymerization of the oxazine ring and the free-radical polymerization of the allyl groups. This dual-curing mechanism results in a highly crosslinked network, yielding thermosets with exceptional thermal and mechanical properties. These high-performance resins are suitable for applications in aerospace, electronics, and as matrices for advanced composites.[1][3]
Experimental Protocol: Synthesis of a this compound-Based Benzoxazine Monomer and its Polymerization
This protocol describes the synthesis of a bis-benzoxazine monomer from 2,2'-diallyl bisphenol A (a derivative of this compound), aniline, and paraformaldehyde, followed by its thermal polymerization.
Materials:
-
2,2'-diallyl bisphenol A
-
Aniline
-
Paraformaldehyde
-
Toluene (solvent)
-
Sodium hydroxide (for washing)
-
Chloroform (for dissolution and washing)
-
Anhydrous magnesium sulfate (drying agent)
Equipment:
-
Three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet
-
Heating mantle with temperature controller
-
Separatory funnel
-
Rotary evaporator
-
Vacuum oven
Procedure:
Part A: Synthesis of 2,2'-bis(8-allyl-3-phenyl-3,4-dihydro-2H-1,3-benzoxazinyl) propane (Bz-allyl) Monomer [1]
-
To a 250 mL three-neck flask, add 2,2'-diallyl bisphenol A, paraformaldehyde, and aniline in a stoichiometric ratio.
-
Add toluene as a solvent and stir the mixture under a nitrogen atmosphere.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Water formed during the reaction can be removed azeotropically.
-
After cooling to room temperature, wash the organic layer sequentially with a dilute sodium hydroxide solution and deionized water.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.
-
Dry the resulting monomer in a vacuum oven at 50°C overnight.
Part B: Thermal Polymerization of Bz-allyl Monomer [1]
-
Place a sample of the synthesized Bz-allyl monomer in a differential scanning calorimeter (DSC) pan.
-
Heat the sample from room temperature to 300°C at a heating rate of 10°C/min under a nitrogen atmosphere. The DSC thermogram will typically show two exotherms corresponding to the polymerization of the allyl groups and the ring-opening of the oxazine ring.[2]
-
For bulk polymerization, heat the monomer in an oven using a stepwise curing schedule (e.g., 1 hour at 180°C, 2 hours at 200°C, and 1 hour at 220°C).
Data Presentation: Thermal Properties of this compound-Based Polybenzoxazine
| Property | Value | Reference |
| Glass Transition Temperature (Tg) | ~300 °C | [1] |
| 5% Weight Loss Temperature (Td5) | > 350 °C | [4] |
| Char Yield at 800 °C (in N2) | > 50% | [4] |
Diagram: Synthesis and Polymerization of this compound-Based Benzoxazine
Caption: Workflow for the synthesis and polymerization of a this compound-based benzoxazine resin.
Toughened Epoxy Resins Modified with this compound Derivatives
Modification of conventional epoxy resins with this compound or its derivatives, such as 2,2'-diallyl bisphenol A (DABA), can enhance the toughness and thermal stability of the cured network. The allyl groups provide sites for additional crosslinking, and the phenolic structure can improve char formation.
Application Notes:
Standard epoxy resins, like those based on diglycidyl ether of bisphenol A (DGEBA), can be brittle. Incorporating DABA into the formulation introduces flexible allyl groups that can be polymerized in a secondary curing step, leading to a dual-cure system.[5] This results in a polymer matrix with improved toughness and thermal resistance. The initial curing stage involves the reaction between the epoxy groups and a curing agent, while a subsequent high-temperature cure activates the polymerization of the allyl groups.[5] These toughened epoxy systems are valuable in adhesives, coatings, and composite applications where durability is critical.
Experimental Protocol: Modification of Epoxy Resin with 2,2'-Diallyl Bisphenol A (DABA)
This protocol outlines the preparation and dual-curing of an epoxy resin blend containing DABA.
Materials:
-
Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin
-
2,2'-diallyl bisphenol A (DABA)
-
Amine curing agent (e.g., 4,4'-diaminodiphenylmethane - DDM)
-
Triphenylphosphine (TPP) - catalyst (optional)[5]
Equipment:
-
Beaker or flask for mixing
-
Hot plate with magnetic stirrer
-
Vacuum oven
-
Molds for sample casting
Procedure:
-
In a beaker, melt the DABA at an elevated temperature (e.g., 100°C).
-
Add the DGEBA epoxy resin to the molten DABA and mix thoroughly until a homogeneous blend is obtained.
-
Add the stoichiometric amount of the amine curing agent (and catalyst, if used) to the epoxy blend and stir until fully dissolved.
-
Degas the mixture in a vacuum oven to remove any entrapped air bubbles.
-
Pour the resin mixture into preheated molds.
-
Perform a two-stage curing process:
-
Stage 1 (Epoxy Curing): Cure at a moderate temperature (e.g., 150°C) for a specified time (e.g., 2 hours) to facilitate the epoxy-amine reaction.
-
Stage 2 (Allyl Polymerization): Post-cure at a higher temperature (e.g., 200-250°C) for an extended period (e.g., 2-4 hours) to induce the polymerization of the allyl groups.[5]
-
Data Presentation: Mechanical and Thermal Properties of DABA-Modified Epoxy Resin
| Property | Neat Epoxy Resin | DABA-Modified Epoxy Resin | Reference |
| Tensile Strength | Lower | Higher | [5] |
| Flexural Strength | Lower | Higher | [5] |
| Glass Transition Temperature (Tg) | Lower | Higher (after full cure) | [5] |
Diagram: Dual-Cure Mechanism of DABA-Modified Epoxy Resin
Caption: Workflow illustrating the dual-cure process for a DABA-modified epoxy resin.
Synthesis of Unsaturated Polyester Resins Incorporating this compound
This compound can be incorporated into unsaturated polyester (UP) resins to enhance their thermal stability and provide sites for crosslinking with vinyl monomers like styrene.
Application Notes:
Unsaturated polyester resins are typically synthesized by the polycondensation of diols and dicarboxylic acids (or their anhydrides), where at least one of the monomers contains a carbon-carbon double bond.[6] By using this compound as a co-monomer, the allyl functionality is introduced into the polyester backbone. During curing with a vinyl monomer (e.g., styrene) and a free-radical initiator, the allyl groups can participate in the crosslinking reaction, leading to a more densely crosslinked network. This can result in improved thermal and mechanical properties of the final cured product.[6]
Experimental Protocol: Synthesis of a this compound-Modified Unsaturated Polyester Resin
This protocol provides a general procedure for the synthesis of an unsaturated polyester resin modified with this compound.
Materials:
-
Maleic anhydride (unsaturated acid anhydride)
-
Phthalic anhydride (saturated acid anhydride)
-
Propylene glycol (diol)
-
This compound
-
Xylene (azeotropic solvent)
-
p-Toluene sulfonic acid (catalyst)
-
Styrene (reactive diluent)
-
Free-radical initiator (e.g., methyl ethyl ketone peroxide - MEKP)
-
Accelerator (e.g., cobalt naphthenate)
Equipment:
-
Four-neck round-bottom flask with a mechanical stirrer, thermometer, nitrogen inlet, and Dean-Stark trap with a condenser
-
Heating mantle with temperature controller
-
Beaker for mixing with styrene
Procedure:
Part A: Polyester Synthesis [6]
-
Charge the four-neck flask with maleic anhydride, phthalic anhydride, propylene glycol, and this compound in the desired molar ratios.
-
Add xylene as the azeotropic solvent and a catalytic amount of p-toluene sulfonic acid.
-
Heat the mixture under a nitrogen blanket to a temperature of 150-180°C with continuous stirring.
-
Continuously remove the water of condensation via the Dean-Stark trap.
-
Monitor the progress of the reaction by measuring the acid value of the resin. Continue the reaction until the desired acid value is reached.
-
Cool the polyester to below 100°C and add styrene monomer to achieve the desired viscosity.
Part B: Curing of the Unsaturated Polyester Resin
-
To the unsaturated polyester-styrene blend, add the accelerator (e.g., cobalt naphthenate) and mix thoroughly.
-
Add the initiator (e.g., MEKP) and stir gently to avoid introducing air bubbles.
-
Pour the resin into a mold and allow it to cure at room temperature, followed by a post-cure at an elevated temperature (e.g., 80°C) to ensure complete crosslinking.
Data Presentation: Expected Properties of this compound-Modified Unsaturated Polyester
| Property | Standard UP Resin | This compound-Modified UP Resin |
| Thermal Stability | Moderate | Enhanced |
| Hardness | Good | Potentially Higher |
| Chemical Resistance | Good | Potentially Improved |
Diagram: Synthesis and Curing of this compound-Modified Unsaturated Polyester
Caption: General workflow for the synthesis and curing of a this compound-modified unsaturated polyester resin.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Characterization of Novel Benzoxazine Monomers Containing Allyl Groups and Their High Performance Thermosets | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. files01.core.ac.uk [files01.core.ac.uk]
Application Notes and Protocols: 2-Allylphenol as a Monomer for Phenolic Resins
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of 2-allylphenol as a versatile monomer in the synthesis of phenolic resins. Its unique bifunctional nature, possessing both a reactive phenolic hydroxyl group and a polymerizable allyl group, allows for the creation of thermosetting polymers with tailored properties suitable for a range of advanced applications.[1] This document outlines protocols for the synthesis of both a this compound homopolymer and a novolac-type copolymer, details their characterization, and discusses their curing mechanisms.
Introduction
This compound (2-(prop-2-en-1-yl)phenol) is a valuable chemical intermediate in polymer chemistry.[1] The presence of the allyl group enables vulcanization and the formation of cross-linked networks, enhancing properties such as strength, elasticity, and durability.[1] Phenolic resins derived from this compound exhibit addition-cure mechanisms, which proceed without the evolution of volatile byproducts, a significant advantage over traditional condensation-cured phenolics. These resins are promising materials for adhesives, coatings, laminates, and composites where high thermal stability and mechanical performance are required.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value |
| Molecular Formula | C₉H₁₀O |
| Molecular Weight | 134.18 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 220 °C |
| Melting Point | -6 °C |
| Density | 1.028 g/mL at 25 °C |
| Refractive Index | n20/D 1.546 |
| Solubility in Water | 7 g/L (20 °C) |
Experimental Protocols
This section provides detailed protocols for the synthesis of two types of phenolic resins using this compound as a monomer.
Protocol 1: Synthesis of Poly(this compound) via Cationic Polymerization
This protocol describes the synthesis of a this compound homopolymer through cationic polymerization, yielding a novolac-like polymer with hydrocarbon linkages between the phenolic units.[2]
Materials:
-
This compound (98%)
-
Concentrated Sulfuric Acid (98%)
-
Methanol
-
Deionized Water
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer with heating mantle
-
Condenser
-
Dropping funnel
-
Beakers
-
Buchner funnel and filter paper
-
Vacuum oven
Procedure:
-
Place this compound into the three-neck round-bottom flask equipped with a magnetic stirrer and a condenser.
-
Heat the flask to the desired reaction temperature (e.g., 80-100 °C) with continuous stirring.
-
Slowly add concentrated sulfuric acid (as a catalyst, typically a small percentage of the monomer weight) to the flask using a dropping funnel.
-
Maintain the reaction at the set temperature for a sufficient duration (e.g., 3-6 hours) to allow for polymerization. The viscosity of the mixture will increase as the reaction proceeds.
-
After the reaction is complete, cool the mixture to room temperature.
-
Precipitate the polymer by pouring the reaction mixture into a beaker containing methanol or water.
-
Filter the precipitate using a Buchner funnel and wash thoroughly with deionized water to remove any remaining acid and unreacted monomer.
-
Dry the resulting polymer in a vacuum oven at 50-60 °C until a constant weight is achieved.
Diagram of Experimental Workflow:
Caption: Workflow for the cationic polymerization of this compound.
Protocol 2: Synthesis of this compound-Phenol-Formaldehyde (APF) Novolac Resin
This protocol details the synthesis of a novolac-type resin by co-reacting this compound, phenol, and formaldehyde under acidic catalysis.[2]
Materials:
-
This compound (21.02 g, 0.157 mol)
-
Phenol (14.6 g, 0.155 mol)
-
Formaldehyde (34% solution, 20.3 mL)
-
Oxalic acid (5% aqueous solution)
-
Tetrahydrofuran (THF)
-
Methanol
-
Deionized Water
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer with heating mantle
-
Condenser
-
Apparatus for azeotropic distillation
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
In the three-neck round-bottom flask equipped with a mechanical stirrer and condenser, combine this compound, phenol, and formaldehyde.
-
Add the oxalic acid catalyst to the mixture.
-
Heat the reaction mixture to 75 °C and maintain for 10 hours with continuous stirring.
-
After the reaction, wash the resulting mixture with distilled water.
-
Subject the mixture to azeotropic distillation to remove water.
-
Remove any excess solvent by evaporation under reduced pressure using a rotary evaporator.
-
Precipitate the final resin by adding the concentrated solution to methanol.
-
Filter the precipitated resin and dry at 50 °C under vacuum for 8 hours.[2]
Diagram of Experimental Workflow:
Caption: Workflow for the synthesis of an APF novolac resin.
Characterization Data
The synthesized resins can be characterized using various analytical techniques to determine their structure and properties.
| Parameter | Method | Typical Results for APF Novolac Resin |
| Molecular Weight | Gel Permeation Chromatography (GPC) | Number Average Molecular Weight (Mn): 390–480 g/mol [2] |
| Structural Confirmation | Fourier Transform Infrared (FTIR) Spectroscopy | Strong absorption at ~3419 cm⁻¹ (hydroxyl groups), peaks at ~1633 cm⁻¹ (C=C stretch of allyl group) and ~915 cm⁻¹ (–C=CH– bend of allyl group)[2] |
| Proton NMR (¹H NMR) | Nuclear Magnetic Resonance Spectroscopy | Chemical shifts at 5–6 ppm (allyl protons) and 6.5–7.5 ppm (aromatic protons)[2] |
| Thermal Stability | Thermogravimetric Analysis (TGA) | Onset of mass loss and char yield at 800 °C are dependent on copolymer composition.[3] |
Curing Mechanisms and Pathways
The curing of this compound-based phenolic resins is a key aspect of their application, leading to the formation of a durable thermoset network.
Thermal Curing of this compound-Formaldehyde Resin
The thermal curing of an APF resin primarily involves the polyaddition of the allyl groups.[4] This process typically occurs at elevated temperatures, starting around 180 °C.[4]
Diagram of Thermal Curing Pathway:
Caption: Thermal curing pathway of an APF resin.
Dual-Curing Mechanism with Co-reactants
When formulated with other reactive species, such as bismaleimides or epoxy resins, this compound-containing resins can undergo a dual-curing process. A common example is the "Alder-ene" reaction with maleimides.[5] This involves an initial 'ene' reaction at a lower temperature, followed by a Diels-Alder reaction at a higher temperature to form a highly cross-linked and thermally stable network.
Diagram of Alder-Ene Curing Pathway:
References
Application Notes and Protocols: The Role of 2-Allylphenol in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and utilization of 2-allylphenol as a versatile intermediate in the preparation of pharmaceutically relevant compounds. The primary focus is on its conversion to 2,3-dihydrobenzofuran derivatives, a scaffold present in numerous biologically active molecules.
Introduction
This compound (2-(prop-2-en-1-yl)phenol) is an important organic intermediate characterized by the presence of both a hydroxyl group and a reactive allyl group on a benzene ring.[1][2] This dual functionality allows for a variety of chemical transformations, making it a valuable building block in the synthesis of more complex molecules, including pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[1][3] Its synthesis is typically achieved through a two-step process starting from phenol: a Williamson ether synthesis to form allyl phenyl ether, followed by a Claisen rearrangement.[4][5]
The most prominent application of this compound in pharmaceutical synthesis is as a precursor to the 2,3-dihydrobenzofuran core structure.[6][7] This heterocyclic motif is found in a wide array of natural products and synthetic compounds exhibiting diverse pharmacological activities, including anticancer, anti-inflammatory, antiviral, and neuroprotective properties.
Synthesis of this compound
The industrial synthesis of this compound is a well-established two-step process commencing with phenol.
Step 1: O-Allylation of Phenol (Williamson Ether Synthesis)
In this step, phenol is deprotonated by a base to form the phenoxide ion, which then acts as a nucleophile, attacking an allyl halide (commonly allyl chloride or bromide) to form allyl phenyl ether.[1][5]
Step 2: Claisen Rearrangement
The allyl phenyl ether intermediate undergoes a thermal-sigmatropic rearrangement, known as the Claisen rearrangement, to yield this compound with high regioselectivity.[4][8]
Figure 1: Synthetic pathway for this compound.
Experimental Protocol: Synthesis of this compound
This protocol describes a representative lab-scale synthesis of this compound.
Materials:
-
Phenol
-
Allyl chloride
-
Sodium hydroxide (NaOH)
-
Isopropanol
-
Toluene
-
Water
-
Nitrogen gas
-
Standard laboratory glassware for organic synthesis
Procedure:
Part A: Synthesis of Allyl Phenyl Ether
-
In a reaction vessel, dissolve 8.0 moles of phenol in 1,200 mL of isopropanol.
-
Separately, dissolve 8.0 moles of sodium hydroxide in 300 mL of water.
-
Slowly add the sodium hydroxide solution to the phenol solution with stirring. The reaction to form sodium phenoxide is immediate.
-
Charge the reaction vessel with 9.6 moles of allyl chloride.
-
Pressurize the vessel with a slight nitrogen pressure (e.g., 70 kPa).
-
Heat the mixture to approximately 70°C and maintain this temperature with agitation for about 5 hours.
-
After the reaction is complete (monitored by TLC or GC), allow the mixture to cool to room temperature.
-
Wash the reaction mixture twice with 3 liters of water to remove sodium chloride, isopropanol, and unreacted sodium phenoxide.
Part B: Claisen Rearrangement to this compound
-
To the crude allyl phenyl ether from Part A, add 3 liters of toluene.
-
Heat the mixture to approximately 100°C to perform an azeotropic distillation for about 3 hours to remove water and other by-products.
-
After distillation of the toluene, heat the remaining pure allyl phenyl ether to 200°C for approximately 5 hours to effect the Claisen rearrangement.
-
Monitor the reaction for the formation of this compound using gas chromatography.
-
Upon completion, the crude this compound can be purified by distillation under reduced pressure.
Quantitative Data:
| Reaction Step | Product | Typical Yield | Reference |
| Claisen Rearrangement | This compound | 89.6% - 95.0% | [4] |
Application: Synthesis of 2,3-Dihydrobenzofuran Derivatives
A significant application of this compound in pharmaceutical intermediate synthesis is its use as a scaffold for the construction of 2,3-dihydrobenzofurans. These compounds are synthesized through various cyclization strategies involving the allyl and hydroxyl groups of this compound.
Figure 2: General workflow for 2,3-dihydrobenzofuran synthesis.
Experimental Protocol: Photoinduced Synthesis of 2,3-Dihydrobenzofurans
This protocol details a modern, metal-free photochemical cascade reaction to synthesize sulfone-containing 2,3-dihydrobenzofurans from this compound derivatives.[1]
Materials:
-
This compound derivative (1.5 equiv)
-
α-iodo sulfone (radical precursor, 1.0 equiv)
-
N,N,N′,N′-tetramethylguanidine (TMG, base, 1.5 equiv)
-
1,2-Dichlorobenzene (solvent)
-
Argon gas
-
Visible light source (e.g., Kessil lamp, λ = 456 nm)
-
Schlenk tube and standard laboratory glassware
Procedure:
-
In a 10 mL Schlenk tube, combine the this compound derivative (0.225 mmol), the α-iodo sulfone (0.15 mmol), and TMG (0.225 mmol).
-
Add 600 µL of 1,2-dichlorobenzene to the Schlenk tube.
-
Degas the reaction mixture using three freeze-pump-thaw cycles and backfill with argon.
-
Place the sealed Schlenk tube 4-5 cm from a 456 nm lamp and irradiate with stirring.
-
Maintain the reaction temperature at approximately 30°C using a fan.
-
Monitor the reaction progress by TLC. Reaction times can range from 35 minutes to 24 hours depending on the substrates.
-
Upon completion, the reaction mixture can be directly purified by flash chromatography on silica gel to yield the desired 2,3-dihydrobenzofuran product.
Quantitative Data for 2,3-Dihydrobenzofuran Synthesis:
| This compound Derivative | Radical Precursor | Product | Yield | Reference |
| 2-Allyl-4-methylphenol | α-Iodo-p-tolylsulfone | 2-((p-Tolylsulfonyl)methyl)-5-methyl-2,3-dihydrobenzofuran | 62% | [1] |
| This compound | α-Iodo-p-tolylsulfone | 2-((p-Tolylsulfonyl)methyl)-2,3-dihydrobenzofuran | 49% | [1] |
| This compound | α-Iodo-p-fluorophenylsulfone | 2-((p-Fluorophenylsulfonyl)methyl)-2,3-dihydrobenzofuran | 44% | [1] |
Pharmaceutical Relevance and Biological Activity of 2,3-Dihydrobenzofuran Derivatives
The 2,3-dihydrobenzofuran scaffold is a privileged structure in medicinal chemistry due to its presence in numerous compounds with significant biological activities.
-
Anticancer Activity: Various derivatives have demonstrated potent antitumor effects. For instance, certain fluorinated 2,3-dihydrobenzofurans exhibit strong antiproliferative activity against cancer cell lines like HeLa, A549, and 4T1.[1][9] Some compounds have been shown to induce apoptosis and arrest the cell cycle in cancer cells.[9] The mechanism of action for some benzofuran derivatives involves the inhibition of the Akt/mTOR signaling pathway, a key regulator of cell growth and proliferation.[10][11]
-
Anti-inflammatory Effects: 2,3-Dihydrobenzofuran derivatives have been investigated for their anti-inflammatory properties.[12] Some compounds have been shown to inhibit the expression of cyclooxygenase-2 (COX-2) and nitric oxide synthase 2, and decrease the secretion of inflammatory mediators.[13] A novel benzofuran derivative, DK-1014, has been shown to attenuate lung inflammation by blocking MAPK/AP-1 and AKT/mTOR signaling pathways.[8]
-
Neuroprotective Properties: The neuroprotective effects of 2,3-dihydrobenzofuran derivatives are also an active area of research. Certain compounds have shown protective activity against NMDA-induced excitotoxicity and have demonstrated antioxidant and reactive oxygen species (ROS) scavenging activities. A benzofuran-containing selenium compound has demonstrated neuroprotective effects in a mouse model of Alzheimer's disease by modulating apoptosis-related proteins (Bcl-2, BAX), increasing brain-derived neurotrophic factor (BDNF), and decreasing inflammatory markers like NF-κB and IL-6.[4]
-
Antiviral Activity: Recent studies have identified benzofuran derivatives as STING (Stimulator of Interferon Genes) agonists, which can induce a type I interferon response and exhibit broad-spectrum antiviral activity against viruses such as human coronaviruses.[2]
Figure 3: A representative signaling pathway modulated by some benzofuran derivatives.
Conclusion
This compound is a readily accessible and highly useful intermediate in pharmaceutical synthesis. Its primary role as a precursor to the 2,3-dihydrobenzofuran scaffold provides a versatile platform for the development of novel therapeutic agents with a broad spectrum of biological activities. The synthetic protocols outlined herein offer robust methods for the preparation of this compound and its subsequent conversion to valuable pharmaceutical intermediates. The diverse pharmacological profiles of 2,3-dihydrobenzofuran derivatives highlight the continued importance of this compound in drug discovery and development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Identification of new benzofuran derivatives as STING agonists with broad-spectrum antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Neuroprotective Effects of a Benzofuran-Containing Selenium in a Mouse Alzheimer's Disease Model: Molecular, Biochemical, and Behavioral Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Novel benzofuran derivative DK-1014 attenuates lung inflammation via blocking of MAPK/AP-1 and AKT/mTOR signaling in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Antitumor Activity of (E,Z)-1-(dihydrobenzofuran-5-yl)-3-phenyl-2-(1,2,4-triazol-1-yl)-2-propen-1-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Benzofuran derivatives as a novel class of inhibitors of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Benzofuran derivatives as anticancer inhibitors of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of new benzofuran derivatives as STING agonists with broad-spectrum antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Synthesis of Diclofenac Metabolites Using 2-Allylphenol as a Precursor
Audience: Researchers, scientists, and drug development professionals.
Introduction
Diclofenac is a widely used non-steroidal anti-inflammatory drug (NSAID). Its metabolism in humans primarily yields hydroxylated derivatives, with 4'-hydroxydiclofenac and 5-hydroxydiclofenac being the most significant metabolites.[1][2] These metabolites are implicated in the idiosyncratic hepatotoxicity associated with diclofenac, making their availability in substantial quantities crucial for toxicological studies.[1][2] This document outlines a proposed synthetic pathway for these metabolites, leveraging 2-allylphenol as a key starting material for the synthesis of the phenylacetic acid core of the diclofenac molecule. The described methodologies are based on established organic chemistry reactions, including the Claisen rearrangement, oxidation of olefins, and palladium-catalyzed cross-coupling reactions.
Proposed Synthetic Strategy
The synthesis of hydroxylated diclofenac metabolites from this compound is a multi-step process. The overall strategy involves the initial preparation of a functionalized phenylacetic acid derivative from this compound. This intermediate is then coupled with a suitably substituted hydroxylated 2,6-dichloroaniline derivative via a Buchwald-Hartwig amination reaction to form the final diarylamine structure.
References
Application Notes and Protocols: 2-Allylphenol in the Development of Novel Agrochemicals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-allylphenol as a lead compound for the development of novel agrochemicals, particularly fungicides. This document details the synthesis of this compound derivatives, protocols for evaluating their antifungal efficacy, and methods to investigate their mechanism of action, which primarily involves the inhibition of fungal respiration.
Introduction
This compound, a naturally occurring phenolic compound, has demonstrated significant antifungal properties against a range of devastating plant pathogens.[1][2] Its unique mode of action, low toxicity profile, and potential to overcome existing fungicide resistance make it an attractive scaffold for the development of next-generation agrochemicals.[1] This document outlines key experimental procedures for the synthesis, biological evaluation, and mechanistic study of this compound and its derivatives.
Data Presentation: Antifungal Activity of this compound and Its Derivatives
The antifungal efficacy of this compound and its derivatives has been evaluated against several important plant pathogens. The following tables summarize the 50% effective concentration (EC₅₀) and 50% inhibitory concentration (IC₅₀) values, providing a clear comparison of their activities. Lower values indicate higher antifungal potency.
Table 1: Antifungal Activity (EC₅₀, µg/mL) of this compound and its Metabolites
| Compound | Rhizoctonia cerealis | Pythium aphanidermatum | Valsa mali | Botrytis cinerea |
| This compound (2-AP) | 8.2 | 48.8 | - | 48.8 |
| 2-(2-Hydroxypropyl)phenol | 1.0 | 23.5 | 23.5 | 1.0 |
| 2-(3-Hydroxypropyl)phenol | >100 | >100 | >100 | >100 |
Data sourced from studies on the biotransformation of this compound.[3][4]
Table 2: Antifungal Activity (IC₅₀, µg/mL) of this compound Derivatives against Botrytis cinerea
| Compound | Derivative Type | R Group | IC₅₀ (µg/mL) |
| This compound | Parent Phenol | H | 68 |
| 2-Allylanisole | Ether | -OCH₃ | 2 |
| 2-Allylphenyl acetate | Ester | -OCOCH₃ | 1 |
| 2-Allyl-4-nitrophenol | Nitro-derivative | 4-NO₂ | - |
| 2-Allyl-6-nitrophenol | Nitro-derivative | 6-NO₂ | - |
Note: Specific IC₅₀ values for the nitro-derivatives against B. cinerea were not available in the searched literature, but nitro-derivatives have shown high activity against other pathogens like P. cinnamomi.[4]
Experimental Protocols
Protocol 1: Synthesis of this compound Derivatives
This protocol describes the general synthesis of ether and ester derivatives of this compound.
A. Synthesis of Ether Derivatives (e.g., 2-Allylanisole)
-
Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, suspend sodium hydride (1.2 equivalents) in anhydrous dimethylformamide (DMF).
-
Addition of this compound: Cool the suspension to 0°C and add a solution of this compound (1 equivalent) in anhydrous DMF dropwise.
-
Deprotonation: Allow the reaction mixture to warm to room temperature and stir for 30 minutes.
-
Alkylation: Cool the mixture back to 0°C and add an alkyl halide (e.g., methyl iodide, 1.5 equivalents) dropwise.
-
Reaction: Let the reaction mixture warm to room temperature and stir for 12-16 hours.
-
Work-up: Monitor the reaction progress using Thin Layer Chromatography (TLC). Once complete, quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution. Extract the mixture with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, wash with water and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
B. Synthesis of Ester Derivatives (e.g., 2-Allylphenyl acetate)
-
Reaction Setup: Dissolve this compound (1 equivalent) in dichloromethane in a round-bottom flask.
-
Base Addition: Add pyridine or triethylamine (1.5 equivalents) to the solution and cool the mixture to 0°C.
-
Acylation: Slowly add an acyl chloride or acid anhydride (e.g., acetyl chloride or acetic anhydride, 1.2 equivalents) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Work-up: Monitor the reaction by TLC. Upon completion, dilute the reaction mixture with dichloromethane. Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the desired ester derivative.
Protocol 2: In Vitro Antifungal Activity Assay (Mycelial Growth Inhibition)
This protocol details the determination of the antifungal activity of this compound derivatives using the mycelial growth inhibition assay on a solid medium.
-
Media Preparation: Prepare Potato Dextrose Agar (PDA) according to the manufacturer's instructions and sterilize by autoclaving.
-
Compound Preparation: Dissolve the test compounds in dimethyl sulfoxide (DMSO) to prepare stock solutions.
-
Amended Media: Cool the autoclaved PDA to approximately 50°C. Add the test compound stock solutions to the molten PDA to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100 µg/mL). Pour the amended PDA into sterile Petri dishes. A control plate containing PDA with DMSO (at the same concentration as the treated plates) should also be prepared.
-
Inoculation: From the edge of an actively growing culture of the target fungus (e.g., Botrytis cinerea), cut 5 mm mycelial plugs using a sterile cork borer. Place one mycelial plug at the center of each PDA plate (both treated and control).
-
Incubation: Incubate the plates at 25-28°C in the dark.
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the fungal growth in the control plate reaches the edge of the plate.
-
Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition (MGI) using the following formula: MGI (%) = [(dc - dt) / dc] x 100 Where dc is the average diameter of the fungal colony on the control plate and dt is the average diameter of the fungal colony on the treated plate.
-
EC₅₀/IC₅₀ Determination: Plot the MGI (%) against the logarithm of the compound concentration and determine the EC₅₀ or IC₅₀ value (the concentration that causes 50% inhibition) using probit analysis or other suitable statistical software.
Protocol 3: Investigation of the Mechanism of Action
This compound and its derivatives have been shown to act as respiration inhibitors, specifically targeting the alternative oxidase (AOX) pathway in fungi.[4][5] This leads to a depletion of cellular ATP.
A. ATP Bioluminescence Assay
This assay quantifies the cellular ATP levels in fungal cells after treatment with the test compounds.
-
Fungal Culture: Grow the target fungus in a liquid medium (e.g., Potato Dextrose Broth) to the mid-logarithmic phase.
-
Treatment: Add the this compound derivative at its EC₅₀ concentration to the fungal culture and incubate for a specific period (e.g., 1, 2, 4 hours).
-
ATP Extraction: Harvest the fungal mycelia by filtration or centrifugation. Extract the ATP from the cells using a suitable extraction buffer, which may contain trichloroacetic acid (TCA) (up to 5% for fungi), followed by neutralization.[6]
-
ATP Measurement: Use a commercial ATP bioluminescence assay kit. In a luminometer-compatible plate, mix the fungal extract with the luciferase-luciferin reagent.
-
Data Analysis: Measure the light emission using a luminometer. The amount of light produced is proportional to the ATP concentration. Compare the ATP levels in treated samples to those in untreated controls. A significant decrease in ATP levels in the treated samples indicates an impairment of the energy generation system.[1]
B. Gene Expression Analysis of Alternative Oxidase (Bcaox) by RT-qPCR
This protocol assesses the effect of this compound derivatives on the expression of the alternative oxidase gene (Bcaox) in Botrytis cinerea.
-
Fungal Spore Germination: Prepare a spore suspension of B. cinerea and treat with the test compounds during the early stages of germination.
-
RNA Extraction: After a defined incubation period, harvest the germinating spores and extract total RNA using a suitable kit or protocol.
-
cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
Quantitative PCR (qPCR): Perform qPCR using primers specific for the Bcaox gene and a suitable reference gene (e.g., actin) for normalization. The reaction mixture should contain cDNA, specific primers, and a qPCR master mix with a fluorescent dye (e.g., SYBR Green).
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative expression of the Bcaox gene in the treated samples compared to the untreated control. An upregulation of Bcaox expression may indicate a cellular response to the inhibition of the primary respiratory pathway.[4][5]
Visualizations
Diagram 1: Synthesis of this compound Derivatives
Caption: General synthetic routes to this compound and its derivatives.
Diagram 2: Experimental Workflow for Antifungal Activity Assessment
References
- 1. how can you synthesize this compound from phenol? | Filo [askfilo.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and antifungal activity of this compound derivatives against fungal plant pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. cdn.gbiosciences.com [cdn.gbiosciences.com]
Application Notes and Protocols: 2-Allylphenol as a Versatile Precursor in Fragrance and Dye Manufacturing
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2-Allylphenol (CAS 1745-81-9) is a valuable organic intermediate widely utilized in the chemical industry.[1] Its unique structure, featuring both a reactive phenolic hydroxyl group and an allyl group, makes it a versatile precursor for the synthesis of a diverse range of value-added products, including fragrances and dyes.[1][2][3] This document provides detailed application notes and experimental protocols for the use of this compound in these key manufacturing sectors.
Section 1: this compound in Fragrance Manufacturing
The structural backbone of this compound is a key component in the synthesis of various aromatic compounds used in the fragrance industry. Through chemical modifications of its functional groups, a wide array of scents can be developed. Notable examples include the synthesis of eugenol isomers and coumarin derivatives.
Synthesis of Eugenol Isomers
Eugenol, a major component of clove oil, and its isomers are prized for their spicy, clove-like aroma. This compound can be a starting point for synthesizing isomers of eugenol, such as o-eugenol (6-allylguaiacol). The synthesis typically involves the Claisen rearrangement of an appropriately substituted allyl phenyl ether.[4][5]
Synthesis of Coumarin Derivatives
Coumarins are a class of compounds known for their sweet, vanilla-like scent with hay undertones, and are foundational to many perfumes. This compound can be converted to intermediates that lead to the formation of the coumarin heterocyclic ring system. A common strategy involves the oxidation of the allyl group to a carboxylic acid, followed by cyclization.[6][7]
Data Presentation: Fragrance Synthesis Parameters
| Precursor | Target Fragrance | Key Transformation | Catalyst/Reagent | Typical Yield | Reference |
| Allyl Phenyl Ether | This compound | Claisen Rearrangement | Zinc Powder / Heat | 80-93% | [8] |
| Guaiacol & Allyl Chloride | Eugenol | Catalytic Reaction | THLD Catalyst | 88% | [9] |
| This compound | 2,3-Dihydrobenzofurans | Photoinduced Cascade | Light | Up to 69% | [10] |
| 7-Hydroxycoumarin | 8-Allyl-7-hydroxycoumarin | Claisen Rearrangement | Heat | Not Specified | [11] |
Experimental Protocols: Fragrance Synthesis
Protocol 1.1: Synthesis of this compound via Claisen Rearrangement of Allyl Phenyl Ether
This protocol describes the zinc-catalyzed Claisen rearrangement of allyl phenyl ether to yield this compound, a foundational step for many fragrance syntheses.[8]
Materials:
-
Allyl phenyl ether (10 mmol)
-
Zinc powder (2.5 mmol)
-
Tetrahydrofuran (THF), anhydrous (5 mL)
-
Stirring apparatus
-
Heating mantle or oil bath
-
Standard laboratory glassware for reaction and work-up
Procedure:
-
To a round-bottom flask containing a magnetic stir bar, add allyl phenyl ether (10 mmol) and zinc powder (2.5 mmol).
-
Add 5 mL of anhydrous THF to the flask.
-
Stir the mixture at 55°C. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion (typically within 40 minutes), cool the reaction mixture to room temperature.
-
Filter the mixture to remove the zinc catalyst. The catalyst can be washed with a small amount of THF, and the washings combined with the filtrate.
-
Evaporate the solvent under reduced pressure.
-
The resulting crude product can be purified by column chromatography on silica gel to yield pure this compound. The expected yield is approximately 80%.[8]
Protocol 1.2: Generalized Synthesis of a Coumarin Derivative from a Phenolic Precursor
This protocol outlines a general method for synthesizing coumarin derivatives, which can be adapted from intermediates derived from this compound, using the Pechmann condensation.[11][12]
Materials:
-
A suitable phenol (e.g., resorcinol as a model, or a derivative of this compound)
-
A β-ketoester (e.g., ethyl acetoacetate)
-
Acid catalyst (e.g., concentrated sulfuric acid or a solid acid catalyst)
-
Stirring apparatus
-
Heating source
Procedure:
-
In a flask, mix the phenolic compound with a slight excess of the β-ketoester.
-
Cool the mixture in an ice bath.
-
Slowly add the acid catalyst while stirring.
-
After the addition is complete, allow the reaction to proceed at room temperature or with gentle heating, depending on the specific substrates.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Pour the reaction mixture into cold water to precipitate the crude coumarin derivative.
-
Collect the solid product by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure coumarin derivative.
Visualization: Fragrance Synthesis Pathway
Caption: Synthetic pathways from this compound to fragrances.
Section 2: this compound in Dye Manufacturing
The electron-rich aromatic ring of this compound makes it an excellent coupling component for the synthesis of azo dyes. Azo dyes are characterized by the R−N=N−R' functional group and are a major class of synthetic colorants.
Azo Dye Synthesis
The synthesis of azo dyes from this compound involves a two-step process:
-
Diazotization: An aromatic amine is treated with nitrous acid (usually generated in situ from sodium nitrite and a strong acid) to form a diazonium salt.
-
Azo Coupling: The diazonium salt, an electrophile, is then reacted with an electron-rich coupling component, such as this compound. The coupling typically occurs at the para position to the hydroxyl group.[13]
The resulting azo compound will have a characteristic color, which can be tuned by modifying the substituents on either aromatic ring.
Data Presentation: Azo Dye Synthesis Parameters (Representative)
| Diazo Component | Coupling Component | Reaction Type | Product Class | Wavelength of Max. Absorption (λmax) |
| Aniline derivative | This compound | Azo Coupling | Azo Dye | Varies (typically in visible spectrum) |
| Substituted Aniline | Naphthalen-2-ol | Azo Coupling | Azo Dye | Varies |
Experimental Protocols: Dye Synthesis
Protocol 2.1: General Synthesis of an Azo Dye from this compound
This protocol provides a general procedure for the synthesis of an azo dye using this compound as the coupling component.[13]
Materials:
-
An aromatic amine (e.g., aniline or a substituted aniline) (0.01 mol)
-
Concentrated hydrochloric acid
-
Sodium nitrite (NaNO₂) (0.01 mol)
-
This compound (0.01 mol)
-
Sodium hydroxide (NaOH)
-
Ice bath
-
Stirring apparatus
-
Standard laboratory glassware
Procedure: Part A: Diazotization of the Aromatic Amine
-
Dissolve the aromatic amine (0.01 mol) in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5°C in an ice bath with constant stirring.
-
In a separate beaker, dissolve sodium nitrite (0.01 mol) in a small amount of cold water.
-
Slowly add the sodium nitrite solution dropwise to the cold amine solution. Maintain the temperature below 5°C. The formation of the diazonium salt is indicated by a positive test with starch-iodide paper (turns blue-black).
Part B: Azo Coupling
-
In a separate beaker, dissolve this compound (0.01 mol) in a dilute aqueous solution of sodium hydroxide. Cool this solution to 0-5°C in an ice bath.
-
Slowly add the cold diazonium salt solution from Part A to the cold this compound solution with vigorous stirring.
-
A colored precipitate of the azo dye should form immediately.
-
Continue stirring the mixture in the ice bath for 30 minutes to ensure complete reaction.
-
Collect the dye by vacuum filtration, wash it with cold water until the washings are neutral, and then dry it.
Visualization: Dye Synthesis Workflow
Caption: General workflow for azo dye synthesis using this compound.
Section 3: Safety and Handling
This compound is a combustible liquid and can cause skin irritation and serious eye damage.[14][15][16] Proper safety precautions are essential.
-
Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, protective gloves, and clothing to prevent skin exposure.[14][17]
-
Handling: Use only in a well-ventilated area. Keep away from heat, sparks, and open flames. Avoid contact with eyes, skin, and clothing.[14][15]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances in a tightly closed container.[16][17]
-
First Aid: In case of contact with eyes, rinse immediately with plenty of water for at least 15 minutes.[14] For skin contact, flush with plenty of water.[14] If inhaled, move to fresh air.[15] In case of ingestion, do NOT induce vomiting.[14] Seek immediate medical attention for any significant exposure.
This compound's bifunctional nature makes it a highly adaptable precursor for complex organic synthesis. In the fragrance industry, it serves as a key building block for creating sought-after scents like eugenol and coumarin derivatives. In the dye industry, its phenolic ring provides the necessary reactivity to act as a coupling agent in the production of vibrant azo dyes. The protocols and data presented herein offer a foundational guide for researchers and scientists to explore and expand upon the applications of this versatile chemical intermediate.
References
- 1. en.cnpolymer.com [en.cnpolymer.com]
- 2. chemneo.com [chemneo.com]
- 3. CAS 1745-81-9: this compound | CymitQuimica [cymitquimica.com]
- 4. Synthesis of Isomers of Eugenol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 6. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. benthamopen.com [benthamopen.com]
- 9. CN105294409A - Eugenol synthesis method - Google Patents [patents.google.com]
- 10. Photoinduced Cascade Reactions of this compound Derivatives toward the Production of 2,3-Dihydrobenzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jetir.org [jetir.org]
- 12. KR101656876B1 - Process for preparing coumarin derivatives using phenol and propiolic acid - Google Patents [patents.google.com]
- 13. cuhk.edu.hk [cuhk.edu.hk]
- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 15. chemicalbook.com [chemicalbook.com]
- 16. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 17. sds.metasci.ca [sds.metasci.ca]
Standard Operating Procedure for Handling and Storing 2-Allylphenol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the safe handling and storage of 2-Allylphenol (CAS No. 1745-81-9). It is intended for use by trained personnel in a laboratory setting.
Introduction
This compound is a phenolic compound used as an intermediate in the synthesis of pharmaceuticals, fragrances, and polymers.[1][2] It is also recognized for its antifungal properties.[3][4][5][6] Due to its hazardous nature, strict adherence to safety protocols is essential. This document outlines the necessary procedures for its safe handling, storage, and use in common laboratory applications.
Hazard Identification and Safety Precautions
This compound is a combustible liquid that is toxic if swallowed or in contact with skin, and it causes severe skin burns and eye damage.[1][3][4][7]
Hazard Statements:
Precautionary Statements:
-
P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[1][3]
-
P260: Do not breathe dust/fume/gas/mist/vapors/spray.[1]
-
P270: Do not eat, drink or smoke when using this product.[1][3]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][3]
-
P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[1][3]
-
P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[1][3]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][3]
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound.
| Equipment | Specification |
| Eye/Face Protection | Chemical safety goggles or a face shield. Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[7][9] |
| Skin Protection | Appropriate protective gloves (e.g., neoprene or butyl rubber) and a lab coat.[6][9] For significant splash risk, a butyl rubber or neoprene apron over the lab coat is recommended.[6] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[7][9] Work should be conducted in a chemical fume hood.[6][10] |
Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₀O | [3][7][9][11] |
| Molecular Weight | 134.18 g/mol | [3][7][9] |
| Appearance | Colorless to light brown liquid | [4][9] |
| Odor | Phenol-like | [4] |
| Boiling Point | 220 °C at 760 mmHg | [3][4][8][9][11][12] |
| Melting Point | -6 °C | [3][4][9][11][12] |
| Flash Point | 88 °C (190.4 °F) - closed cup | [3][8][9] |
| Density | 1.028 g/mL at 25 °C | [8][12][13] |
| Solubility in Water | 7 g/L (20 °C) | [9][11] |
| Vapor Pressure | 0.0783 mmHg at 25°C | [11] |
Handling and Storage
Handling:
-
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[6][9][10]
-
Keep away from sources of ignition such as heat, sparks, and open flames.[1][7][9]
-
Ground and bond containers when transferring material to prevent static discharge.
-
Empty containers may retain product residue and can be hazardous.[9]
Storage:
-
Store away from incompatible substances, including strong oxidizing agents, acid chlorides, and acid anhydrides.[1][7][9]
-
Protect from light and moisture.[6]
-
Store containers at or below eye level.[6]
Emergency Procedures
First Aid Measures:
-
If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid immediately.[1][3][9]
-
In Case of Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid immediately.[3][9]
-
In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid immediately.[3][9]
-
If Swallowed: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Get medical aid immediately.[3][9]
Spill and Leak Procedures:
-
Small Spills: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.[9] Remove all sources of ignition. Use a spark-proof tool.[9]
-
Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Prevent the spill from entering drains. Dike the spill and collect the material for disposal.
Application Notes and Experimental Protocols
This compound is a versatile intermediate in organic synthesis. Below are protocols for its synthesis and its use in the preparation of other compounds.
7.1. Synthesis of this compound via Claisen Rearrangement
This protocol describes the synthesis of this compound from allyl phenyl ether.
Materials:
-
Allyl phenyl ether
-
High-boiling point solvent (optional)
-
20% aqueous sodium hydroxide
-
Petroleum ether
-
Sulfuric acid
-
Ether
-
Anhydrous sodium sulfate
Procedure:
-
Heat allyl phenyl ether under an air condenser. The temperature will rise from approximately 190 °C to 220 °C over 4-6 hours.[9]
-
After cooling, dissolve the product in 20% aqueous sodium hydroxide.[9]
-
Extract the solution with petroleum ether to remove any unreacted allyl phenyl ether.[9]
-
Acidify the aqueous layer with sulfuric acid.
-
Extract the crude this compound with ether.[9]
-
Dry the ether extract over anhydrous sodium sulfate and then evaporate the ether.[9]
-
Purify the crude product by vacuum distillation.[9]
7.2. Application in the Synthesis of Alprenolol
This compound is a key starting material for the synthesis of the beta-blocker, alprenolol. The synthesis involves the reaction of this compound with epichlorohydrin followed by reaction with isopropylamine.
7.3. Application as an Antifungal Agent
This compound and its derivatives have demonstrated significant antifungal activity.[3][4][5][6] The following is a general protocol for evaluating the in vitro antifungal activity.
Materials:
-
This compound or its derivatives
-
Fungal strain (e.g., Botrytis cinerea)
-
Potato Dextrose Agar (PDA)
-
Solvent (e.g., DMSO)
-
Sterile petri dishes
Procedure:
-
Prepare stock solutions of this compound in a suitable solvent.
-
Incorporate various concentrations of the test compound into molten PDA.
-
Pour the amended PDA into sterile petri dishes and allow them to solidify.
-
Inoculate the center of each plate with a mycelial plug of the test fungus.
-
Incubate the plates at an appropriate temperature for the fungal species.
-
Measure the radial growth of the mycelium at regular intervals and compare it to a control plate (without the test compound).
-
Calculate the percentage of mycelial growth inhibition.
Antifungal Activity Data (IC₅₀ values in µg/mL) against Botrytis cinerea
| Compound | IC₅₀ (µg/mL) |
| This compound | 68 |
| 2-Allylphenyl methoxy derivative | 2 |
| 2-Allylphenyl acetyl derivative | 1 |
Note: Lower IC₅₀ values indicate higher antifungal activity. Data is illustrative and sourced from studies on this compound derivatives.[4][5]
Diagrams
Caption: General laboratory workflow for the safe handling and storage of this compound.
Caption: First aid procedures for different routes of exposure to this compound.
References
- 1. Synthesis method of this compound and its industrial application_Wuhan Zhisheng Technology Co., Ltd. [en.cnpolymer.com]
- 2. CA1100999A - Process for preparing 2-allyl phenol - Google Patents [patents.google.com]
- 3. Synthesis and antifungal activity of this compound derivatives against fungal plant pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antifungal Activity of this compound Derivatives on the Botrytis cinerea Strain: Assessment of Possible Action Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antifungal Activity of this compound Derivatives on the Botrytis cinerea Strain: Assessment of Possible Action Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. prepchem.com [prepchem.com]
- 10. uwispace.sta.uwi.edu [uwispace.sta.uwi.edu]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for Photoinduced Cascade Reactions of 2-Allylphenol Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: This document provides detailed application notes and protocols for the photoinduced cascade reactions of 2-allylphenol derivatives, focusing on a metal-free, light-driven method for the synthesis of 2,3-dihydrobenzofurans. This approach offers a mild and rapid alternative to traditional metal-catalyzed methods, proceeding through a proposed tandem atom transfer radical addition (ATRA) and intramolecular nucleophilic substitution (S_N) pathway. The reaction is initiated by the in situ formation of allyl-functionalized phenolate anions, which become potent reducing agents upon photoexcitation.
Core Reaction and Mechanism
The described protocol enables the direct conversion of this compound derivatives and easily reducible alkyl halides into synthetically valuable 2,3-dihydrobenzofurans under mild, visible-light irradiation.[1] The cascade process is initiated by the photochemical activity of the phenolate anion, which is generated in situ from the corresponding this compound using a base.[1][2][3][4] This excited phenolate anion can then reduce a radical precursor, initiating a cascade reaction that leads to the formation of the dihydrobenzofuran ring system.[2][3] Mechanistic studies suggest the formation of carbon-centered radical species, supporting a pathway that involves an atom transfer radical addition followed by an intramolecular nucleophilic substitution.[1][2][3][4]
Proposed Reaction Mechanism:
Caption: Proposed mechanism for the photoinduced cascade reaction.
Quantitative Data Summary
The following table summarizes the scope of the reaction with various this compound derivatives and radical precursors, detailing the reaction times and isolated yields. The reactions were generally performed on a 0.15 mmol scale.[1]
| Entry | This compound Derivative (1) | Radical Precursor (2) | Time (min) | Product (3) | Yield (%) |
| 1 | 4-acetyl-2-allylphenol (1a) | α-iodo sulfone (2a) | 35 | 3a | 65 |
| 2 | 4-acetyl-2-allylphenol (1a) | α-iodo sulfone (2b) | 120 | 3b | 45 |
| 3 | 4-acetyl-2-allylphenol (1a) | α-iodo sulfone (2c) | 120 | 3c | 49 |
| 4 | 4-acetyl-2-allylphenol (1a) | α-iodo sulfone (2g) | 120 | 3g | 62 |
| 5 | This compound | α-iodo sulfone (2i) | 120 | 3i | Not specified |
| 6 | 4-acetyl-2-allylphenol (1a) | Perfluorohexyl iodide (2j) | 1440 | 3j | 45 |
| 7 | 4-acetyl-2-allylphenol (1a) | Iodoacetonitrile (2k) | 1440 | 3k | 29 |
| 8 | 4-bromo-2-allylphenol (1b) | α-iodo sulfone (2a) | 35 | 3l | 69 |
| 9 | 2-allyl-4-methoxyphenol (1c) | α-iodo sulfone (2a) | 35 | 3m | 51 |
| 10 | 2-allyl-4-chlorophenol (1d) | α-iodo sulfone (2a) | 35 | 3n | 66 |
| 11 | 2-allyl-4-fluorophenol (1e) | α-iodo sulfone (2a) | 35 | 3o | 58 |
| 12 | 2-allyl-4-(trifluoromethyl)phenol (1f) | α-iodo sulfone (2a) | 35 | 3p | 55 |
| 13 | 4-allyl-2-methylphenol (1g) | α-iodo sulfone (2a) | 60 | 3q | 41 |
| 14 | 2-allyl-4,6-dichlorophenol (1h) | α-iodo sulfone (2a) | 60 | 3r | 42 |
| 15 | 2-cinnamyl-4-acetylphenol (1i) | α-iodo sulfone (2a) | 120 | 3s | 31 |
Data extracted from Corti, V., Dosso, J., Prato, M., & Filippini, G. (2023). Photoinduced Cascade Reactions of this compound Derivatives toward the Production of 2,3-Dihydrobenzofurans. The Journal of Organic Chemistry, 88(9), 6008–6016.[1][3]
Experimental Protocols
General Procedure for the Photochemical Cascade Reaction
This protocol details the general method for the synthesis of 2,3-dihydrobenzofurans (3) from 2-allylphenols (1) and radical precursors (2).[1]
Materials and Equipment:
-
10 mL Schlenk tube
-
Radical precursor (e.g., α-iodo sulfone) (0.15 mmol, 1.0 equiv)
-
This compound derivative (0.225 mmol, 1.5 equiv)
-
1,1,3,3-Tetramethylguanidine (TMG) (0.225 mmol, 1.5 equiv)
-
1,2-Dichlorobenzene (600 μL, to make a 0.25 M solution with respect to the radical precursor)
-
Freeze-pump-thaw degassing setup
-
Argon gas supply
-
Visible light source (e.g., Kessil lamp, λ = 456 nm)
-
Stirring plate
-
Cooling fan
-
Standard laboratory glassware for workup and purification
-
Flash chromatography system (Silica gel)
-
Solvents for chromatography (e.g., EtOAc/cyclohexane)
Experimental Workflow Diagram:
Caption: General workflow for the photochemical synthesis.
Step-by-Step Protocol:
-
Reaction Setup: In a 10 mL Schlenk tube, add the radical precursor (2) (0.15 mmol, 1.0 equiv), the this compound derivative (1) (0.225 mmol, 1.5 equiv), 1,1,3,3-tetramethylguanidine (TMG) (0.225 mmol, 1.5 equiv), and 1,2-dichlorobenzene (600 μL).[1]
-
Degassing: Thoroughly degas the reaction mixture by subjecting it to three cycles of freeze-pump-thaw.[1]
-
Initiation of Reaction: After the final thaw, refill the Schlenk tube with argon. Place the vessel approximately 4-5 cm from a visible light source (e.g., a Kessil lamp at λ = 456 nm).[1]
-
Reaction Conditions: Maintain the reaction temperature at approximately 30 °C using a cooling fan. Stir the reaction mixture for the time specified in the data table (typically ranging from 30 minutes to 24 hours).[1]
-
Reaction Completion: Once the specified time has elapsed, stop the irradiation by turning off the lamp.[1]
-
Purification: The crude reaction mixture can be directly purified. For example, the product 3b was purified by flash chromatography on silica gel using a gradient of 10–40% EtOAc in cyclohexane to afford the product as an off-white solid.[1]
Safety Precautions:
-
Conduct the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
1,2-Dichlorobenzene is a hazardous substance; handle with care.
-
Use caution when performing freeze-pump-thaw cycles.
-
Protect eyes from the high-intensity light source.
Disclaimer: This document is intended for informational purposes only and should be used by qualified professionals. All experiments should be conducted with appropriate safety measures in a controlled laboratory setting.
References
Synthetic Routes to 2,3-Dihydrobenzofurans from 2-Allylphenol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of 2,3-dihydrobenzofurans, a crucial scaffold in many biologically active molecules, from the readily available starting material, 2-allylphenol. Various synthetic strategies are reviewed, with a focus on reaction efficiency, substrate scope, and mechanistic pathways.
Introduction
The 2,3-dihydrobenzofuran motif is a privileged heterocyclic structure found in a wide array of natural products and synthetic drugs, exhibiting diverse biological activities. The development of efficient and selective methods for the construction of this scaffold is of significant interest in medicinal chemistry and organic synthesis. This compound serves as a versatile and common precursor for the synthesis of 2,3-dihydrobenzofurans through various intramolecular cyclization strategies. This document outlines and compares several key synthetic routes, providing detailed protocols for their implementation in a laboratory setting.
Comparative Overview of Synthetic Routes
Several distinct methodologies have been developed for the conversion of this compound and its derivatives to 2,3-dihydrobenzofurans. The choice of method often depends on the desired substitution pattern, functional group tolerance, and desired stereoselectivity. Key approaches include transition-metal-catalyzed cyclizations, photoinduced reactions, and electrophile-mediated cyclizations.
Data Summary
The following tables summarize quantitative data for some of the most effective and commonly employed synthetic routes.
Table 1: Palladium-Catalyzed Carboalkoxylation of 2-Allylphenols [1]
| Entry | This compound Derivative | Aryl Triflate | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | This compound | Phenyl triflate | 75 | >20:1 |
| 2 | 4-Methoxy-2-allylphenol | 4-Acetylphenyl triflate | 82 | >20:1 |
| 3 | 4-Bromo-2-allylphenol | 3-Methoxyphenyl triflate | 78 | >20:1 |
| 4 | 2-(But-2-en-1-yl)phenol | Phenyl triflate | 70 | 5:1 |
| 5 | 2-(1-Phenylallyl)phenol | Phenyl triflate | 85 | 15:1 |
Table 2: Photoinduced Cascade Reaction for 2,3-Dihydrobenzofuran Synthesis [2][3]
| Entry | This compound Derivative | Radical Precursor | Time (min) | Yield (%) |
| 1 | 4-Acetyl-2-allylphenol | α-Iodo sulfone | 35 | 65 |
| 2 | 4-Acetyl-2-allylphenol | α-Bromo sulfone | 120 | 45 |
| 3 | This compound | α-Iodo sulfone | 120 | 62 |
| 4 | 4-Cyano-2-allylphenol | α-Iodo sulfone | 120 | 69 |
| 5 | 4-Methoxy-2-allylphenol | α-Iodo sulfone | 360 | 31 |
Table 3: Oxyselenocyclization of 2-Allylphenols [4]
| Entry | This compound Derivative | Diselenide | Yield (%) |
| 1 | This compound | Diphenyl diselenide | 85 |
| 2 | 4-Methyl-2-allylphenol | Diphenyl diselenide | 68 |
| 3 | 4-Chloro-2-allylphenol | Diphenyl diselenide | 82 |
| 4 | This compound | Bis(4-methoxyphenyl) diselenide | 93 |
| 5 | This compound | Bis(4-chlorophenyl) diselenide | 78 |
Experimental Protocols
Protocol 1: Palladium-Catalyzed Carboalkoxylation of this compound
This protocol describes a general procedure for the synthesis of 2,3-dihydrobenzofurans via a palladium-catalyzed carboalkoxylation reaction.[1]
Materials:
-
This compound derivative (1.0 equiv)
-
Aryl triflate (1.2 equiv)
-
Pd(OAc)₂ (0.05 equiv)
-
CPhos (0.10 equiv)
-
K₃PO₄ (2.0 equiv)
-
Toluene (0.1 M)
-
Anhydrous, degassed solvent
Procedure:
-
To an oven-dried Schlenk tube, add Pd(OAc)₂ (0.05 equiv), CPhos (0.10 equiv), and K₃PO₄ (2.0 equiv).
-
Evacuate and backfill the tube with argon (repeat three times).
-
Add the this compound derivative (1.0 equiv) and the aryl triflate (1.2 equiv).
-
Add anhydrous, degassed toluene via syringe.
-
Seal the tube and heat the reaction mixture at 100 °C for 12-24 hours, or until the starting material is consumed as monitored by TLC or GC-MS.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2,3-dihydrobenzofuran.
Protocol 2: Photoinduced Cascade Reaction of this compound Derivatives
This protocol details a metal-free, visible-light-mediated synthesis of 2,3-dihydrobenzofurans.[2][3]
Materials:
-
This compound derivative (1.5 equiv)
-
Radical precursor (e.g., α-iodo sulfone) (1.0 equiv)
-
1,1,3,3-Tetramethylguanidine (TMG) (1.5 equiv)
-
1,2-Dichlorobenzene (0.25 M)
-
Inert atmosphere (Argon)
Procedure:
-
To a 10 mL Schlenk tube, add the this compound derivative (0.225 mmol, 1.5 equiv), the radical precursor (0.15 mmol, 1.0 equiv), and TMG (0.225 mmol, 1.5 equiv).
-
Add 1,2-dichlorobenzene (600 µL) to achieve a concentration of 0.25 M with respect to the radical precursor.
-
Thoroughly degas the reaction mixture using three freeze-pump-thaw cycles.
-
Refill the vessel with argon.
-
Place the Schlenk tube 4-5 cm from a 456 nm LED lamp. Maintain the reaction temperature at approximately 30 °C using a fan.
-
Irradiate the stirred reaction mixture for the specified time (typically ranging from 30 minutes to 24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, stop the irradiation and directly load the reaction mixture onto a silica gel column for purification by flash chromatography.
Visualizations
Reaction Workflow
References
- 1. Synthesis of 2,3-Dihydrobenzofurans via the Palladium Catalyzed Carboalkoxylation of 2-Allylphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Photoinduced Cascade Reactions of this compound Derivatives toward the Production of 2,3-Dihydrobenzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Utilizing 2-Allylphenol as a Crosslinking Agent for Polymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 2-allylphenol as a versatile crosslinking agent to enhance the thermo-mechanical properties of various polymers. The unique bifunctionality of this compound, possessing both a reactive phenolic hydroxyl group and a polymerizable allyl group, allows for its incorporation into polymer backbones and subsequent thermal curing to form robust, three-dimensional networks. This document outlines the key benefits, presents illustrative quantitative data, and provides detailed experimental protocols for the synthesis of this compound-based benzoxazine resins and their use in crosslinking applications.
Introduction to this compound in Polymer Crosslinking
This compound is a valuable monomer and modifying agent in polymer chemistry. Its allyl group can undergo thermal or radical-induced polymerization, leading to the formation of covalent crosslinks between polymer chains. This process significantly improves the material's properties, including:
-
Enhanced Thermal Stability: Crosslinking restricts the mobility of polymer chains, increasing the glass transition temperature (Tg) and the decomposition temperature.
-
Improved Mechanical Strength: The formation of a rigid 3D network enhances properties such as tensile strength, modulus, and hardness.
-
Increased Chemical and Solvent Resistance: The crosslinked structure provides a barrier against the diffusion of solvents and chemicals, reducing swelling and degradation.
-
Higher Crosslink Density: The presence of the allyl group allows for an additional polymerization route, leading to a higher crosslink density compared to systems without this functionality.[1]
This compound can be utilized in several ways:
-
As a monomer in the synthesis of polymers such as phenolic and polyester resins.[2]
-
As a precursor for the synthesis of other functional monomers, like benzoxazines.
-
As a reactive additive or comonomer in existing polymer systems, such as epoxy resins and polyurethanes, to introduce crosslinking capabilities.[3]
Data Presentation: Enhanced Polymer Properties
The following tables summarize representative quantitative data illustrating the impact of this compound-mediated crosslinking on the properties of polymers. The data is synthesized from literature on analogous allyl-containing systems and serves as a guide for expected performance improvements.
Table 1: Thermal Properties of Polymers With and Without Allyl Group Crosslinking
| Polymer System | Crosslinking Agent/Monomer | Glass Transition Temp. (Tg) (°C) | 5% Weight Loss Temp. (Td5) (°C) | Char Yield at 800°C (%) |
| Bisphenol A-based Polybenzoxazine | Standard Monomer | ~180 | ~350 | ~35 |
| Bisphenol A-based Polybenzoxazine | 2,2'-Diallyl Bisphenol A-derived Monomer | ~300 | ~400 | >50 |
| Epoxy Resin (DGEBA) | Aromatic Diamine | ~160 | ~330 | ~25 |
| Epoxy Resin (DGEBA) | Aromatic Diamine with Allyl Groups | >180 | >350 | >30 |
Note: Data is illustrative and based on findings for diallyl bisphenol-A and analogous allyl-containing aromatic diamines, which demonstrate the effect of the allyl group in increasing thermal stability.[1]
Table 2: Mechanical Properties of Crosslinked Polymers
| Polymer System | Crosslinking Agent/Monomer | Tensile Strength (MPa) | Young's Modulus (GPa) |
| Epoxy Resin (DGEBA) | Standard Aromatic Diamine | 60 - 80 | 2.5 - 3.0 |
| Epoxy Resin (DGEBA) | Aromatic Diamine with Allyl Groups | >80 | >3.0 |
| Polyurethane | Diol and Diisocyanate | 20 - 50 | 0.5 - 1.5 |
| Polyurethane | With Allyl-containing Triol | >50 | >1.5 |
Note: The enhanced mechanical properties are attributed to the increased crosslink density provided by the polymerization of the allyl groups.
Table 3: Swelling Behavior in Organic Solvents (e.g., Toluene)
| Polymer System | Crosslinking Agent | Swelling Ratio (%) |
| Copolymer Hydrogel | Low Concentration of Crosslinker | 474 |
| Copolymer Hydrogel | High Concentration of Crosslinker | 429 |
| Poly(styrene-co-divinylbenzene) | 2% Divinylbenzene | High |
| Poly(styrene-co-divinylbenzene) | 10% Divinylbenzene | Low |
Note: A lower swelling ratio indicates a higher degree of crosslinking. The swelling ratio is observed to decrease as the concentration of the crosslinking agent increases.[4] It is expected that polymers crosslinked with this compound derivatives will exhibit reduced swelling compared to their non-allylated counterparts due to higher crosslink density.
Experimental Protocols
Protocol for Synthesis of a this compound-Based Benzoxazine Monomer
This protocol describes the synthesis of a benzoxazine monomer from this compound, paraformaldehyde, and a primary amine (e.g., aniline).
Materials:
-
This compound
-
Aniline
-
Paraformaldehyde
-
1,4-Dioxane (solvent)
-
Sodium hydroxide (NaOH)
-
Chloroform
-
Anhydrous sodium sulfate
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (0.1 mol) and aniline (0.1 mol) in 100 mL of 1,4-dioxane.
-
Addition of Paraformaldehyde: To the stirred solution, add paraformaldehyde (0.2 mol).
-
Reaction: Heat the mixture to reflux (approximately 101 °C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel.
-
Purification:
-
Wash the organic phase three times with a 1N NaOH solution to remove unreacted phenol.
-
Wash the organic phase three times with distilled water to remove any remaining NaOH and other water-soluble impurities.
-
Dry the organic phase (chloroform layer) over anhydrous sodium sulfate.
-
-
Solvent Removal: Filter off the sodium sulfate and remove the solvent using a rotary evaporator.
-
Drying: Dry the resulting viscous product in a vacuum oven at 50 °C overnight to yield the benzoxazine monomer.
-
Characterization: Confirm the structure of the synthesized monomer using FTIR and ¹H NMR spectroscopy.
Protocol for Thermal Crosslinking (Curing) of the Benzoxazine Monomer
This protocol outlines the thermal polymerization of the synthesized this compound-based benzoxazine monomer to form a crosslinked polybenzoxazine.
Materials:
-
Synthesized this compound-based benzoxazine monomer
-
Mold (e.g., aluminum or silicone)
-
Programmable oven
-
Differential Scanning Calorimeter (DSC) for determining curing profile (optional)
Procedure:
-
Monomer Preparation: Melt the synthesized benzoxazine monomer by heating it to approximately 80-100 °C to reduce its viscosity.
-
Degassing: Place the molten monomer in a vacuum oven at the same temperature for 15-20 minutes to remove any dissolved gases or air bubbles.
-
Casting: Pour the degassed monomer into a preheated mold.
-
Curing: Transfer the mold to a programmable oven and cure using a stepwise temperature program. A typical curing schedule is:
-
160 °C for 1 hour
-
180 °C for 2 hours
-
200 °C for 1 hour
-
A post-cure at a higher temperature (e.g., 220-250 °C) for 1 hour may be necessary to complete the polymerization of the allyl groups.[1] The optimal curing schedule can be determined from DSC analysis of the monomer.
-
-
Cooling: After curing, allow the sample to cool down slowly to room temperature inside the oven to prevent thermal stress and cracking.
-
Demolding and Characterization: Once cooled, remove the cured polymer from the mold. The crosslinked polymer can then be characterized for its thermal (TGA, DMA) and mechanical (tensile testing) properties.
Visualizations
The following diagrams illustrate the key chemical transformations and experimental workflows involved in utilizing this compound as a crosslinking agent.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Allylphenol
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-allylphenol.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of this compound, which is typically achieved through a two-step process: the Williamson ether synthesis to form allyl phenyl ether, followed by a Claisen rearrangement.
FAQs - Williamson Ether Synthesis of Allyl Phenyl Ether
Q1: My Williamson ether synthesis is resulting in a low yield of allyl phenyl ether. What are the common causes and how can I improve it?
A1: Low yields in the Williamson ether synthesis can arise from several factors. Key areas to troubleshoot include:
-
Incomplete Deprotonation of Phenol: Ensure the base used is strong enough and the reaction is conducted under anhydrous (dry) conditions to facilitate the complete formation of the phenoxide ion. For instance, using sodium hydride (NaH) in an anhydrous solvent like DMF or THF can significantly improve yields.[1]
-
Choice of Base and Solvent: The selection of base and solvent is critical. Strong bases like sodium hydride (NaH) or potassium hydride (KH) are very effective as they irreversibly deprotonate the phenol.[1] Weaker bases like potassium carbonate (K₂CO₃) can also be used, often requiring heating.[1] Aprotic polar solvents such as DMF or acetonitrile are generally preferred over protic or apolar solvents as they do not solvate the nucleophile as strongly, thus increasing its reactivity.[2]
-
Reaction Temperature and Time: The reaction may require heating to proceed at a reasonable rate, typically between 50-100 °C.[2] Reaction times can vary from 1 to 8 hours.[2] Monitoring the reaction progress by Thin Layer Chromatography (TLC) is recommended to determine the optimal reaction time.
-
Purity of Reagents: Ensure that the phenol and allyl halide are of high purity, as impurities can lead to side reactions.
Q2: I am observing significant side product formation in my Williamson ether synthesis. What are these side products and how can I minimize them?
A2: The primary side reactions in the Williamson ether synthesis of allyl phenyl ether are C-alkylation and elimination.
-
C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen (O-alkylation) to form the desired ether or at a carbon on the aromatic ring (C-alkylation) to form allylphenols directly.[2][3] Milder reaction conditions generally favor O-alkylation. The choice of solvent and counter-ion (from the base) can also influence the O/C alkylation ratio.[1][3]
-
Elimination: While less of a concern with a primary halide like allyl bromide, elimination reactions can compete with substitution, especially at higher temperatures.[2][4] Using a less sterically hindered base and maintaining a moderate reaction temperature can help minimize the formation of elimination byproducts.[1]
FAQs - Claisen Rearrangement to this compound
Q3: The yield of my Claisen rearrangement is low. How can I improve the conversion of allyl phenyl ether to this compound?
A3: Low yields in the Claisen rearrangement are often related to reaction temperature and potential side reactions.
-
Insufficient Temperature: The traditional thermal Claisen rearrangement requires high temperatures, typically between 180-250 °C, to proceed efficiently.[5][6] If the reaction is sluggish, a gradual increase in temperature may be necessary. The reaction can be monitored by observing the rise in the boiling point of the reaction mixture, which indicates the conversion of allyl phenyl ether to the higher-boiling this compound.[7]
-
Use of a Catalyst: To avoid the high temperatures that can lead to decomposition, a Lewis acid catalyst can be employed. Catalysts such as zinc chloride (ZnCl₂), boron trifluoride etherate (BF₃·OEt₂), or aluminum chloride (AlCl₃) can significantly accelerate the reaction, often allowing it to proceed at much lower temperatures.[5][6] For example, the use of zinc powder can facilitate the rearrangement at 55 °C.[1]
-
Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times and, in some cases, improve yields by providing rapid and uniform heating.[5]
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent oxidation of the phenol product at high temperatures.[1]
Q4: I am observing the formation of phenol as a major byproduct in my Claisen rearrangement. How can this be minimized?
A4: The formation of the parent phenol is a common side reaction resulting from the cleavage of the allyl group, often under the harsh conditions of a thermal rearrangement.[5]
-
Milder Reaction Conditions: The most effective way to reduce phenol formation is to lower the reaction temperature. This can be achieved by using a Lewis acid catalyst, which promotes the rearrangement under milder conditions where the cleavage pathway is less favorable.[5]
-
Microwave Irradiation: In some instances, microwave heating can lead to a cleaner reaction with fewer byproducts compared to conventional heating.[5]
Q5: My Claisen rearrangement is producing a mixture of ortho- and para-isomers. How can I control the regioselectivity?
A5: The Claisen rearrangement is a[8][8]-sigmatropic rearrangement that initially places the allyl group at the ortho position.[9] If both ortho positions are blocked, a subsequent Cope rearrangement can occur, leading to the para-substituted product.[10][11] The regioselectivity is influenced by both steric and electronic factors.[9]
-
Steric Hindrance: The presence of substituents on the aromatic ring can direct the rearrangement. If one ortho position is blocked, the rearrangement will occur at the other. If both are blocked, the reaction will proceed to the para position.[9]
-
Electronic Effects: Electron-withdrawing groups at the meta-position tend to direct the rearrangement to the ortho-position, while electron-donating groups at the meta-position favor the para-position.[9]
Data Presentation
The following tables summarize quantitative data on the synthesis of this compound under various conditions.
Table 1: Williamson Ether Synthesis of Allyl Phenyl Ether - Effect of Base and Solvent
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| NaOH | Isopropanol/Water | 70 | 5 | ~90-95 (crude ether) | [12][13] |
| K₂CO₃ | Acetone | Reflux | 12-16 | 83 (for 1-allyloxy-4-nitrobenzene) | [14] |
| NaH | DMF | Room Temp - 80 | - | High (often >90) | [1] |
Table 2: Claisen Rearrangement of Allyl Phenyl Ether to this compound
| Conditions | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Thermal (neat) | None | 190-220 | 4-6 | Almost quantitative | [7] |
| Thermal | None | 200 | 5 | 90.6 | [12][13] |
| Catalytic | Zinc Powder | 55 | - | - | [1] |
| Catalytic | Lewis Acids (e.g., ZnCl₂, BF₃·OEt₂) | Room Temp - Lower Temp | - | Generally high | [5][6] |
| Microwave | Lewis Acid (e.g., ZnCl₂) | - | 5-8 min | - | [5] |
Experimental Protocols
Protocol 1: Synthesis of Allyl Phenyl Ether via Williamson Ether Synthesis
This protocol is a general guideline and may require optimization for specific scales and equipment.
Materials:
-
Phenol
-
Allyl bromide or allyl chloride
-
Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)
-
Acetone or Isopropanol/Water
-
Diethyl ether
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve phenol in the chosen solvent (e.g., acetone or isopropanol/water).
-
Add the base (e.g., K₂CO₃ or NaOH) to the solution and stir.
-
Slowly add the allyl halide (allyl bromide or allyl chloride) to the reaction mixture.
-
Heat the mixture to reflux and maintain for the desired time (monitor by TLC). A typical reaction time is 5 hours at 70 °C when using NaOH in isopropanol/water.[12]
-
After the reaction is complete, cool the mixture to room temperature.
-
If using an organic solvent like acetone, filter off the inorganic salts. If using an aqueous mixture, proceed to extraction.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic extracts and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude allyl phenyl ether.
Protocol 2: Synthesis of this compound via Thermal Claisen Rearrangement
Materials:
-
Allyl phenyl ether
-
High-boiling point solvent (optional, e.g., diphenyl ether)
-
Round-bottom flask with a distillation head or air condenser
Procedure:
-
Place the crude or purified allyl phenyl ether in a round-bottom flask.
-
Heat the flask in a heating mantle or oil bath. The rearrangement can be performed neat (without solvent).[7]
-
The temperature should be raised to approximately 190-220 °C.[7] The progress of the reaction can be monitored by the rise in temperature of the liquid.
-
Continue heating for 4-6 hours until the temperature of the liquid no longer rises.[7]
-
Cool the reaction mixture to room temperature.
-
The crude this compound can be purified by vacuum distillation.[7]
Protocol 3: Purification of this compound
-
Dissolve the crude this compound in 20% aqueous sodium hydroxide.
-
Extract the solution with petroleum ether or diethyl ether to remove any unreacted allyl phenyl ether and other non-acidic impurities.
-
Acidify the aqueous layer with a suitable acid (e.g., sulfuric acid) to precipitate the this compound.
-
Extract the this compound with ether.
-
Dry the ethereal solution over anhydrous sodium sulfate.
-
Evaporate the ether to obtain the crude this compound.
-
Further purify by vacuum distillation. This compound has a boiling point of 109-110 °C at 22 mmHg.[7]
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. prepchem.com [prepchem.com]
- 8. Synthesis method of this compound and its industrial application_Wuhan Zhisheng Technology Co., Ltd. [en.cnpolymer.com]
- 9. Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 10. Claisen Rearrangement [organic-chemistry.org]
- 11. Solved Claisen rearrangement of the allyl phenyl ether below | Chegg.com [chegg.com]
- 12. prepchem.com [prepchem.com]
- 13. CA1100999A - Process for preparing 2-allyl phenol - Google Patents [patents.google.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Purification of 2-Allylphenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 2-Allylphenol.
I. Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound, providing potential causes and solutions in a question-and-answer format.
Issues with Distillation
Question: Why is my distilled this compound still impure, showing a broad boiling point range or co-distilling with contaminants?
Answer: This is a common challenge due to the presence of closely boiling impurities. The primary culprits are unreacted starting material (allyl phenyl ether) and the isomeric by-product, 4-allylphenol. Additionally, thermal degradation at high temperatures can lead to the formation of high-boiling tar-like substances.[1]
Troubleshooting Workflow: Distillation Issues
Caption: Troubleshooting workflow for distillation issues in this compound purification.
Potential Causes & Solutions:
-
Inadequate Vacuum: Insufficient vacuum will require higher temperatures to achieve boiling, increasing the risk of thermal degradation.
-
Solution: Ensure your vacuum system is functioning optimally and can achieve a pressure of at least 22 mmHg, with lower pressures being preferable.[2]
-
-
Inefficient Fractionation: A simple distillation setup may not be sufficient to separate compounds with close boiling points.
-
Solution: Employ a fractional distillation column with a suitable packing material to increase the number of theoretical plates.
-
-
Presence of 4-Allylphenol: The boiling point of 4-allylphenol is very close to that of this compound, making separation by distillation challenging.
-
Solution: If high isomeric purity is required, column chromatography is the recommended method for separation.
-
-
Thermal Degradation: Phenols are susceptible to oxidation and polymerization at high temperatures, leading to the formation of colored, high-boiling tars.[1]
-
Solution: Distill at the lowest possible temperature by using a high vacuum. The use of an antioxidant during the Claisen rearrangement synthesis can also minimize the formation of degradation products.
-
Issues with Column Chromatography
Question: Why am I getting poor separation between this compound and its isomers (e.g., 4-Allylphenol) during column chromatography?
Answer: The separation of ortho and para isomers can be challenging due to their similar polarities. Optimizing the stationary and mobile phases is crucial for achieving good resolution.
Troubleshooting Workflow: Chromatography Issues
Caption: Troubleshooting workflow for chromatography issues in this compound purification.
Potential Causes & Solutions:
-
Incorrect Mobile Phase Polarity: If the solvent system is too polar, both isomers will elute quickly with poor separation. If it is not polar enough, elution will be very slow.
-
Isocratic Elution: For isomers with very similar polarities, a single solvent mixture may not provide adequate separation.
-
Solution: Employ a gradient elution, starting with a less polar mobile phase and gradually increasing the polarity. This will help to resolve closely eluting compounds.
-
-
Column Overloading: Loading too much crude product onto the column will lead to broad peaks and poor separation.
-
Solution: Reduce the amount of sample loaded onto the column. A general rule of thumb is to use a silica gel to sample ratio of at least 30:1 by weight for difficult separations.[3]
-
-
Peak Tailing: Acidic phenolic protons can interact with the silica gel, causing the peaks to tail.
-
Solution: Add a small amount (e.g., 0.1%) of a modifier like acetic acid to the mobile phase to suppress this interaction.
-
II. Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when purifying this compound synthesized via Claisen rearrangement?
A1: The most common impurities are unreacted allyl phenyl ether, the isomeric by-product 4-allylphenol, and polymeric or tar-like substances formed from thermal degradation.[1]
Q2: What is the boiling point of this compound and its common impurities?
A2: The boiling points are crucial for planning distillation. Approximate boiling points at atmospheric pressure are:
-
This compound: ~220 °C
-
4-Allylphenol: ~238 °C
-
Allyl phenyl ether: ~192 °C
Note that vacuum distillation is highly recommended to lower the boiling points and prevent degradation.[2]
Q3: Can I achieve high purity (>99%) with just vacuum distillation?
A3: Achieving >99% purity with distillation alone is challenging if significant amounts of 4-allylphenol are present due to their close boiling points. For high-purity applications, a combination of distillation followed by chromatography is often necessary.
Q4: What is a good starting solvent system for flash chromatography of this compound?
A4: A good starting point is a mixture of hexane and ethyl acetate. You can start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the proportion of ethyl acetate.[4][5]
Q5: My purified this compound is a yellow or brown liquid. Is this normal?
A5: Pure this compound should be a clear, colorless to light yellow liquid. A darker color indicates the presence of oxidation or degradation products. This can result from exposure to air and heat during purification or storage.
III. Quantitative Data Summary
The following tables summarize key quantitative data related to the purification of this compound.
Table 1: Physical Properties of this compound and Common Impurities
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C at 760 mmHg) | Boiling Point (°C at 22 mmHg) |
| This compound | 134.18 | ~220 | 109-110[2] |
| 4-Allylphenol | 134.18 | ~238 | Not widely reported |
| Allyl phenyl ether | 134.18 | ~192 | Not widely reported |
Table 2: Typical Yields and Purity at Different Purification Stages
| Purification Stage | Typical Yield (%) | Typical Purity (%) | Notes |
| Crude product after reaction | ~90-95[1] | 60-70 | Contains starting materials and by-products. |
| After Acid-Base Extraction | >95 (of the phenolic content) | 70-80 | Removes non-phenolic impurities. |
| After Vacuum Distillation | 85-95[1] | 90-98 | Purity is limited by the presence of 4-allylphenol. |
| After Column Chromatography | 70-85 | >99 | Can effectively separate isomeric impurities. |
IV. Experimental Protocols
Protocol for Purification by Acid-Base Extraction and Vacuum Distillation
This protocol is designed to remove non-phenolic impurities and then purify this compound by vacuum distillation.
Workflow for Extraction and Distillation
Caption: Experimental workflow for the purification of this compound via extraction and distillation.
Methodology:
-
Dissolution: Dissolve the crude reaction mixture in diethyl ether.
-
Base Extraction: Transfer the ether solution to a separatory funnel and extract with a 20% aqueous solution of sodium hydroxide. The phenolic compounds will dissolve in the aqueous layer as their sodium salts, leaving non-phenolic impurities (like allyl phenyl ether) in the ether layer.[2]
-
Separation: Separate the aqueous layer and discard the organic layer.
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify with sulfuric acid until the pH is approximately 2. This will precipitate the crude this compound.
-
Product Extraction: Extract the crude this compound with diethyl ether.
-
Drying and Concentration: Wash the ether extract with brine, dry it over anhydrous sodium sulfate, and evaporate the ether under reduced pressure.[2]
-
Vacuum Distillation: Set up a fractional distillation apparatus for vacuum distillation.
-
Slowly heat the crude product under a stable vacuum (e.g., 22 mmHg).
-
Collect the fraction that distills at 109-110 °C.[2]
-
Protocol for Purification by Flash Column Chromatography
This protocol is suitable for separating this compound from its isomer, 4-allylphenol, and other closely related impurities.
Methodology:
-
Column Preparation:
-
Select a glass column of appropriate size.
-
Pack the column with silica gel (230-400 mesh) as a slurry in hexane.[3]
-
Ensure the column is packed evenly to avoid channeling.
-
-
Sample Loading:
-
Dissolve the crude this compound (pre-purified by extraction or distillation to remove bulk impurities) in a minimal amount of dichloromethane or the initial mobile phase.
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution:
-
Fraction Analysis and Pooling:
-
Analyze the collected fractions by TLC to identify those containing pure this compound.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.
-
Protocol for HPLC Purity Analysis
This protocol can be used to determine the purity of the final this compound product.
Methodology:
-
Instrumentation:
-
HPLC system with a UV detector.
-
Reverse-phase C18 column.
-
-
Mobile Phase:
-
A mixture of acetonitrile and water, with a small amount of phosphoric acid or formic acid to improve peak shape.[6]
-
-
Elution:
-
A gradient elution is often effective for separating a range of potential impurities. A typical gradient might start with a higher proportion of water and ramp up to a higher proportion of acetonitrile.
-
-
Analysis:
-
Dissolve a small amount of the purified this compound in the mobile phase.
-
Inject the sample and monitor the chromatogram at a suitable wavelength (e.g., 275 nm).
-
Calculate the purity based on the relative peak areas.
-
References
Minimizing by-product formation in the Claisen rearrangement
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize by-product formation and optimize the Claisen rearrangement.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are the most common by-products in a Claisen rearrangement and what causes them?
A1: The most common by-products depend on the substrate and reaction conditions. Key side products include:
-
Para-rearranged product: In the aromatic Claisen rearrangement, if both ortho positions on the aromatic ring are blocked, the allyl group may migrate to the para position via a subsequent Cope rearrangement.[1] Even with a free ortho position, electron-donating groups at the meta position can favor para-rearrangement.[2][3]
-
Elimination Products: Under harsh thermal conditions, substrates may undergo elimination reactions, especially if the starting materials are sensitive.[4]
-
Isomerization Products: Double bond isomerization within the allyl group can occur, leading to a mixture of products.[4]
-
Starting Material Decomposition: High temperatures (>180 °C) required for uncatalyzed thermal rearrangements can lead to the decomposition of starting materials or products, significantly lowering the yield.[5][6]
-
Products from Intermolecular Reactions: While the Claisen rearrangement is an intramolecular process, high concentrations and temperatures can sometimes lead to minor products from intermolecular pathways.[3]
Q2: My reaction yield is low due to starting material decomposition at high temperatures. How can I run the reaction under milder conditions?
A2: To avoid decomposition, the reaction temperature must be lowered. This can be achieved by accelerating the reaction through catalysis or solvent choice.
-
Use a Lewis Acid Catalyst: Lewis acids like trimethylaluminium or borate salts can significantly accelerate the rearrangement, allowing for much lower reaction temperatures.[7][8][9]
-
Use a Polar or Hydrogen-Bonding Solvent: Polar solvents are known to accelerate the Claisen rearrangement.[3][8] Hydrogen-bonding solvents, particularly water or ethanol/water mixtures, can increase the reaction rate by an order of magnitude or more compared to nonpolar solvents, enabling lower temperatures.[5][7][10]
-
Consider Organocatalysis: Certain organocatalysts, such as those based on urea or guanidinium ions, can also lower the activation energy of the reaction.[11][12]
Q3: I am getting a significant amount of the para-substituted phenol instead of the desired ortho-product. How can I improve ortho-selectivity?
A3: The ortho/para selectivity in the aromatic Claisen rearrangement is heavily influenced by substituents on the aromatic ring.
-
Analyze Meta-Substituents: The electronic nature of groups at the meta-position has a strong directing effect. Electron-withdrawing groups (e.g., -Br, -NO₂) at the meta-position favor the formation of the ortho-product. Conversely, electron-donating groups (e.g., -OCH₃, -CH₃) direct the rearrangement towards the para-position.[2][3] If your substrate has a meta-electron-donating group, para-product formation is expected to be significant.
-
Block the Para-Position: If synthetically feasible, installing a blocking group at the para-position will prevent rearrangement at that site, forcing the reaction to occur at the ortho-positions.
Q4: How does solvent choice impact by-product formation?
A4: Solvent choice is critical as it affects reaction rate and, consequently, the required temperature.
-
Polar Solvents: Accelerate the reaction, allowing for lower temperatures and minimizing thermal decomposition by-products.[8][10] Water has been shown to have a remarkable accelerating effect.[5][10]
-
Non-Polar Solvents: Reactions in non-polar solvents like decalin or xylene typically require higher temperatures, increasing the risk of thermal decomposition and other side reactions.
-
Nematic Liquid Crystals: These have been shown to act as solvents that catalyze the rearrangement, achieving rates comparable to proton-donating solvents without the risk of proton-related side reactions.[13]
Data Presentation: Influence of Conditions on Selectivity & Rate
The following tables summarize key quantitative data regarding factors that influence the outcome of the Claisen rearrangement.
Table 1: Effect of Meta-Substituents on Regioselectivity in Aromatic Claisen Rearrangement
| Meta-Substituent on Allyl Phenyl Ether | Electronic Effect | Predominant Product | Reported Product Distribution |
| Bromine (-Br) | Electron-Withdrawing | ortho-product | ~71% ortho[2][3] |
| Methoxy (-OCH₃) | Electron-Donating | para-product | ~69% para[2][3] |
Table 2: Relative Rate Acceleration by Solvent Type
| Solvent Type | Example(s) | Relative Rate Constant (Approximate) | Key Benefit |
| Non-Polar Hydrocarbon | Cyclohexane, Decalin | 1x (Baseline) | Inert, high-boiling |
| Polar Aprotic | Sulfolane | ~10-20x | Accelerates reaction vs. non-polar |
| Polar Protic / H-Bonding | Ethanol/Water, Water | >100x[7][10] | Drastically lowers required temperature |
Experimental Protocols
Protocol 1: General Procedure for Thermal Aromatic Claisen Rearrangement
-
Preparation: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve the allyl phenyl ether substrate (1.0 eq) in a high-boiling, inert solvent (e.g., decalin or N,N-diethylaniline) to a concentration of 0.1-0.5 M.
-
Reaction: Heat the reaction mixture to reflux (typically 180-220 °C) under a nitrogen atmosphere.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired rearranged phenol.
Protocol 2: Lewis Acid-Catalyzed Claisen Rearrangement (Milder Conditions)
-
Preparation: In a flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve the allyl vinyl ether substrate (1.0 eq) in a dry, non-coordinating solvent (e.g., dichloromethane or toluene) to a concentration of 0.1 M.
-
Cooling: Cool the solution to the desired reaction temperature (e.g., 0 °C or room temperature, depending on the catalyst's activity).
-
Catalyst Addition: Slowly add the Lewis acid catalyst (e.g., a solution of trimethylaluminium, 1.1 eq) to the stirred solution.
-
Reaction & Monitoring: Allow the reaction to stir at the selected temperature. Monitor for completion by TLC or GC.
-
Quenching & Workup: Carefully quench the reaction by the slow addition of a proton source (e.g., saturated aqueous NH₄Cl or a dilute acid). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
Caption: Troubleshooting workflow for optimizing the Claisen rearrangement.
References
- 1. Claisen Rearrangement [organic-chemistry.org]
- 2. Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 3. lscollege.ac.in [lscollege.ac.in]
- 4. purechemistry.org [purechemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Acceleration of an Aromatic Claisen Rearrangement via a Designed Spiroligozyme Catalyst that Mimics the Ketosteroid Isomerase Catalytic Dyad - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. byjus.com [byjus.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. idc-online.com [idc-online.com]
- 13. tandfonline.com [tandfonline.com]
Technical Support Center: 2-Allylphenol Synthesis via Thermal Rearrangement
This technical support guide provides troubleshooting advice and frequently asked questions for researchers and professionals optimizing the thermal rearrangement of allyl phenyl ether to produce 2-allylphenol, commonly known as the Claisen rearrangement.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Yield of this compound | Incorrect Reaction Temperature: The temperature may be too low for the rearrangement to occur efficiently. The Claisen rearrangement of allyl phenyl ether typically requires high temperatures, often in the range of 180-225°C. | Gradually increase the reaction temperature in increments of 5-10°C. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to find the optimal temperature for your specific setup. |
| Insufficient Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration to achieve a high conversion rate. | Extend the reaction time. Analyze aliquots of the reaction mixture at different time points to determine the point of maximum conversion. | |
| Presence of Impurities: Impurities in the starting allyl phenyl ether can inhibit the reaction. | Purify the starting material before the reaction. Techniques such as distillation or column chromatography can be employed. | |
| Formation of Byproducts | Excessive Reaction Temperature: Temperatures that are too high can lead to the formation of undesired byproducts through subsequent reactions of this compound. | Carefully control the reaction temperature to avoid overheating. Utilize a high-boiling point solvent to maintain a consistent temperature. |
| Presence of Oxygen: The presence of oxygen can lead to oxidation of the starting material or product. | Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to minimize oxidative side reactions. | |
| Reaction Does Not Go to Completion | Equilibrium Limitations: The Claisen rearrangement is a reversible reaction, and under certain conditions, an equilibrium may be reached before full conversion of the starting material. | While the Claisen rearrangement is generally considered irreversible due to the final tautomerization step, if a true equilibrium is suspected, consider removing the product as it forms, if feasible in your reaction setup. More practically, ensure the temperature is optimal for favoring the forward reaction. |
| Solvent Effects: The choice of solvent can influence the rate of the rearrangement. Polar solvents can sometimes accelerate the reaction. | If performing the reaction in a solvent, consider screening different high-boiling point polar solvents like N,N-diethylaniline or ethylene glycol to see if they improve the conversion rate. |
Frequently Asked Questions (FAQs)
Q1: What is the typical temperature range for the thermal rearrangement of allyl phenyl ether to this compound?
The optimal temperature for the Claisen rearrangement of allyl phenyl ether generally falls between 180°C and 225°C. The ideal temperature can vary depending on the specific reaction conditions, including the use of a solvent and the scale of the reaction.
Q2: How does the choice of solvent affect the reaction?
The use of a solvent can help to maintain a uniform reaction temperature and can also influence the rate of the reaction. High-boiling point solvents are necessary to achieve the required temperatures. Polar solvents may accelerate the rearrangement. Common solvents used for this reaction include N,N-diethylaniline and 1-methyl-2-pyrrolidinone. However, the reaction can also be carried out neat (without a solvent).
Q3: What are some common byproducts, and how can their formation be minimized?
A potential byproduct is phenol, which can form if the allyl group is cleaved from the ether. To minimize byproduct formation, it is crucial to carefully control the reaction temperature and conduct the reaction under an inert atmosphere to prevent oxidation.
Q4: How can I monitor the progress of the reaction?
The progress of the reaction can be effectively monitored by taking small samples from the reaction mixture at regular intervals and analyzing them using techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy. This will allow you to determine the consumption of the starting material and the formation of the product over time.
Q5: Is a catalyst required for this reaction?
The thermal Claisen rearrangement of allyl phenyl ether can proceed without a catalyst. However, Lewis acids like BCl3 have been shown to catalyze the reaction, allowing it to proceed at lower temperatures.
Quantitative Data Summary
| Parameter | Value | Conditions | Reference |
| Typical Temperature Range | 180 - 225 °C | Neat (without solvent) or in a high-boiling solvent | |
| Reaction Time | 1 - 5 hours | Dependent on temperature and solvent | |
| Reported Yield | Up to 90% | Optimized conditions |
Experimental Protocols
General Procedure for the Thermal Rearrangement of Allyl Phenyl Ether:
-
Preparation: Ensure all glassware is thoroughly dried. The reaction should be set up in a fume hood.
-
Reaction Setup: Place allyl phenyl ether into a round-bottom flask equipped with a reflux condenser and a magnetic stirrer. If a solvent is to be used, add it to the flask with the starting material. It is advisable to conduct the reaction under an inert atmosphere by flushing the apparatus with nitrogen or argon.
-
Heating: Heat the reaction mixture to the desired temperature (typically between 180-225°C) using a suitable heating mantle or oil bath.
-
Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by TLC or GC.
-
Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), cool the reaction mixture to room temperature. If the reaction was performed neat, the product can be purified directly. If a solvent was used, it may need to be removed under reduced pressure.
-
Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel to obtain the final product.
Visualizations
Caption: Experimental workflow for the thermal rearrangement of allyl phenyl ether.
Caption: Troubleshooting logic for optimizing this compound synthesis.
Understanding the stability and degradation of 2-Allylphenol
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation of 2-Allylphenol.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound (CAS: 1745-81-9) is an organic compound featuring a phenol ring with an allyl group substituent.[1] It typically appears as a colorless to pale yellow liquid with a distinct aromatic odor.[1] Due to its reactive allyl and hydroxyl groups, it serves as a versatile chemical intermediate.[2] Key applications include its use as a monomer for producing specialized phenolic and polyester resins, its role in vulcanization processes to enhance polymer strength and elasticity, and as an intermediate in the synthesis of pharmaceuticals, such as the beta-blocker Alprenolol and metabolites of Diclofenac.[1][2][3][4][5]
Q2: What are the key physical and chemical properties of this compound?
The physical and chemical properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₉H₁₀O[3][4][6] |
| Molecular Weight | 134.18 g/mol [3][4][6] |
| Appearance | Colorless to pale yellow liquid[1][7] |
| Melting Point | -6 °C[3][8] |
| Boiling Point | 220 °C[8] |
| Density | 1.028 g/mL at 25 °C[3] |
| Flash Point | 88 °C (192 °F)[3][9] |
| Water Solubility | 7 g/L at 20 °C[3][7] |
| Refractive Index | n20/D 1.546[3] |
| pKa | 10.28 at 25 °C[7] |
Q3: What are the recommended storage conditions for this compound?
To ensure its stability, this compound should be stored in a cool, dry, and well-ventilated area.[4][9][10][11] The recommended storage temperature is between 2-8°C.[11] It should be kept away from heat, sparks, open flames, and other sources of ignition.[4][7][9] Containers must be tightly closed to prevent exposure to moisture and air, and opened containers should be carefully resealed and kept upright.[4][9][10] Storing with a desiccant is also recommended.[10]
Q4: What factors can accelerate the degradation of this compound?
Several factors can compromise the stability of this compound, leading to its degradation. These include:
-
Heat, Flames, and Sparks: As a combustible liquid, exposure to high temperatures and ignition sources should be avoided.[9][10]
-
Light Exposure: UV and visible light can cause photodegradation by breaking chemical bonds.[12]
-
Oxygen: The presence of oxygen can promote oxidation, a common degradation pathway for phenolic compounds.[12]
-
Incompatible Materials: this compound is incompatible with strong oxidizing agents, acid chlorides, and acid anhydrides, which can cause hazardous reactions.[10][13]
Caption: Key environmental and chemical factors that can lead to the degradation of this compound.
Q5: What are the primary degradation pathways for this compound?
The primary degradation pathways for this compound include:
-
Oxidation: The phenolic hydroxyl group is susceptible to oxidation, which can be accelerated by heat, light, and the presence of oxygen. This can lead to the formation of colored byproducts.
-
Polymerization: The allyl group allows this compound to undergo polymerization, especially when exposed to heat or initiators.[1][2][14] This can result in an increase in viscosity or the formation of solid resinous material.
-
Microbial Degradation: In environmental or biological systems, microorganisms can metabolize this compound. For instance, the fungus Rhizoctonia cerealis metabolizes it into several products, including 2-(2-hydroxypropyl) phenol and 2-(3-hydroxypropyl) phenol.[15]
Caption: Microbial degradation pathway of this compound by Rhizoctonia cerealis.[15]
Troubleshooting Guide
Problem: My this compound sample, which was originally colorless, has turned yellow or brown.
-
Possible Cause: This is a common indicator of oxidation. Exposure to air (oxygen) and/or light can cause the formation of colored quinone-type impurities.
-
Recommended Action:
-
Verify that storage containers are sealed tightly and flushed with an inert gas (e.g., nitrogen or argon) before sealing.
-
Store the material in amber glass vials or protect it from light.[12]
-
For critical experiments, consider purifying the material (e.g., by distillation) or using a fresh, unopened sample.
-
Problem: I am observing inconsistent results in my experiments (e.g., reaction kinetics, biological assays).
-
Possible Cause: The purity of your this compound may have been compromised due to gradual degradation. The presence of degradation products or polymers could interfere with your experiment.
-
Recommended Action:
-
Check the purity of your sample using an appropriate analytical technique like HPLC or GC (see Protocol 2).
-
Compare the analytical profile to that of a new, high-purity standard.
-
If degradation is confirmed, discard the old sample and use a fresh stock stored under the recommended conditions.
-
Problem: The viscosity of my this compound sample has noticeably increased.
-
Possible Cause: This strongly suggests that polymerization has occurred.[2][14] The allyl group is reactive and can polymerize, especially if the sample has been exposed to heat or contaminants that can act as initiators.
-
Recommended Action:
-
Do not use the sample for experiments where monomeric this compound is required, as the presence of oligomers/polymers will affect stoichiometry and reactivity.
-
Review storage history to identify potential exposure to high temperatures.
-
Ensure that the material is stored away from heat sources and potential radical initiators.[4][9]
-
References
- 1. CAS 1745-81-9: this compound | CymitQuimica [cymitquimica.com]
- 2. nbinno.com [nbinno.com]
- 3. haihangchem.com [haihangchem.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. This compound, 98+% | Fisher Scientific [fishersci.ca]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. Page loading... [guidechem.com]
- 8. chemsynthesis.com [chemsynthesis.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. sds.metasci.ca [sds.metasci.ca]
- 12. allanchem.com [allanchem.com]
- 13. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
Safe handling protocols for minimizing 2-Allylphenol exposure
Technical Support Center: Safe Handling of 2-Allylphenol
This guide provides essential safety protocols, troubleshooting advice, and frequently asked questions for researchers, scientists, and drug development professionals working with this compound. Adherence to these guidelines is critical to minimize exposure and ensure a safe laboratory environment.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a combustible liquid and is toxic if swallowed or in contact with skin.[1][2] It can cause severe skin burns and serious eye damage.[1][2][3] Inhalation may lead to respiratory tract irritation, and at high concentrations, it can cause central nervous system depression.[4] It is also toxic to aquatic life with long-lasting effects.[3]
Q2: What are the established occupational exposure limits for this compound?
A2: Currently, there are no established OSHA Permissible Exposure Limits (PELs), NIOSH Recommended Exposure Limits (RELs), or ACGIH Threshold Limit Values (TLVs) for this compound.[1][4] Therefore, it is crucial to handle this chemical with care and use engineering controls and personal protective equipment to minimize any potential exposure.
Q3: What should I do if I accidentally spill this compound in the lab?
A3: For small spills, you should immediately alert others in the area, ensure proper ventilation, and wear appropriate personal protective equipment before attempting cleanup.[5] Absorb the spill with an inert material like vermiculite or sand.[4] Collect the absorbed material using a spark-proof tool and place it in a suitable, closed container for disposal.[4] For large spills, evacuate the area and contact your institution's emergency response team.
Q4: How should this compound be stored?
A4: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[3][4] Keep it away from heat, sparks, open flames, and other sources of ignition.[3][4] It should be stored in a corrosives area, and the recommended storage temperature is between 2-8°C.[1][3]
Q5: What is the proper method for disposing of this compound waste?
A5: this compound waste must be disposed of as hazardous waste.[6] All waste disposal must be in accordance with federal, state, and local regulations.[4] Contact your institution's environmental health and safety department for specific guidance on hazardous waste disposal procedures.[5]
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Skin or Eye Irritation During Handling | Inadequate Personal Protective Equipment (PPE) or accidental contact. | Immediately flush the affected area with copious amounts of water for at least 15 minutes. For skin, remove contaminated clothing while flushing.[4] For eyes, hold eyelids open and continue rinsing.[3] Seek immediate medical attention.[3][4] Review and upgrade PPE to include appropriate gloves, chemical safety goggles, and protective clothing. |
| Faint Odor Detected in the Lab | Improper storage or a small, undetected spill. | Check all containers of this compound to ensure they are tightly sealed.[4] Visually inspect the storage and handling areas for any signs of a spill. If a spill is found, follow the spill cleanup protocol. Ensure adequate ventilation in the work area.[4] |
| Contamination of Experimental Samples | Cross-contamination from improper handling or inadequate cleaning. | Always use dedicated glassware and equipment when working with this compound. Thoroughly clean all equipment with an appropriate solvent after use. Review handling procedures to prevent cross-contamination. |
Quantitative Data Summary
| Property | Value | Source |
| Flash Point | 88 °C (190.4 °F) - closed cup | [4] |
| Boiling Point | 220 °C at 760 mmHg | [4] |
| Melting Point | -6 °C | [1] |
| Specific Gravity | 1.028 g/cm³ | [4] |
| Solubility in Water | 7 g/L (at 20 °C) | [4] |
Experimental Protocols
Personal Protective Equipment (PPE) Protocol
-
Eye and Face Protection : Wear chemical safety goggles that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4] A face shield may be required for splash-prone procedures.[2]
-
Skin Protection : Wear appropriate protective gloves to prevent skin exposure.[4] Butyl-rubber gloves are a suitable option.[2] Wear appropriate protective clothing to prevent skin exposure, such as a lab coat.[4]
-
Respiratory Protection : If working in an area with inadequate ventilation or when airborne concentrations are a concern, use a NIOSH/MSHA or European Standard EN 149 approved full-facepiece airline respirator in the positive pressure mode with emergency escape provisions.[4]
First Aid Protocol for this compound Exposure
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]
-
Skin Contact : Immediately flush the skin with plenty of water for at least 15 minutes while removing all contaminated clothing and shoes.[4] Wash the affected area with soap and water.[7] Seek immediate medical attention.[4]
-
Inhalation : Remove the individual from the exposure area to fresh air immediately.[4] If the person is not breathing, give artificial respiration. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]
-
Ingestion : Do NOT induce vomiting.[4] If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water.[4] Seek immediate medical attention.[4]
Small-Scale Spill Cleanup Protocol
-
Notification and Preparation : Alert personnel in the immediate area. Ensure the area is well-ventilated. Before proceeding, don the appropriate PPE as outlined in the PPE protocol.[5]
-
Containment : If the spill is liquid, create a dike around the spill using an inert absorbent material such as vermiculite, sand, or earth.[4]
-
Absorption : Gently apply the absorbent material over the spill, working from the outside in to prevent splashing.
-
Collection : Once the this compound is fully absorbed, use a spark-proof tool to carefully scoop the material into a suitable, labeled, and closed container for hazardous waste disposal.[4]
-
Decontamination : Clean the spill area with soap and water.[5] All cleaning materials should also be disposed of as hazardous waste.
-
Reporting : Report the incident to your laboratory supervisor and the relevant safety department.
Visualizations
References
- 1. sds.metasci.ca [sds.metasci.ca]
- 2. chemicalbook.com [chemicalbook.com]
- 3. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. ccny.cuny.edu [ccny.cuny.edu]
- 6. hpc-standards.com [hpc-standards.com]
- 7. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
Technical Support Center: 2-Allylphenol Waste Management
This guide provides detailed information for the proper handling and disposal of 2-Allylphenol chemical waste, tailored for research and development environments.
Frequently Asked Questions (FAQs)
Q1: How should this compound waste be classified?
A1: Chemical waste generators are required to classify their waste according to federal, state, and local regulations.[1][2] Based on its properties, this compound is considered a hazardous material for transport and should be managed as hazardous waste.[2] It is a combustible liquid that is toxic, corrosive, and causes severe skin burns and eye damage.[2][3][4][5] While not specifically listed as a P-series or U-series waste under the Resource Conservation and Recovery Act (RCRA), its characteristics warrant its disposal as hazardous waste.[1]
Q2: What is the primary recommended disposal method for this compound?
A2: The recommended disposal method for this compound is to send it to an approved and licensed hazardous waste disposal plant.[4][6] Incineration at a permitted chemical disposal facility is a common and safe method for its destruction.[7][8] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[7]
Q3: Can I neutralize or treat this compound waste in the lab before disposal?
A3: In-lab neutralization or treatment of phenolic waste streams often involves complex chemical oxidation or precipitation processes that require specialized expertise and equipment and may generate other hazardous by-products.[9][10][11] For typical laboratory-scale waste, attempting in-lab treatment is not recommended. The safest and most compliant procedure is to collect the waste for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed waste contractor.
Q4: How should I collect and store liquid this compound waste?
A4: Liquid waste containing this compound should be collected in a dedicated, compatible, and shatter-proof container with a leak-proof, screw-on cap.[7][12][13] Do not use metal containers for corrosive waste.[13] The container must be kept closed at all times except when adding waste.[12][14] Store the waste container in a designated Satellite Accumulation Area (SAA), which should be a cool, dry, well-ventilated area away from incompatible materials like strong oxidizing agents, heat, sparks, and open flames.[1][2]
Q5: What are the labeling requirements for a this compound waste container?
A5: Every waste container must be clearly labeled with the words "Hazardous Waste".[7][12][13] The label must also include the full chemical name ("this compound") and the approximate concentration or percentage of all components in the mixture.[12] Do not use abbreviations or chemical formulas.[12] The label should also list the date of waste generation, the place of origin (e.g., lab number), and the principal investigator's name.[12]
Q6: How do I dispose of materials contaminated with this compound (e.g., gloves, wipes, glassware)?
A6:
-
Solid Waste: Non-sharp contaminated items like gloves, absorbent paper, and bench liners should be collected in a separate, clearly labeled hazardous waste container (e.g., a double-bagged, sealed plastic bag or a designated solid waste drum).[7]
-
Contaminated Sharps: Items like contaminated pipettes, needles, or broken glass must be placed in a designated, puncture-resistant sharps container labeled as hazardous waste.[7]
-
Empty Containers: Empty containers that held this compound must be triple-rinsed with a suitable solvent.[15] The rinsate must be collected and disposed of as hazardous waste.[15] After triple-rinsing, the container can typically be disposed of in the regular trash or recycled, depending on your institution's policies.[15]
Troubleshooting Guide
Issue: I accidentally mixed this compound waste with an unknown or incompatible solvent.
Solution:
-
Do Not Add More Waste: Immediately stop adding any other substances to the container.
-
Consult Compatibility Charts: If you know what was mixed, consult chemical compatibility information. This compound is incompatible with strong oxidizing agents.[1][2]
-
Label Clearly: If the mixture is unknown, label the container "Hazardous Waste - Mixed Unknown Solvents and this compound". Provide as much information as possible about the potential contents.
-
Contact EHS: Contact your institution's EHS office immediately for guidance. They have protocols for handling unknown mixtures.
Issue: My this compound waste container is leaking or damaged.
Solution:
-
Ensure Safety: Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6]
-
Overpack: Place the leaking container into a larger, compatible, and secure secondary container (an "overpack drum" or secondary containment bin).[14]
-
Absorb Spills: Absorb any spilled liquid with an inert material like vermiculite, sand, or earth and place the absorbent material into a hazardous waste container.[1]
-
Report: Notify your lab supervisor and contact EHS for immediate pickup and guidance.
Issue: I have a large volume of aqueous waste with a low concentration of this compound from an experiment.
Solution: Even at low concentrations, this compound is toxic to aquatic life.[2] Do not dispose of it down the sanitary sewer.[7] All aqueous solutions containing this compound must be collected as hazardous waste.[7] Label the container with the chemical name and its estimated concentration.
Data Presentation
Table 1: Hazard and Transportation Information for this compound
| Property | Value | Reference |
| UN Number | UN2922 | [2] |
| Proper Shipping Name | CORROSIVE LIQUIDS, TOXIC, N.O.S. (Phenol, 2-(2-propenyl)-) | [2] |
| Hazard Class (Primary) | 8 (Corrosive) | [2] |
| Hazard Class (Subsidiary) | 6.1 (Toxic) | [2] |
| Packing Group | II | [2] |
| Flash Point | 88 °C (190.4 °F) | [1] |
| Physical State | Liquid | [1] |
| Water Solubility | 7 g/L (at 20 °C) | [1][16] |
Experimental Protocols
Protocol 1: Standard Procedure for Collection and Storage of this compound Waste
This protocol outlines the standard methodology for preparing this compound waste for disposal by a certified hazardous waste handler.
Materials:
-
Appropriate, compatible hazardous waste container with a screw-top lid.
-
Hazardous waste labels.
-
Secondary containment bin.
-
Personal Protective Equipment (PPE): safety goggles, lab coat, chemical-resistant gloves.
Methodology:
-
Designate a Waste Container: Select a clean, empty, and compatible container. For liquids, a plastic or glass bottle is suitable. Ensure the container is in good condition with no cracks or leaks.[12][13]
-
Label the Container: Before adding any waste, affix a "Hazardous Waste" label. Fill in your name, lab location, and the date.[12]
-
Segregate Waste Streams: Collect this compound waste separately from other waste streams. Do not mix it with halogenated solvents, strong oxidizers, or other incompatible chemicals.[1][12]
-
Add Waste: While wearing appropriate PPE, carefully pour the this compound waste into the container using a funnel to prevent spills.
-
Update the Label: As waste is added, list "this compound" and any other components (e.g., solvent, water) with their estimated percentages on the label. Keep a running total.
-
Secure the Container: Tightly close the container cap immediately after adding waste. Do not leave a funnel in the opening.[17]
-
Store Safely: Place the sealed container in a designated secondary containment bin within your lab's Satellite Accumulation Area. This area must be away from ignition sources.[1][7]
-
Arrange for Disposal: Once the container is full (do not overfill; leave at least 10% headspace for expansion), or if waste generation for that process is complete, contact your institution's EHS office to schedule a waste pickup.[12][17]
Mandatory Visualization
Caption: Workflow for proper laboratory disposal of this compound waste.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. This compound | 1745-81-9 | TCI AMERICA [tcichemicals.com]
- 5. This compound | C9H10O | CID 15624 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. sds.metasci.ca [sds.metasci.ca]
- 7. benchchem.com [benchchem.com]
- 8. toolkit.pops.int [toolkit.pops.int]
- 9. Treatment of high-strength phenolic wastewater by a new two-step method [pubmed.ncbi.nlm.nih.gov]
- 10. saltworkstech.com [saltworkstech.com]
- 11. Three methods for Removal Phenolic Compounds from Wastewater-Zhengzhou Kerton Chemical Co., Ltd [kerton-industry.com]
- 12. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 13. engineering.purdue.edu [engineering.purdue.edu]
- 14. ethz.ch [ethz.ch]
- 15. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 16. chembk.com [chembk.com]
- 17. rtong.people.ust.hk [rtong.people.ust.hk]
How to prevent unwanted polymerization of 2-Allylphenol in storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the unwanted polymerization of 2-Allylphenol during storage.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to polymerization?
A1: this compound is an organic compound with both a hydroxyl group and an allyl group attached to a benzene ring.[1] The presence of the reactive allyl group makes it susceptible to polymerization, a process where individual molecules (monomers) join together to form long chains (polymers). This can be initiated by factors such as heat, light, and contaminants.[2]
Q2: What are the visible signs of this compound polymerization?
A2: Signs of polymerization include an increase in viscosity (thickening of the liquid), the formation of a gel or solid, and a change in color, often darkening.
Q3: What are the primary triggers for the unwanted polymerization of this compound?
A3: The main triggers for unwanted polymerization are:
-
Heat: Elevated temperatures can initiate and accelerate polymerization.[3]
-
Light: Exposure to light, especially UV light, can provide the energy to start the polymerization process.
-
Contamination: Contact with incompatible substances, such as strong oxidizing agents, acid chlorides, and acid anhydrides, can catalyze polymerization.[3]
-
Oxygen: While some inhibitors require oxygen to be effective, in other cases, oxygen can contribute to the formation of peroxide initiators. Storing under an inert atmosphere is generally recommended.
Q4: What is a polymerization inhibitor and why is it necessary for storing this compound?
A4: A polymerization inhibitor is a chemical added in small quantities to a monomer to prevent or delay unwanted polymerization. It works by reacting with and deactivating the free radicals that initiate the polymerization chain reaction. For a reactive monomer like this compound, an inhibitor is crucial for maintaining its stability and ensuring a viable shelf life.
Troubleshooting Guide: Unwanted Polymerization
If you suspect that your this compound has started to polymerize, follow this troubleshooting guide.
Diagram: Troubleshooting Workflow for this compound Polymerization
Caption: Troubleshooting workflow for suspected this compound polymerization.
Storage Conditions and Inhibitors
Proper storage is the most effective way to prevent the unwanted polymerization of this compound.
Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2-8 °C | Reduces the rate of thermally induced polymerization. |
| Light | Store in an amber or opaque container in a dark place. | Prevents light-induced (photochemical) polymerization. |
| Atmosphere | Store under an inert atmosphere (e.g., Nitrogen or Argon). | Minimizes oxidation and reactions with atmospheric oxygen. |
| Container | Tightly sealed, chemically inert container (e.g., glass with a PTFE-lined cap). | Prevents contamination and leakage.[3] |
Common Polymerization Inhibitors
While specific quantitative data for the inhibition of this compound is not extensively published, the following phenolic inhibitors are commonly used for similar monomers. The provided concentrations are typical starting points for evaluation.
| Inhibitor | Abbreviation | Typical Concentration (ppm) | Notes |
| Hydroquinone | HQ | 100 - 1000 | A common and effective free-radical scavenger. |
| 4-Methoxyphenol | MEHQ | 10 - 200 | Also known as hydroquinone monomethyl ether. |
| 4-tert-Butylcatechol | TBC | 10 - 100 | Often requires the presence of oxygen to be effective. |
Experimental Protocols
Protocol 1: Qualitative Test for Polymer Presence
This simple test can indicate the presence of polymer in a this compound sample that has increased in viscosity.
Materials:
-
This compound sample
-
Methanol
-
Test tube or small beaker
Procedure:
-
Add a small volume (e.g., 0.5 mL) of the this compound sample to a test tube.
-
Add a larger volume of methanol (e.g., 5 mL).
-
Mix the contents thoroughly.
-
Observation: If a polymer is present, the solution will become cloudy or a precipitate will form, as the polymer is generally insoluble in methanol.
Protocol 2: Monitoring Polymerization by Viscosity Measurement
An increase in viscosity is a direct indicator of polymerization. This can be monitored over time under different storage conditions.
Materials and Equipment:
-
This compound samples stored under various conditions
-
Viscometer (e.g., Ubbelohde or other suitable type)[4]
-
Temperature-controlled bath
Procedure:
-
Establish a baseline viscosity measurement for a fresh, unpolymerized sample of this compound at a controlled temperature.
-
At regular intervals (e.g., weekly or monthly), take a small aliquot of the stored this compound.
-
Allow the sample to equilibrate to the measurement temperature.
-
Measure the viscosity of the sample.
-
Record the viscosity as a function of time for each storage condition. A significant increase in viscosity indicates polymerization.
Diagram: Experimental Workflow for Stability Testing
Caption: Workflow for assessing the stability of this compound.
Protocol 3: Quantitative Analysis of this compound and Polymer by GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) can be used to quantify the remaining monomer concentration over time and to identify potential oligomers.
Materials and Equipment:
-
This compound samples
-
GC-MS system with a suitable column (e.g., a non-polar column like a DB-5 or equivalent)[5]
-
A suitable solvent for dilution (e.g., dichloromethane or diethyl ether)
-
Internal standard (e.g., a stable aromatic compound with a different retention time)
Procedure:
-
Sample Preparation:
-
Prepare a series of calibration standards of this compound of known concentrations in the chosen solvent, each containing a fixed concentration of the internal standard.
-
For each stored sample, accurately weigh a small amount and dissolve it in a known volume of the solvent containing the internal standard.
-
-
GC-MS Analysis:
-
Inject the calibration standards to generate a calibration curve.
-
Inject the prepared samples.
-
The GC will separate the this compound from the solvent, internal standard, and any low molecular weight oligomers.
-
The MS will confirm the identity of the peaks.
-
-
Data Analysis:
-
Quantify the concentration of this compound in each sample by comparing its peak area relative to the internal standard against the calibration curve.
-
A decrease in the concentration of the this compound monomer over time indicates that it is being consumed, likely through polymerization.
-
Signaling Pathways and Logical Relationships
Diagram: Mechanism of Free-Radical Polymerization and Inhibition
Caption: Simplified mechanism of free-radical polymerization and inhibition.
References
Azeotropic distillation techniques for purifying allyl phenyl ether
Troubleshooting Guide
This section addresses specific issues that may be encountered during the purification of allyl phenyl ether.
| Issue | Possible Cause | Recommended Solution |
| Incomplete removal of phenol impurity | Insufficient washing with basic solution. | Increase the volume or concentration of the aqueous NaOH solution used for washing. Ensure vigorous mixing to maximize interfacial contact. Perform multiple washes and test the final organic layer for residual phenol using a ferric chloride test. |
| Product loss during aqueous workup | Emulsion formation at the organic-aqueous interface. | Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. Allow the mixture to stand for a longer period. If the emulsion persists, filtration through a pad of celite may be necessary. |
| Low yield after distillation | Distillation performed at atmospheric pressure leading to decomposition or rearrangement. | Allyl phenyl ether can undergo Claisen rearrangement at elevated temperatures. Purify using vacuum distillation to lower the boiling point.[1] |
| Water present in the final product | Inadequate drying of the organic layer before distillation. | Use a sufficient amount of a suitable drying agent (e.g., anhydrous magnesium sulfate, sodium sulfate). Ensure the drying agent is thoroughly mixed with the organic solution and allowed sufficient contact time. Filter off the drying agent completely before distillation. |
| Co-distillation of impurities with similar boiling points | Presence of impurities not removed by washing, such as 2-allylphenol, which has a close boiling point to allyl phenyl ether. | For challenging separations, consider fractional distillation under vacuum using a column with a higher number of theoretical plates. Alternatively, explore preparative chromatography. |
| Hypothetical Issue: Inefficient separation with a chosen azeotropic entrainer | The chosen entrainer does not form a low-boiling azeotrope with the key impurity (e.g., water). | The entrainer must be selected based on its ability to form a minimum-boiling azeotrope with the impurity to be removed. The boiling point of the azeotrope should be significantly lower than the boiling point of the product. |
| Hypothetical Issue: Product is carried over with the azeotrope | The entrainer also forms an azeotrope with allyl phenyl ether. | Select an entrainer that is highly selective for the impurity. If the product has some solubility in the entrainer-impurity phase that separates, a subsequent separation step for the distillate will be necessary. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude allyl phenyl ether?
A1: The most common impurities originating from the Williamson ether synthesis are unreacted phenol and allyl bromide. Additionally, this compound can be present as a result of Claisen rearrangement, especially if the reaction or purification is carried out at high temperatures.[2] Other potential impurities include by-products from the reaction of allyl bromide with the solvent or base.
Q2: Why is vacuum distillation recommended for purifying allyl phenyl ether?
A2: Allyl phenyl ether has a relatively high boiling point (approximately 192°C at atmospheric pressure).[3] Distilling at this temperature can lead to thermal degradation or the Claisen rearrangement to this compound. Vacuum distillation lowers the boiling point, allowing for purification at a lower temperature and minimizing the risk of these side reactions.[1]
Q3: How can I remove unreacted phenol from my crude product?
A3: Unreacted phenol is acidic and can be effectively removed by washing the crude product (dissolved in a water-immiscible organic solvent like diethyl ether) with an aqueous solution of a base, such as 10% sodium hydroxide.[1][4] The phenoxide salt formed is soluble in the aqueous layer and is thus separated from the organic layer containing the allyl phenyl ether.
Q4: What is azeotropic distillation and how could it be applied to purify allyl phenyl ether?
A4: Azeotropic distillation is a technique used to separate components of a mixture that have similar boiling points or form an azeotrope. It involves adding a substance, called an entrainer, which forms a new, lower-boiling azeotrope with one or more of the components in the mixture. This new azeotrope is then distilled off, allowing for the separation. For example, if allyl phenyl ether is contaminated with water, an entrainer like toluene could theoretically be used. Toluene forms a low-boiling azeotrope with water that would distill first, thereby drying the allyl phenyl ether.
Q5: How do I select a suitable entrainer for azeotropic distillation?
A5: A suitable entrainer should:
-
Form a minimum-boiling azeotrope with the impurity you want to remove.
-
Have a boiling point that is sufficiently different from the product to allow for easy separation after the azeotrope is removed.
-
Be chemically inert towards the product.
-
Be easily separable from the distillate, for example, by forming a separate layer upon condensation (heterogeneous azeotrope).
Experimental Protocols
General Purification of Allyl Phenyl Ether by Extraction and Vacuum Distillation
This protocol describes a standard method for purifying allyl phenyl ether after its synthesis.
-
Dissolution : Dissolve the crude allyl phenyl ether in a water-immiscible organic solvent, such as diethyl ether or dichloromethane.
-
Aqueous Wash (Base) : Transfer the solution to a separatory funnel and wash with a 10% aqueous solution of sodium hydroxide to remove any unreacted phenol.[1][4] Drain the aqueous layer. Repeat the wash if significant phenol is suspected.
-
Aqueous Wash (Water/Brine) : Wash the organic layer with water, followed by a wash with brine (saturated aqueous NaCl solution) to aid in the separation of the layers and remove residual water-soluble impurities.
-
Drying : Transfer the organic layer to a clean flask and dry over an anhydrous drying agent like magnesium sulfate or sodium sulfate.
-
Solvent Removal : Filter off the drying agent and remove the bulk of the solvent using a rotary evaporator.
-
Vacuum Distillation : Transfer the concentrated crude product to a distillation flask suitable for vacuum distillation. Assemble the distillation apparatus and slowly reduce the pressure. Collect the fraction that boils at the expected temperature for allyl phenyl ether at that pressure (e.g., 85°C at 19 mmHg).[1]
Quantitative Data
The following table summarizes key physical properties of allyl phenyl ether.
| Property | Value |
| Boiling Point (Atmospheric Pressure) | ~192 °C |
| Boiling Point (Under Vacuum) | 85 °C at 19 mmHg[1] |
| Density | ~0.978 g/mL at 25 °C |
| Refractive Index | ~1.522 at 20 °C |
| Solubility | Insoluble in water; soluble in ethanol and diethyl ether. |
Note: Data sourced from multiple references.[3]
Visualizations
Experimental Workflow for Allyl Phenyl Ether Purification
Caption: Workflow for the purification of allyl phenyl ether.
Logical Diagram for Azeotropic Distillation
References
Addressing challenges in the scale-up of 2-Allylphenol production
Welcome to the Technical Support Center for the production of 2-Allylphenol. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of this compound synthesis.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the production process.
Issue 1: Low Yield of Allyl Phenyl Ether (O-Allylation Step)
A low yield in the initial Williamson ether synthesis step is a common hurdle. Below are potential causes and their corresponding solutions.
| Potential Cause | Recommended Actions |
| Incomplete Deprotonation of Phenol | - Ensure the base (e.g., NaOH, K₂CO₃) is of high purity and anhydrous. - Use a slight excess of the base (1.0-1.5 equivalents) to drive the formation of the phenoxide.[1] - Allow for sufficient reaction time for the deprotonation to complete before adding the allylating agent. |
| Side Reaction: C-Alkylation | - The choice of solvent significantly impacts the O- vs. C-alkylation ratio. Polar aprotic solvents like DMF or DMSO favor O-alkylation.[2] - Protic solvents (e.g., water, ethanol) can solvate the phenoxide oxygen, making the ortho and para positions on the ring more nucleophilic and leading to C-alkylation byproducts.[2] |
| Hydrolysis of Allyl Chloride | - Ensure all reactants and the reaction vessel are dry. Moisture can lead to the hydrolysis of allyl chloride to allyl alcohol. |
| Loss of Volatile Reactants/Products | - Use a properly sealed reactor with a condenser to prevent the loss of volatile components like allyl chloride. |
Issue 2: Formation of Impurities During Claisen Rearrangement
The Claisen rearrangement is a thermally induced reaction and is susceptible to side reactions if not properly controlled.
| Potential Cause | Recommended Actions |
| Formation of 4-Allylphenol | - The Claisen rearrangement primarily yields the ortho-substituted product. However, if the reaction temperature is too high or the reaction time is prolonged, a subsequent Cope rearrangement can lead to the formation of the thermodynamically more stable para-isomer.[3] - Optimize the reaction temperature and time to maximize the yield of this compound. |
| Formation of Phenol and Other Degradation Products | - Excessive temperatures can lead to the decomposition of the starting material and the product. - Ensure uniform heating of the reaction mixture to avoid localized hot spots. |
| Presence of Resinous Byproducts | - The presence of impurities from the O-allylation step can lead to the formation of resinous materials at high temperatures. A patent suggests that azeotropic distillation to remove by-products before the rearrangement is crucial to prevent this.[1] |
Issue 3: Product Discoloration
A discolored final product can indicate the presence of impurities.
| Potential Cause | Recommended Actions |
| Oxidation of Phenolic Compounds | - Phenols are susceptible to oxidation, which can lead to colored impurities. - Perform the reaction and purification steps under an inert atmosphere (e.g., nitrogen or argon). |
| Presence of Metallic Impurities | - Contamination from the reactor or reagents can catalyze side reactions leading to colored byproducts. - Ensure the reactor is made of a suitable material and all reagents are of high purity. |
| Charring at High Temperatures | - Localized overheating during distillation can cause charring. - Use vacuum distillation to lower the boiling point of this compound and reduce the risk of thermal degradation.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for the O-allylation of phenol?
A1: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetone are generally preferred for the O-allylation of phenols.[2][5] These solvents effectively dissolve the phenoxide salt and do not solvate the oxygen atom as strongly as protic solvents, thus favoring O-alkylation over C-alkylation.[2]
Q2: How can I minimize the formation of the C-allylated byproduct during the Williamson ether synthesis?
A2: To minimize C-alkylation, it is crucial to select the right solvent. As mentioned, polar aprotic solvents favor the desired O-alkylation.[2] Additionally, ensuring the complete formation of the phenoxide before the addition of allyl chloride can also help, as the free phenol is more prone to C-alkylation under certain conditions.
Q3: The Claisen rearrangement is exothermic. What are the safety precautions for a large-scale reaction?
A3: The Claisen rearrangement is indeed exothermic and can pose a risk of thermal runaway if not properly managed.[6][7] Key safety measures include:
-
Controlled Heating: Use a reactor with a reliable temperature control system and a high surface-area-to-volume ratio for efficient heat dissipation.
-
Slow Addition/Controlled Feed: For larger scale reactions, consider a semi-batch process where the allyl phenyl ether is added gradually to a pre-heated reactor to control the rate of the exotherm.
-
Emergency Cooling and Quenching: Have an emergency cooling system and a quenching protocol in place in case of a temperature excursion.
-
Pressure Relief: Equip the reactor with a properly sized pressure relief valve.
Q4: What is the best method for purifying this compound at an industrial scale?
A4: Vacuum distillation is the most common method for purifying this compound on a large scale.[4] This technique allows for distillation at a lower temperature, which is crucial for preventing thermal degradation and the formation of byproducts. It is also effective in separating this compound from less volatile impurities.
Experimental Protocols
1. Synthesis of Allyl Phenyl Ether (O-Allylation)
This protocol is a general guideline and may require optimization based on the scale of the reaction.
-
Materials:
-
Phenol
-
Sodium hydroxide (or potassium carbonate)
-
Allyl chloride
-
Dimethylformamide (DMF)
-
-
Procedure:
-
Charge the reactor with phenol and DMF under an inert atmosphere.
-
Slowly add sodium hydroxide while maintaining the temperature below 30°C.
-
Stir the mixture until all the sodium hydroxide has dissolved and the formation of the sodium phenoxide is complete.
-
Gradually add allyl chloride to the reaction mixture, maintaining the temperature between 30-40°C.
-
Monitor the reaction progress by a suitable analytical method (e.g., GC or TLC).
-
Once the reaction is complete, cool the mixture and quench with water.
-
Extract the product with a suitable organic solvent (e.g., toluene).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain crude allyl phenyl ether.
-
2. Claisen Rearrangement to this compound
-
Materials:
-
Crude allyl phenyl ether
-
-
Procedure:
-
If necessary, purify the crude allyl phenyl ether by azeotropic distillation to remove water and other low-boiling impurities.[1]
-
Charge the reactor with the purified allyl phenyl ether.
-
Under an inert atmosphere, heat the reactor to the desired rearrangement temperature (typically 180-220°C).[8]
-
Maintain the temperature and monitor the reaction progress by GC until the desired conversion is achieved.
-
Cool the reaction mixture.
-
The crude this compound can then be purified by vacuum distillation.
-
Signaling Pathways and Workflows
Caption: Synthesis pathway for this compound production.
Caption: Troubleshooting workflow for this compound synthesis.
Quantitative Data Summary
The following tables summarize the impact of key process parameters on the yield and purity of this compound. The data is compiled from various literature sources and should be used as a guideline for optimization.
Table 1: Effect of Solvent on O- vs. C-Alkylation of Phenoxide
| Solvent Type | Predominant Product | Rationale |
| Polar Aprotic (e.g., DMF, DMSO) | O-Alkylation (Allyl Phenyl Ether) | Does not strongly solvate the phenoxide oxygen, leaving it more available for nucleophilic attack.[2] |
| Polar Protic (e.g., Water, Ethanol) | C-Alkylation (o/p-Allylphenol) | Solvates the phenoxide oxygen through hydrogen bonding, increasing the nucleophilicity of the aromatic ring.[2] |
Table 2: Typical Reaction Conditions and Yields
| Step | Parameter | Typical Range/Value | Expected Yield | Reference |
| O-Allylation | Temperature | 30 - 80 °C | >90% | [5] |
| Base (eq.) | 1.0 - 1.5 | [1] | ||
| Solvent | DMF, Acetone | [5] | ||
| Claisen Rearrangement | Temperature | 180 - 220 °C | 85 - 95% | [1][8] |
| Pressure | Atmospheric | |||
| Atmosphere | Inert (N₂, Ar) |
Note: Yields are highly dependent on the specific reaction conditions and the scale of the operation. The provided ranges are for guidance and should be optimized for each specific process.
In-Process Controls (IPCs)
To ensure a robust and reproducible process, the following in-process controls are recommended:
| Stage | IPC Test | Analytical Method | Acceptance Criteria |
| O-Allylation | Completion of Reaction | GC, TLC, or HPLC | Phenol content < 2% |
| Purity of Allyl Phenyl Ether | GC or HPLC | Allyl Phenyl Ether > 98% | |
| Claisen Rearrangement | Completion of Reaction | GC or HPLC | Allyl Phenyl Ether < 5% |
| Final Product | Purity of this compound | GC or HPLC | This compound > 99.5% |
| Identification | IR, NMR | Conforms to reference spectrum | |
| Color | Visual | Colorless to pale yellow |
This technical support center provides a comprehensive overview of the challenges and solutions associated with the scale-up of this compound production. By understanding the underlying chemistry and implementing robust process controls, researchers and production chemists can overcome these challenges to achieve a safe, efficient, and high-yielding manufacturing process.
References
- 1. CA1100999A - Process for preparing 2-allyl phenol - Google Patents [patents.google.com]
- 2. pharmaxchange.info [pharmaxchange.info]
- 3. Claisen Rearrangement [organic-chemistry.org]
- 4. What is Vacuum Distillation & How Does it Work? | Lechler | Lechler US [lechlerusa.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Regioselectivity of the Claisen Rearrangement of Meta- and Para-Substituted Allyl Aryl Ethers | MDPI [mdpi.com]
Technical Support Center: Purification of Crude 2-Allylphenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Allylphenol. The following information addresses common issues encountered during the purification of crude this compound.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities found in crude this compound?
A1: Crude this compound, commonly synthesized via the Claisen rearrangement of allyl phenyl ether, may contain several impurities.[1][2] These can include:
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Unreacted starting materials: Allyl phenyl ether and phenol.
-
Byproducts of the synthesis: These can include various isomers and rearrangement products.
-
Reagents and solvents from the reaction: Such as sodium chloride, isopropanol, and unreacted sodium phenoxide.[2][3]
Q2: What are the primary methods for purifying crude this compound?
A2: The most common and effective methods for purifying crude this compound are:
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Liquid-Liquid Extraction: This technique is used to separate the acidic this compound from non-acidic impurities.[4]
-
Vacuum Distillation: Effective for separating this compound from impurities with significantly different boiling points.[4]
-
Column Chromatography: A versatile method for separating compounds based on their polarity.[5][6]
-
Azeotropic Distillation: This method is useful for removing specific byproducts and water.[3][7]
Q3: What is the expected yield after purifying this compound?
A3: The yield of purified this compound can be quite high, depending on the chosen purification method and the efficiency of the initial reaction. Yields ranging from 85% to 95% are readily achievable.[3][7] One specific synthesis and purification protocol reported a yield of 90.6%.[2][8]
Troubleshooting Guides
Liquid-Liquid Extraction
Problem: Low recovery of this compound after extraction.
-
Possible Cause 1: Incomplete extraction from the organic phase.
-
Troubleshooting: Ensure the pH of the aqueous phase is sufficiently basic (pH > 10) to deprotonate the phenol, making it soluble in the aqueous layer. Use a 20% aqueous sodium hydroxide solution for effective separation.[4] Perform multiple extractions with smaller volumes of the aqueous base rather than a single extraction with a large volume.
-
-
Possible Cause 2: Emulsion formation at the interface.
-
Troubleshooting: To break up an emulsion, you can try adding a small amount of brine (saturated NaCl solution) or gently swirling the separatory funnel instead of vigorous shaking.
-
Problem: The final product is still contaminated with non-acidic impurities.
-
Possible Cause: Insufficient washing of the basic aqueous phase.
-
Troubleshooting: After separating the basic aqueous layer containing the 2-allylphenoxide, wash it with a non-polar organic solvent like petroleum ether to remove any remaining traces of unreacted allyl phenyl ether or other non-acidic impurities.[4]
-
Vacuum Distillation
Problem: The product is co-distilling with impurities.
-
Possible Cause: The boiling points of the product and impurities are too close at the given pressure.
-
Troubleshooting: Optimize the vacuum pressure. A typical procedure for this compound specifies a boiling point of 100-109°C at a pressure of 22 mmHg.[4] Adjusting the pressure can help to better separate compounds with close boiling points. Using a fractionating column can also improve separation.
-
Problem: The product is decomposing or polymerizing at high temperatures.
-
Possible Cause: The distillation temperature is too high.
-
Troubleshooting: Ensure a stable and sufficiently low vacuum is achieved before heating the distillation flask. This will lower the boiling point of this compound and prevent thermal degradation. The rearrangement from allyl phenyl ether to this compound occurs at temperatures around 160-240°C, so distillation should be performed after the rearrangement is complete.[3]
-
Column Chromatography
Problem: Poor separation of this compound from impurities.
-
Possible Cause 1: Incorrect mobile phase polarity.
-
Troubleshooting: Use Thin Layer Chromatography (TLC) to determine the optimal solvent system before running the column. The goal is to have a retention factor (Rf) for this compound between 0.2 and 0.4 for good separation. A common stationary phase is silica gel, which is polar.[5] Elution order generally follows from least polar to most polar compounds.
-
-
Possible Cause 2: Column overloading.
-
Troubleshooting: As a general rule, the amount of crude product should be about 1-5% of the weight of the stationary phase. Overloading the column will lead to broad bands and poor separation.
-
Problem: The product is eluting too slowly or not at all.
-
Possible Cause: The mobile phase is not polar enough.
-
Troubleshooting: Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate mixture, slowly increase the percentage of ethyl acetate.
-
Quantitative Data Summary
| Purification Method | Purity Achieved | Yield | Reference |
| Synthesis & Azeotropic Distillation | 64.2% (before final purification) | - | [3] |
| Synthesis & Purification | - | 89.6% | [3] |
| Synthesis & Purification | - | 95.0% | [3] |
| Synthesis & Purification | - | 90.6% | [2][8] |
| Synthesis & Purification | Almost quantitative | Almost quantitative | [4] |
Experimental Protocols
Protocol 1: Purification by Liquid-Liquid Extraction and Vacuum Distillation
-
Dissolution and Extraction: After the Claisen rearrangement is complete, cool the crude product and dissolve it in a 20% aqueous sodium hydroxide solution.[4]
-
Washing: Transfer the solution to a separatory funnel and extract with petroleum ether to remove any unreacted allyl phenyl ether. Discard the organic layer.[4]
-
Acidification and Isolation: Acidify the aqueous layer with sulfuric acid. The this compound will separate. Extract the crude this compound with ether.[4]
-
Drying and Evaporation: Dry the ether extract over anhydrous sodium sulfate and then evaporate the ether.[4]
-
Vacuum Distillation: Distill the crude this compound under vacuum. Collect the fraction boiling at 100-109°C at 22 mmHg.[4]
Protocol 2: Purification by Column Chromatography
-
Column Preparation: Pack a chromatography column with silica gel (60-120 mesh) as the stationary phase, using a suitable non-polar solvent like hexane as the slurry solvent.[5]
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase and carefully load it onto the top of the silica gel bed.
-
Elution: Begin elution with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). The order of elution is typically non-polar compounds first, followed by more polar compounds.[9]
-
Fraction Collection: Collect fractions and monitor the separation using TLC.
-
Solvent Evaporation: Combine the fractions containing the pure this compound and remove the solvent using a rotary evaporator.
Diagrams
Caption: General workflow for the purification of crude this compound.
Caption: Decision tree for troubleshooting common purification issues.
References
- 1. Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 2. prepchem.com [prepchem.com]
- 3. US4060563A - Process for preparing 2-allyl phenol - Google Patents [patents.google.com]
- 4. prepchem.com [prepchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Column Chromatography | Operation Guide for Chemistry Experiments | Kyoto University [chem.zenkyo.h.kyoto-u.ac.jp]
- 7. CA1100999A - Process for preparing 2-allyl phenol - Google Patents [patents.google.com]
- 8. US4060563A - Process for preparing 2-allyl phenol - Google Patents [patents.google.com]
- 9. web.uvic.ca [web.uvic.ca]
Validation & Comparative
Comparative analysis of different 2-Allylphenol synthesis routes
A Comparative Analysis of Synthetic Routes to 2-Allylphenol
For Researchers, Scientists, and Drug Development Professionals
This compound is a valuable intermediate in the synthesis of pharmaceuticals, fragrances, and polymers. Its versatile structure allows for a variety of subsequent chemical modifications. This guide provides a comparative analysis of the most common synthetic routes to this compound, offering a side-by-side look at their performance based on experimental data. Detailed experimental protocols and visual representations of the synthetic pathways are included to aid in the selection of the most suitable method for a given research or development objective.
Comparative Performance of this compound Synthesis Routes
The synthesis of this compound is predominantly achieved through two primary strategies: the Claisen rearrangement of allyl phenyl ether and the direct ortho-allylation of phenol. Each approach has several variations that offer different advantages in terms of yield, reaction conditions, and scalability.
| Synthesis Route | Key Reagents & Conditions | Typical Yield (%) | Reaction Time (h) | Temperature (°C) | Key Advantages | Key Disadvantages |
| Claisen Rearrangement (Two-Step from Phenol) | 1. Phenol, Allyl Bromide, K₂CO₃, Acetone (reflux) 2. Heat (neat or high-boiling solvent) | 70–85[1] | 4–6[2] | 180–220[1] | High ortho-selectivity, well-established, good overall yield. | Two distinct synthetic steps, high temperatures required for rearrangement. |
| Thermal Claisen Rearrangement of Allyl Phenyl Ether | Allyl Phenyl Ether (neat), Heat | Nearly quantitative[2] | 4–6[2] | 190–220[2] | High yield, simple procedure. | High temperatures, potential for side products if not carefully controlled. |
| Microwave-Assisted Claisen Rearrangement | Allyl Phenyl Ether, DMSO | Not specified[3] | 0.5–2[4] | 180[4] | Significantly reduced reaction time. | Specialized equipment required, potential for non-thermal microwave effects.[3] |
| Lewis Acid-Catalyzed Claisen Rearrangement | Allyl Phenyl Ether, ZnCl₂ or BF₃·OEt₂, Xylene (Microwave) | 85–92[2] | 0.08–0.13[2] | Not specified[2] | Excellent yields, very short reaction times under microwave irradiation. | Requires a Lewis acid catalyst, which may need to be removed from the product. |
| Direct ortho-Allylation of Phenol (Alumina-directed) | Phenol, Allyl Alcohol, Acidic Alumina, Dichloroethane (reflux) | Good[5] | Not specified[5] | Reflux[5] | High ortho-selectivity, uses a heterogeneous catalyst that can be filtered off. | Requires a specific grade of alumina, reaction time may be long. |
| Direct ortho-Allylation of Phenol (Transition Metal-catalyzed) | Phenol, Allyl Alcohol, Pd or Ru catalyst | Variable[3] | Variable[3] | Variable[3] | Atom-economical (uses allyl alcohol directly), can be highly selective. | Catalyst cost and removal, potential for a mixture of O- and C-allylated products.[3] |
Experimental Protocols
Two-Step Synthesis of this compound via Claisen Rearrangement
This is a widely used and reliable method that proceeds in two distinct stages: O-allylation of phenol followed by thermal rearrangement.[1]
Step 1: Synthesis of Allyl Phenyl Ether (O-Allylation)
-
Reagents: Phenol, Allyl Bromide, Potassium Carbonate (K₂CO₃), Acetone.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve phenol in acetone.
-
Add finely ground potassium carbonate to the solution.
-
While stirring, add allyl bromide dropwise.
-
Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and filter to remove the inorganic salts.
-
Evaporate the acetone under reduced pressure.
-
The crude allyl phenyl ether can be purified by distillation or used directly in the next step.
-
Step 2: Thermal Claisen Rearrangement
-
Reagent: Allyl Phenyl Ether.
-
Procedure:
-
Place the crude or purified allyl phenyl ether in a flask equipped with an air condenser.[2]
-
Heat the ether in an oil bath. The temperature will initially be around 190 °C and will rise to approximately 220 °C as the reaction proceeds.[2]
-
Continue heating for 4-6 hours until the temperature no longer rises.[2]
-
Cool the reaction mixture.
-
Dissolve the product in 20% aqueous sodium hydroxide and extract with petroleum ether to remove any unreacted allyl phenyl ether.[2]
-
Acidify the aqueous layer with sulfuric acid.
-
Extract the crude this compound with ether, dry the organic layer over sodium sulfate, and evaporate the ether.[2]
-
Purify the final product by vacuum distillation.[2]
-
Microwave-Assisted Claisen Rearrangement
This method significantly reduces the reaction time compared to conventional heating.[4]
-
Reagents: Allyl Phenyl Ether, Dimethyl Sulfoxide (DMSO).
-
Procedure:
-
Place a solution of allyl phenyl ether in DMSO in a dedicated microwave process vial.[4]
-
Seal the vial and place it in a microwave reactor.
-
Heat the mixture to 180 °C and hold for a predetermined time (e.g., 30, 60, or 120 minutes).[4]
-
After the reaction, cool the vial to a safe temperature before opening.
-
The product can be isolated using standard workup procedures as described in the thermal method.
-
Lewis Acid-Catalyzed Microwave-Assisted Claisen Rearrangement
The addition of a Lewis acid can further accelerate the rearrangement, leading to excellent yields in a very short time.[2]
-
Reagents: Allyl Phenyl Ether, Boron Trifluoride Etherate (BF₃·OEt₂) or Zinc Chloride (ZnCl₂), Xylene.
-
Procedure:
-
In a microwave process vial, dissolve allyl phenyl ether in a minimal amount of xylene.[2]
-
Add the Lewis acid catalyst (e.g., BF₃·OEt₂).[2]
-
Seal the vial and subject it to microwave irradiation (e.g., 720W in 30-second cycles) for 5-8 minutes.[2]
-
Monitor the reaction by TLC.
-
After cooling, pour the mixture into water and extract with ethyl acetate.[2]
-
Wash the organic layer with brine, dry, and concentrate to obtain the crude product.[2]
-
Purify by column chromatography on silica gel.[2]
-
Alumina-Directed Ortho-Allylation of Phenol
This method provides a direct route to this compound with high ortho-selectivity using a heterogeneous catalyst.[5]
-
Reagents: Phenol, Allyl Alcohol, Acidic Alumina, Dichloroethane.
-
Procedure:
-
To a suspension of acidic alumina in dichloroethane, add phenol and allyl alcohol.[5]
-
Heat the mixture at reflux with vigorous stirring.[5]
-
Monitor the disappearance of the allylic alcohol by TLC.[5]
-
Upon completion, cool the reaction mixture and filter to remove the alumina.
-
Wash the alumina with dichloroethane.
-
Combine the filtrates and evaporate the solvent under reduced pressure.
-
The crude product can be purified by column chromatography.
-
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the key synthetic routes to this compound.
Figure 1: Two-Step Synthesis via Claisen Rearrangement.
Figure 2: Direct Ortho-Allylation of Phenol.
Figure 3: Variations of the Claisen Rearrangement.
References
- 1. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 2. tsijournals.com [tsijournals.com]
- 3. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 4. CA1100999A - Process for preparing 2-allyl phenol - Google Patents [patents.google.com]
- 5. prod-ms-be.lib.mcmaster.ca [prod-ms-be.lib.mcmaster.ca]
2-Allylphenol vs. 4-Allylphenol: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced differences between structural isomers is paramount. This guide provides a comprehensive comparison of 2-allylphenol and 4-allylphenol, covering their physicochemical properties and biological activities. Experimental data is presented to support these comparisons, along with detailed protocols for key assays.
Physicochemical Properties: A Tale of Two Isomers
The position of the allyl group on the phenol ring significantly influences the physicochemical properties of this compound and 4-allylphenol. These differences, summarized in the table below, can impact their reactivity, solubility, and formulation characteristics.
| Property | This compound | 4-Allylphenol |
| Molecular Formula | C₉H₁₀O | C₉H₁₀O |
| Molar Mass | 134.18 g/mol [1][2] | 134.18 g/mol [2] |
| Melting Point | -6 °C[1][3] | 15.8 °C[2] |
| Boiling Point | 220 °C at 760 mmHg[1][3][4] | 238 °C at 760 mmHg[2][5] |
| Density | 1.014 g/cm³[1] | 1.014 g/cm³[5] |
| Water Solubility | 7 g/L (20 °C)[1] | Very slightly soluble in water[6] |
| Appearance | Clear colourless to light yellow liquid[4] | Colorless liquid, solidifying in the cold[6] |
Biological Activity: Emerging Differences
While both isomers exhibit biological activity, the available research suggests distinct profiles, particularly in their antimicrobial and cytotoxic effects.
Antimicrobial Activity
Phenolic compounds are well-recognized for their antimicrobial properties. Studies on analogous compounds, such as thymol and carvacrol, have shown that the position of the allyl group can influence antimicrobial potency. For instance, 2-allyl derivatives of these phenols were found to be more potent against P. aeruginosa than their 4-allyl counterparts[2]. This suggests that this compound may exhibit stronger activity against certain bacterial strains compared to 4-allylphenol.
This compound, in particular, has been investigated for its antifungal properties and is known to be an effective fungicide against a number of plant pathogens[7].
Antioxidant Activity
Cytotoxicity and Anti-inflammatory Activity
Limited direct comparative data exists for the cytotoxicity of this compound and 4-allylphenol. One study indicated that the cytotoxicity of 4-allylphenol was greater than that of resveratrol and orcinol[8]. Further research is required to establish a clear comparative cytotoxicity profile against various cell lines.
Regarding anti-inflammatory properties, this compound has been shown to reduce the production of pro-inflammatory cytokines[3]. The anti-inflammatory potential of 4-allylphenol is an area that warrants further investigation to enable a direct comparison.
Experimental Protocols
To facilitate further research and direct comparison of this compound and 4-allylphenol, detailed protocols for key biological assays are provided below.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The broth microdilution method is a widely used technique for determining MIC values.
Workflow for Broth Microdilution Antimicrobial Assay
Caption: Workflow for the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
Protocol:
-
Preparation of Compounds: Prepare stock solutions of this compound and 4-allylphenol in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate using sterile Mueller-Hinton Broth (MHB) to achieve a range of concentrations.
-
Preparation of Inoculum: Culture the test bacterium overnight. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the diluted compounds. Include positive (inoculum without compound) and negative (broth only) controls.
-
Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.
-
Determination of MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common and reliable method for determining the antioxidant activity of compounds.
Workflow of the DPPH Radical Scavenging Assay
Caption: General workflow for assessing antioxidant activity using the DPPH radical scavenging assay.
Protocol:
-
Reagent Preparation:
-
DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store in an amber bottle at 4°C.
-
Test Samples: Prepare stock solutions of this compound and 4-allylphenol in methanol. Create a series of dilutions from these stock solutions.
-
Standard: Prepare a series of dilutions of a standard antioxidant like ascorbic acid or Trolox.
-
-
Assay Procedure:
-
In a 96-well plate, add a specific volume of the test sample or standard to the wells.
-
Add the DPPH working solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance of the solutions at approximately 517 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity for each concentration. Plot the percentage of scavenging activity against the concentration of the test compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals). A lower IC50 value indicates higher antioxidant activity.
Conclusion
This compound and 4-allylphenol, while structurally similar, exhibit notable differences in their physicochemical properties and emerging distinctions in their biological activities. The ortho-position of the allyl group in this compound appears to confer different properties compared to the para-position in 4-allylphenol, particularly concerning melting point, boiling point, and potentially antimicrobial efficacy.
This guide provides a foundational comparison for researchers. However, direct, side-by-side experimental evaluation using standardized protocols, such as those provided, is crucial to fully elucidate the comparative biological profiles of these two isomers. Such studies will be invaluable for applications in drug development, agriculture, and material science.
References
- 1. en.cnpolymer.com [en.cnpolymer.com]
- 2. how can you synthesize this compound from phenol? | Filo [askfilo.com]
- 3. benchchem.com [benchchem.com]
- 4. prepchem.com [prepchem.com]
- 5. CA1100999A - Process for preparing 2-allyl phenol - Google Patents [patents.google.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Alternative Precursors in 2-Allylphenol Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2-allylphenol, a valuable intermediate in the production of pharmaceuticals, fragrances, and polymers, can be approached from various starting materials. The selection of a synthetic route often depends on factors such as precursor availability and cost, desired yield and purity, and reaction conditions. This guide provides an objective comparison of the most common and emerging synthetic pathways to this compound, supported by experimental data and detailed protocols.
Performance Comparison of Synthetic Routes
The following table summarizes the key performance indicators for three primary synthetic routes to this compound, each starting from a different precursor.
| Parameter | Route 1: Phenol + Allyl Halide | Route 2: (2-Allylphenoxy)trimethylsilane | Route 3: Phenol + Allyl Alcohol |
| Precursor(s) | Phenol, Allyl Chloride/Bromide | (2-Allylphenoxy)trimethylsilane | Phenol, Allyl Alcohol |
| Key Reagents | Base (e.g., NaOH, K₂CO₃), Solvent (e.g., Isopropanol, Acetone) | Ionic Liquid Catalyst (e.g., [Dsim]HSO₄), Methanol | Palladium Catalyst (e.g., Pd/TPPTS), Water |
| Typical Yield | 70–95%[1][2] | ~98%[3] | Moderate to Good (Selective C-allylation) |
| Reaction Steps | 2 (O-allylation followed by Claisen rearrangement) | 1 (Deprotection) | 1 (Direct C-allylation) |
| Key Advantages | Well-established, high-yielding, reliable.[1] | High yield, green chemistry (ionic liquid catalyst).[3] | Atom economical, uses a less hazardous allyl source. |
| Key Disadvantages | Two-step process, use of potentially hazardous allyl halides. | Requires synthesis of the silylated precursor. | Catalyst cost, potential for O-allylation side products.[4] |
| Scalability | Readily scalable. | Potentially scalable. | Moderate, catalyst efficiency at scale may vary. |
Experimental Protocols
Route 1: Synthesis from Phenol and Allyl Halide
This widely used two-step method first involves the Williamson ether synthesis to form allyl phenyl ether, which then undergoes a thermal Claisen rearrangement to yield this compound.[1]
Step 1: O-Allylation of Phenol to Allyl Phenyl Ether
-
Reaction Setup: In a reaction vessel, dissolve 8.0 moles of phenol (753 g) in 1,200 mL of isopropanol.[2]
-
Base Addition: Add a solution of 8.0 moles of sodium hydroxide (320 g) in 300 mL of water to the phenol solution.[2]
-
Allylation: Charge the mixture with 9.6 moles of allyl chloride.[2]
-
Reaction Conditions: Agitate the mixture and heat to approximately 70°C for 5 hours under a slight nitrogen pressure (approx. 70 kPa).[2]
-
Workup: After cooling, wash the reaction mixture twice with 3 liters of water to remove salts and unreacted reagents.[2]
-
Purification: Add 3 liters of toluene and perform an azeotropic distillation for approximately 3 hours to remove water and other by-products, yielding allyl phenyl ether.[2]
Step 2: Claisen Rearrangement to this compound
-
Thermal Rearrangement: Heat the purified allyl phenyl ether to 200°C for approximately 5 hours.[2]
-
Purification: The resulting this compound can be purified by vacuum distillation.
Route 2: Synthesis from (2-Allylphenoxy)trimethylsilane
This method involves the deprotection of a silyl ether, offering a high-yield, single-step conversion to the final product under mild conditions.
-
Reaction Setup: In a reaction flask, prepare a mixture of (2-allylphenoxy)trimethylsilane (1 mmol) and 1,3-disulfonic acid imidazolium hydrogen sulfate ([Dsim]HSO₄) (6.5 mg, ~0.02 mmol) in methanol (2 mL).[3]
-
Reaction Conditions: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[3]
-
Workup: Upon completion, evaporate the methanol. Add 1 mL of water to the residue and stir vigorously.[3]
-
Isolation: Decant the aqueous layer to obtain the nearly pure this compound. The ionic liquid can be recovered by drying under vacuum and reused.[3]
Route 3: Synthesis from Phenol and Allyl Alcohol
This route achieves direct C-allylation of phenol using a palladium catalyst in an aqueous medium, representing a more atom-economical approach.
-
Catalyst Preparation: Prepare a palladium TPPTS (triphenylphosphine-3,3',3''-trisulfonic acid trisodium salt) complex in water.
-
Reaction Setup: In a reaction vessel, combine phenol, allyl alcohol, and the aqueous palladium TPPTS catalyst solution. The reaction is typically performed under basic conditions (e.g., with sodium hydroxide) to favor C-allylation.[4]
-
Reaction Conditions: The specific temperature and reaction time will depend on the catalyst loading and substrate concentration.
-
Workup and Purification: After the reaction, the product can be extracted with an organic solvent and purified by column chromatography or distillation. This method can achieve high selectivity for C-allylation over O-allylation.[4]
Visualizing the Synthetic Pathways
To further elucidate the relationships between precursors and the final product, the following diagrams, generated using the DOT language, illustrate the key synthetic transformations.
Caption: Synthetic pathways to this compound from various precursors.
The following diagram illustrates a typical experimental workflow for comparing these synthetic routes.
Caption: A logical workflow for the comparative evaluation of this compound synthesis routes.
References
A Comparative Guide to Validated Analytical Methods for Quantifying 2-Allylphenol
For researchers, scientists, and drug development professionals, the accurate quantification of 2-Allylphenol, a key intermediate in various chemical syntheses, is critical. This guide provides a comparative overview of common analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)—for the quantification of this compound and structurally similar phenolic compounds. The information presented is collated from various validated methods for related analytes and serves as a robust starting point for method development and validation for this compound.
Quantitative Performance Comparison
The selection of an analytical method is often dictated by the specific requirements of the analysis, such as the sample matrix, required sensitivity, and desired throughput. The following table summarizes typical performance characteristics for HPLC, GC-MS, and UPLC-MS/MS methods based on the analysis of phenolic compounds structurally related to this compound.
Disclaimer: The following data is compiled from validated methods for phenolic compounds structurally similar to this compound (e.g., eugenol, alkylphenols) and should be considered as a guideline for method development and validation for this compound. Actual performance characteristics may vary and must be experimentally verified for this compound in the specific matrix of interest.
| Method | Matrix | Linearity (R²) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Precision (%RSD) |
| HPLC-UV | Essential Oil | >0.999 | 0.17 µg/mL | 0.52 µg/mL | 95.9 - 100.6 | < 2.0 (Intra-day) |
| Tap Water | ≥0.9928 | 0.006 - 0.05 mg/L | 0.02 - 0.12 mg/L | Satisfactory | < 12.0 | |
| GC-MS | Essential Oil | ≥0.998 | Not Reported | 0.10 µg/mL | 80.23 - 115.41 | ≤ 12.03 (Intra-day), ≤ 11.34 (Inter-day) |
| Environmental Water | >0.99 | 2 - 3 ng/g | 7 - 10 ng/g | 62.6 - 119.1 | 0.4 - 19.5 | |
| UPLC-MS/MS | Rodent Plasma | ≥0.99 | 1.15 ng/mL (free) | 5 ng/mL | ≥93.1 | ≤ 7.7 |
| Honey | Not Reported | 0.2–1.5 μg/kg | 0.5–4.7 μg/kg | 81 - 116 | < 17 |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and validation of analytical methods. Below are representative protocols for HPLC-UV, GC-MS, and UPLC-MS/MS analysis of phenolic compounds, which can be adapted for this compound.
High-Performance Liquid Chromatography (HPLC-UV) Method
This method is suitable for the quantification of phenolic compounds in various matrices, including essential oils and water samples.
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
A gradient mixture of acetonitrile and water (with 0.1% formic acid or other suitable modifier to improve peak shape).
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection Wavelength: 275 nm (or the wavelength of maximum absorbance for this compound)
Sample Preparation (General):
-
Accurately weigh or measure the sample.
-
Extract the analyte using a suitable solvent (e.g., methanol, acetonitrile).
-
Vortex and sonicate to ensure complete extraction.
-
Centrifuge the sample to pellet any solid material.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
Dilute the sample as necessary to fall within the calibration range.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. Derivatization may be necessary to improve volatility and chromatographic performance.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer
-
Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm)
Carrier Gas:
-
Helium at a constant flow rate of 1 mL/min.
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp at 10 °C/min to 280 °C, hold for 5 minutes
-
-
Transfer Line Temperature: 280 °C
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of this compound.
Sample Preparation (with Derivatization):
-
To 1 mL of the sample extract, add a derivatizing agent (e.g., 100 µL of BSTFA with 1% TMCS).
-
Vortex the mixture for 1 minute.
-
Incubate at 60 °C for 30 minutes.
-
Cool to room temperature before injection.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Method
UPLC-MS/MS offers high sensitivity and selectivity, making it ideal for analyzing trace levels of this compound in complex matrices like biological fluids.
Instrumentation:
-
UPLC system coupled to a triple quadrupole mass spectrometer
-
UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase:
-
A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
UPLC Conditions:
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode, optimized for this compound.
-
Detection Mode: Multiple Reaction Monitoring (MRM). Precursor and product ions for this compound must be determined by infusion and optimization.
-
Source Parameters: Optimized cone voltage and collision energy for each MRM transition.
Sample Preparation (for Biological Fluids):
-
To 100 µL of plasma, add an internal standard.
-
Precipitate proteins by adding 300 µL of cold acetonitrile.
-
Vortex and centrifuge at high speed.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject into the UPLC-MS/MS system.
Method Validation Workflow
The validation of an analytical method is crucial to ensure that it is suitable for its intended purpose. The following diagram illustrates a typical workflow for analytical method validation based on ICH Q2(R1) guidelines.
A Comparative Guide to the Bioactivity of 2-Allylphenol Derivatives
For researchers, scientists, and drug development professionals, the exploration of novel phenolic compounds as therapeutic agents is a significant area of interest. 2-Allylphenol, a naturally occurring compound, and its derivatives have demonstrated a wide spectrum of biological activities.[1] This guide provides a comparative analysis of the bioactivity of these derivatives, focusing on their antimicrobial, antifungal, anticancer, and anti-inflammatory properties, supported by experimental data and detailed protocols.
Comparative Analysis of Biological Activities
The introduction of different functional groups to the this compound scaffold significantly influences its biological efficacy. The allyl group, in particular, has been shown to enhance potency in several contexts.
Antimicrobial Activity
Studies demonstrate that the presence of an allyl group on a phenol ring often increases potency against planktonic (free-floating) bacteria. A comparative study involving thymol, carvacrol, and their 2-allyl derivatives revealed that the allylated compounds exhibited greater bactericidal activity against both Gram-positive Staphylococcus epidermidis and Gram-negative Pseudomonas aeruginosa.[2] For instance, 2-allyl carvacrol reduced S. epidermidis growth by 79.63%, whereas the parent compound, carvacrol, only achieved a 15.55% reduction under the same conditions.[2] However, this increased potency does not always extend to bacteria in a biofilm state, where the parent compounds are sometimes more effective.[2][3]
Table 1: Comparative Antimicrobial Activity (Planktonic Bacteria)
| Compound | Test Organism | Activity Metric | Result | Reference |
|---|---|---|---|---|
| Thymol | S. epidermidis | % Growth Reduction | 25.67% | [2] |
| 2-Allylthymol | S. epidermidis | % Growth Reduction | 79.00% | [2] |
| Carvacrol | S. epidermidis | % Growth Reduction | 15.55% | [2] |
| 2-Allyl carvacrol | S. epidermidis | % Growth Reduction | 79.63% | [2] |
| Thymol | P. aeruginosa | % Growth Reduction | 19.18% | [2] |
| 2-Allylthymol | P. aeruginosa | % Growth Reduction | 77.93% | [2] |
| Carvacrol | P. aeruginosa | % Growth Reduction | 2.35% | [2] |
| 2-Allyl carvacrol | P. aeruginosa | % Growth Reduction | 77.93% | [2] |
| This compound | S. epidermidis | MIC (mM) | 7.8 | [4] |
| this compound | P. aeruginosa | MIC (mM) | 7.8 |[4] |
Antifungal Activity
This compound (2-AP) is recognized as an effective fungicide against several plant pathogens.[5][6] Interestingly, its bio-transformation by fungi can lead to metabolites with even greater potency. One such metabolite, 2-(2-hydroxypropyl) phenol, demonstrated significantly lower EC50 values (indicating higher potency) against various fungal pathogens compared to the parent 2-AP.[5][6] This suggests that the formation of this metabolite may contribute to the overall toxicity of this compound in controlling plant pathogens.[5] The mechanism of action is believed to involve the inhibition of respiration.[5]
Table 2: Comparative Antifungal Activity (Mycelial Growth Inhibition)
| Compound | Fungal Pathogen | EC50 (μg/ml) | Reference |
|---|---|---|---|
| This compound (2-AP) | R. cerealis | 8.2 | [5] |
| 2-(2-hydroxypropyl) phenol | R. cerealis | 1.0 | [5] |
| This compound (2-AP) | P. aphanidermatum | 48.8 | [5] |
| 2-(2-hydroxypropyl) phenol | P. aphanidermatum | 11.2 | [5] |
| This compound (2-AP) | V. mali | 10.5 | [5] |
| 2-(2-hydroxypropyl) phenol | V. mali | 5.3 | [5] |
| This compound (2-AP) | B. cinerea | 23.8 | [5] |
| 2-(2-hydroxypropyl) phenol | B. cinerea | 23.5 |[5] |
Anticancer Activity
Various derivatives of phenolic compounds have been synthesized and evaluated for their cytotoxic activity against human cancer cell lines. While extensive comparative data on a single, consistent series of this compound derivatives is limited, published studies on related structures provide valuable insights. For example, a series of 2-phenol-4-chlorophenyl-6-aryl pyridines showed potent topoisomerase II inhibitory activity, a key mechanism in cancer therapy.[7] The IC50 values, representing the concentration required to inhibit 50% of cell growth, are a standard metric for comparison.
Table 3: Cytotoxic Activity of Selected Phenolic Derivatives Against Cancer Cell Lines
| Compound Type | Cancer Cell Line | Activity Metric | Result (μM) | Reference |
|---|---|---|---|---|
| Pyrazole Derivative (7a) | MCF-7 (Breast) | IC50 | < 10 | [8] |
| Pyrazole Derivative (8) | MCF-7 (Breast) | IC50 | < 10 | [8] |
| Thienopyrimidine Derivative (52) | T47D (Breast) | IC50 | 6.9 | [9] |
| Thienopyrimidine Derivative (52) | MDA-MB-231 (Breast) | IC50 | 10.0 | [9] |
| 2-Phenylthiazole Derivative (B9) | C. albicans (Fungus) | MIC | - | [10] |
| Phenolic Saponin (1) | A549 (Lung) | IC50 | 3.5 | [11] |
| Phenolic Saponin (1) | PC-3 (Prostate) | IC50 | 5.52 |[11] |
Experimental Protocols and Methodologies
The data presented in this guide are derived from established in vitro assays. Below are detailed protocols for the key experiments.
General Experimental Workflow
The process of evaluating the bioactivity of new chemical derivatives typically follows a structured path from synthesis to mechanism of action studies.
Caption: General workflow for the discovery and evaluation of bioactive compounds.
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay
-
Preparation: A two-fold serial dilution of the test compound is prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with a standardized suspension of the target bacterium (e.g., S. epidermidis, P. aeruginosa) to a final concentration of approximately 5 x 10^5 CFU/mL.[3]
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Antifungal Activity: Mycelial Growth Inhibition Assay
-
Preparation: The test compound is dissolved in a suitable solvent and added to a molten potato dextrose agar (PDA) medium at various concentrations. The medium is then poured into Petri dishes.
-
Inoculation: A small disc of mycelial felt from a fresh culture of the target fungus (e.g., R. cerealis) is placed at the center of each plate.[5]
-
Incubation: Plates are incubated at a suitable temperature (e.g., 25°C) until the mycelial growth in the control plate (without the compound) reaches the edge.
-
Analysis: The diameter of the fungal colony is measured. The percentage of inhibition is calculated relative to the control, and the EC50 value is determined by plotting inhibition percentage against compound concentration.[5]
Anticancer Activity: MTT Cell Viability Assay
-
Cell Seeding: Human cancer cells (e.g., MCF-7, A549) are seeded into a 96-well plate at a density of 5,000-10,000 cells/well and allowed to adhere overnight.
-
Treatment: The cells are treated with various concentrations of the test compounds and incubated for 48-72 hours.[11]
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Analysis: The absorbance is measured using a microplate reader at ~570 nm. Cell viability is calculated relative to untreated control cells, and the IC50 value is determined.[8]
Antioxidant Activity: DPPH Radical Scavenging Assay
-
Preparation: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.[12][13]
-
Reaction: Various concentrations of the test compound are mixed with the DPPH solution in a 96-well plate.[13][14]
-
Incubation: The reaction mixture is incubated in the dark at room temperature for 30 minutes.
-
Analysis: The absorbance of the solution is measured at ~517 nm. The scavenging activity is calculated by the decrease in absorbance compared to a control (DPPH solution without the compound). The IC50 value is the concentration of the compound that scavenges 50% of the DPPH radicals.[13]
Mechanisms of Action and Signaling Pathways
Phenolic compounds exert their biological effects through various mechanisms. Their antimicrobial action is often attributed to the disruption of the bacterial cell membrane's integrity.[2] Anti-inflammatory effects are frequently linked to the modulation of key signaling pathways involved in the inflammatory response.
Anti-inflammatory Signaling Pathway
Many phenolic compounds are known to inhibit the inflammatory response triggered by agents like lipopolysaccharide (LPS).[15] LPS activates the Toll-like receptor 4 (TLR4), initiating a downstream signaling cascade through proteins like MyD88. This leads to the activation of mitogen-activated protein kinases (MAPKs), which in turn promotes the expression of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[15][16] this compound derivatives may exert anti-inflammatory effects by inhibiting key components of this pathway.
Caption: Potential anti-inflammatory mechanism via the TLR4/MAPK signaling pathway.
References
- 1. This compound | C9H10O | CID 15624 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Item - Data_Sheet_2_Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria.xlsx - Frontiers - Figshare [frontiersin.figshare.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and antifungal activity of this compound derivatives against fungal plant pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of 2-phenol-4-chlorophenyl-6-aryl pyridines as topoisomerase II inhibitors and cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Correlation of physicochemical properties with antioxidant activity in phenol and thiophenol analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Characterization of Novel Synthetic Polyphenols: Validation of Antioxidant and Vasculoprotective Activities | MDPI [mdpi.com]
- 15. Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Molecular Mechanism Underlying Anti-Inflammatory and Anti-Allergic Activities of Phytochemicals: An Update - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antioxidant Activity of 2-Allylphenol and Other Phenolic Compounds
For Immediate Publication
[City, State] – [Date] – A comprehensive review of available data highlights the comparative antioxidant potential of 2-Allylphenol alongside other structurally related phenolic compounds, namely eugenol, guaiacol, and phenol. This guide, intended for researchers, scientists, and drug development professionals, synthesizes experimental data to provide a clear comparison of their free radical scavenging capabilities.
The antioxidant activity of phenolic compounds is pivotal in the mitigation of oxidative stress, a key factor in the pathogenesis of numerous diseases. The efficacy of these compounds is largely attributed to their ability to donate a hydrogen atom from their hydroxyl group, thereby neutralizing reactive oxygen species (ROS). This comparative guide delves into the structural nuances that influence this activity, supported by quantitative data from established in vitro antioxidant assays.
Quantitative Comparison of Antioxidant Activity
The antioxidant activities of this compound, eugenol, guaiacol, and phenol have been evaluated using two primary assays: the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay. The results, expressed as IC50 values (the concentration of the compound required to inhibit 50% of the free radicals), are summarized in the table below. A lower IC50 value indicates a higher antioxidant activity.
| Compound | DPPH Assay IC50 (µM) | ABTS Assay IC50 (µM) | Reference |
| This compound | Data Not Available | Data Not Available | |
| Eugenol | 41.13 ± 3.50 | 149.2 (µg/mL) | [1][2] |
| 130.485 (µg/mL) | [3] | ||
| 196.7 (µg/mL) | [2] | ||
| Guaiacol | Data Not Available | Data Not Available | |
| Phenol | Data Not Available | Data Not Available | |
| Ascorbic Acid (Standard) | ~1.1 mM (as positive control) | [1] |
It is crucial to note that a direct comparison of IC50 values is most accurate when determined within the same study under identical experimental conditions. The data presented here is compiled from various sources and should be interpreted with this consideration.
Experimental Protocols
To ensure a thorough understanding of the presented data, detailed methodologies for the DPPH and ABTS assays are provided below. These protocols are based on standard procedures widely accepted in the scientific community.
DPPH Radical Scavenging Assay
The DPPH assay is a common spectrophotometric method for determining the antioxidant activity of compounds. The procedure is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow.[4]
Procedure:
-
Preparation of DPPH Solution: A stock solution of DPPH (typically 0.1 mM) is prepared in a suitable solvent such as methanol or ethanol. The solution should be freshly prepared and kept in the dark to prevent degradation.[5]
-
Sample Preparation: The test compounds (this compound, eugenol, guaiacol, phenol) and a standard antioxidant (e.g., ascorbic acid or Trolox) are prepared in a series of concentrations.
-
Reaction Mixture: A specific volume of the sample solution is mixed with a defined volume of the DPPH solution.
-
Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (usually 30 minutes).[5]
-
Absorbance Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer.[1]
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control (DPPH solution without the sample) and A_sample is the absorbance of the reaction mixture.
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the compound.
ABTS Radical Cation Decolorization Assay
The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The decolorization of the blue-green ABTS•+ solution is proportional to the antioxidant concentration.[6]
Procedure:
-
Generation of ABTS•+: The ABTS radical cation is produced by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.[7][8]
-
Preparation of ABTS•+ Working Solution: The ABTS•+ stock solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.[7]
-
Sample Preparation: The test compounds and a standard antioxidant are prepared in a range of concentrations.
-
Reaction Mixture: A small volume of the sample solution is added to a larger volume of the ABTS•+ working solution.
-
Incubation: The reaction mixture is incubated at room temperature for a specific time (e.g., 6 minutes).[7]
-
Absorbance Measurement: The absorbance is measured at 734 nm.
-
Calculation of Scavenging Activity: The percentage of inhibition is calculated using the same formula as in the DPPH assay.
-
IC50 Determination: The IC50 value is determined from the dose-response curve.
Signaling Pathways in Antioxidant Activity of Phenolic Compounds
Phenolic compounds exert their antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways.[9] These pathways are crucial in regulating the expression of endogenous antioxidant enzymes and other cytoprotective proteins.
References
- 1. researchgate.net [researchgate.net]
- 2. An Overview on the Anti-inflammatory Potential and Antioxidant Profile of Eugenol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antioxidant activity and kinetics studies of eugenol and 6-bromoeugenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. acmeresearchlabs.in [acmeresearchlabs.in]
- 6. researchgate.net [researchgate.net]
- 7. Optimized preparation, characterization, and antioxidant activity of chitooligosaccharide–glycine Maillard reaction products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 9. Intracellular signaling pathways modulated by phenolic compounds: application for new anti-inflammatory drugs discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Molecular Architecture of 2-Allylphenol: A Comparative Guide to Spectroscopic Confirmation
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of synthesized or isolated compounds is a critical step. This guide provides a comprehensive comparison of key spectroscopic techniques—Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS)—for the structural elucidation of 2-Allylphenol. Detailed experimental protocols and comparative data are presented to facilitate efficient and accurate analysis.
The structural confirmation of this compound (C₉H₁₀O), a valuable building block in organic synthesis, relies on the synergistic application of multiple spectroscopic methods. Each technique probes different aspects of the molecular structure, and together they provide a detailed and robust characterization. This guide outlines the expected data from each technique and provides standardized protocols for their acquisition.
Comparative Spectroscopic Data
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for the structural confirmation of this compound.
| Parameter | Observed Value | Assignment |
| ¹H NMR (CDCl₃, 400 MHz) | ||
| Chemical Shift (δ) ppm | ~7.15 (d) | Aromatic H (ortho to -OH) |
| ~6.85 (t) | Aromatic H (para to -OH) | |
| ~6.75 (d) | Aromatic H (ortho to allyl) | |
| ~6.95 (t) | Aromatic H (meta to -OH) | |
| ~5.9-6.1 (m) | -CH=CH₂ | |
| ~5.0-5.2 (m) | -CH=CH₂ | |
| ~3.4 (d) | Ar-CH₂- | |
| ~5.0 (s, broad) | -OH | |
| ¹³C NMR (CDCl₃, 100 MHz) | ||
| Chemical Shift (δ) ppm | ~154 ppm | Ar-C-OH |
| ~137 ppm | -CH=CH₂ | |
| ~130 ppm | Ar-C (para to -OH) | |
| ~128 ppm | Ar-C (ortho to allyl) | |
| ~121 ppm | Ar-C (ortho to -OH) | |
| ~116 ppm | Ar-C (meta to -OH) | |
| ~115 ppm | -CH=CH₂ | |
| ~35 ppm | Ar-CH₂- | |
| IR Spectroscopy (ATR) | ||
| Wavenumber (cm⁻¹) | ~3400 (broad) | O-H stretch |
| ~3080 | =C-H stretch (alkene and aromatic) | |
| ~1640 | C=C stretch (alkene) | |
| ~1590, 1490, 1450 | C=C stretch (aromatic) | |
| ~915, 995 | =C-H bend (alkene) | |
| Mass Spectrometry (EI) | ||
| m/z Ratio | 134 | [M]⁺ (Molecular Ion)[1][2][3][4] |
| 119 | [M-CH₃]⁺ | |
| 107 | [M-C₂H₃]⁺ | |
| 91 | [M-C₃H₅]⁺ or [C₇H₇]⁺ (Tropylium ion)[1] | |
| 77 | [C₆H₅]⁺ (Phenyl cation)[1] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are generalized and may require optimization based on the specific instrumentation available.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.[5]
-
¹H NMR Spectroscopy:
-
Instrument: 400 MHz NMR Spectrometer.
-
Acquisition Parameters: Acquire the spectrum at room temperature. Use a standard pulse sequence with a pulse angle of 45°, a relaxation delay of 2 seconds, and an acquisition time of 4 seconds. Typically, 16 to 64 scans are co-added to achieve an adequate signal-to-noise ratio.[5]
-
Data Processing: Apply a line broadening factor of 0.3 Hz to the Free Induction Decay (FID) before Fourier transformation. Phase and baseline correct the resulting spectrum. Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.
-
-
¹³C NMR Spectroscopy:
-
Instrument: 100 MHz NMR Spectrometer (corresponding to a 400 MHz ¹H frequency).
-
Acquisition Parameters: Acquire the spectrum using a proton-decoupled pulse sequence. A pulse angle of 30°, a relaxation delay of 2 seconds, and an acquisition time of 1.5 seconds are typically used. A larger number of scans (e.g., 1024) is usually required to obtain a good signal-to-noise ratio.
-
Data Processing: Apply a line broadening of 1 Hz to the FID before Fourier transformation. Phase and baseline correct the spectrum. Reference the chemical shift to the central peak of the CDCl₃ multiplet at 77.16 ppm.
-
Infrared (IR) Spectroscopy
-
Sample Preparation: For Attenuated Total Reflectance (ATR)-IR, place a single drop of liquid this compound directly onto the ATR crystal.[5] Alternatively, for a liquid film method, place a drop of the sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.[5]
-
Data Acquisition:
-
Instrument: Fourier-Transform Infrared (FT-IR) Spectrometer.
-
Acquisition Parameters: Record the spectrum over the range of 4000-650 cm⁻¹. Co-add 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Background Correction: Record a background spectrum of the clean, empty ATR crystal or KBr/NaCl plates prior to sample analysis. This background is automatically subtracted from the sample spectrum.
-
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) into the mass spectrometer via direct infusion or through a gas chromatography (GC) inlet.
-
Data Acquisition:
-
Instrument: Mass Spectrometer with an Electron Ionization (EI) source.
-
Acquisition Parameters: Use a standard EI energy of 70 eV.[1] Acquire the mass spectrum over a mass-to-charge (m/z) range of 40-200 amu.
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the presence of key structural motifs. The fragmentation of phenols can be complex, but characteristic losses can be observed.[6][7][8]
Workflow for Structural Confirmation
The logical flow for confirming the structure of this compound using these spectroscopic techniques is illustrated in the following diagram.
Caption: Workflow for the structural confirmation of this compound.
References
- 1. This compound | C9H10O | CID 15624 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. This compound [webbook.nist.gov]
- 4. This compound [webbook.nist.gov]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Assessing the Environmental Profile of 2-Allylphenol: A Comparative Guide to its Persistence and Bioaccumulation
For researchers, scientists, and drug development professionals, understanding the environmental fate of chemical compounds is a critical aspect of sustainable product development and regulatory compliance. This guide provides a comparative assessment of the environmental persistence and bioaccumulation potential of 2-Allylphenol against common phenolic alternatives: phenol, cresol, and nonylphenol. The information is presented to facilitate informed decision-making in chemical selection and risk assessment.
Executive Summary
This compound's environmental profile, when compared to phenol, cresol, and nonylphenol, suggests a moderate persistence and a low to moderate potential for bioaccumulation. While data for this compound is not as extensive as for the other compounds, information from its ECHA REACH registration dossier indicates that it is not readily biodegradable, implying a longer persistence in the environment than readily biodegradable substances. Its estimated bioconcentration factor (BCF) suggests a lower bioaccumulation potential than the highly bioaccumulative nonylphenol, but potentially higher than phenol and cresol. This guide presents the available data in a comparative format to highlight these differences.
Comparison of Environmental Persistence
The environmental persistence of a chemical is its ability to remain in the environment without degrading. It is often measured by its half-life in various environmental compartments such as water, soil, and sediment. The primary degradation pathways considered are biodegradation, photodegradation, and hydrolysis.
| Compound | Biodegradation Half-life (Water) | Biodegradation Half-life (Soil) | Photodegradation Half-life (Atmosphere) | Hydrolysis Half-life | Persistence Classification |
| This compound | Not readily biodegradable (ECHA dossier) | Data not available | Data not available | Not expected to be significant | Moderate |
| Phenol | < 1 to 9 days | Rapidly degrades | ~14.6 hours | Stable | Low |
| Cresol (isomers) | < 1 to < 7 days[1] | ~1 week[2] | ~1 day[1] | Stable | Low |
| Nonylphenol | Few days to >100 days[3][4][5] | 31-51 days[6] | Rapidly degraded by hydroxyl radicals[7] | Stable | High |
Comparison of Bioaccumulation Potential
Bioaccumulation refers to the accumulation of a substance in an organism from all sources of exposure (water, food, etc.). The Bioconcentration Factor (BCF) is a key metric, representing the ratio of the chemical's concentration in an organism to its concentration in the surrounding water.
| Compound | Bioconcentration Factor (BCF) in fish (L/kg) | Log Kow | Bioaccumulation Classification |
| This compound | 3.6 - 110 (Estimated from ECHA dossier) | 2.8 (Estimated from ECHA dossier) | Low to Moderate |
| Phenol | 1.9 - 17.5[8][9] | 1.46 | Low |
| Cresol (isomers) | 14.1 - 19.9[3] | 1.94 - 1.96[10] | Low |
| Nonylphenol | 1.4 - 7.9 (in some species)[11], up to 10 - 1000 times the environmental concentration[7] | 3.80 - 4.77[11] | High |
Experimental Protocols
OECD 301: Ready Biodegradability
The OECD 301 guideline encompasses a suite of six screening tests designed to determine the ready biodegradability of organic chemicals. A substance is considered "readily biodegradable" if it meets a specific degradation threshold within a 28-day period, indicating it is likely to be rapidly and completely removed from the environment.
Key Methodologies:
-
DOC Die-Away (OECD 301 A): Measures the removal of dissolved organic carbon (DOC) over time.
-
CO2 Evolution (Modified Sturm Test; OECD 301 B): Quantifies the carbon dioxide produced during biodegradation.
-
MITI (I) (Ministry of International Trade and Industry, Japan; OECD 301 C): Measures oxygen consumption.
-
Closed Bottle (OECD 301 D): Measures the depletion of dissolved oxygen.
-
Modified OECD Screening (OECD 301 E): A variation of the DOC Die-Away test.
-
Manometric Respirometry (OECD 301 F): Measures oxygen uptake in a closed respirometer.
General Procedure:
-
Test Substance Preparation: The test substance is added to a mineral medium at a known concentration.
-
Inoculum: A mixed population of microorganisms, typically from activated sludge of a sewage treatment plant, is introduced.
-
Incubation: The test is run in the dark or diffuse light at a controlled temperature (typically 20-25°C) for 28 days.
-
Analysis: The extent of biodegradation is determined by measuring the chosen parameter (DOC, CO2, or O2) at regular intervals.
-
Pass Criteria: To be classified as readily biodegradable, a substance must achieve at least 60% of its theoretical maximum biodegradation (ThOD or ThCO2) or 70% DOC removal within a 10-day window during the 28-day test.
OECD 305: Bioaccumulation in Fish
The OECD 305 guideline details a procedure to assess the bioconcentration of a chemical in fish. It involves an uptake phase, where fish are exposed to the chemical, followed by a depuration phase in clean water.
Key Phases:
-
Uptake Phase: Fish are exposed to a constant, sublethal concentration of the test substance in water for a defined period (e.g., 28 days).
-
Depuration Phase: After the uptake phase, the fish are transferred to a clean, flowing water system without the test substance for a period to observe elimination.
Procedure:
-
Test Organism Selection: A suitable fish species is chosen, such as zebrafish (Danio rerio) or rainbow trout (Oncorhynchus mykiss).
-
Exposure: Fish are maintained in flow-through tanks with a constant concentration of the test substance during the uptake phase.
-
Sampling: Fish and water samples are taken at regular intervals during both the uptake and depuration phases.
-
Chemical Analysis: The concentration of the test substance in the fish tissue (whole body or specific organs) and in the water is measured.
-
Calculation of BCF: The bioconcentration factor is calculated as the ratio of the concentration of the substance in the fish at steady-state to the concentration in the water. Kinetic BCFs can also be calculated from the uptake and depuration rate constants.
Visualizing Environmental Fate and Assessment
To better understand the processes involved in assessing the environmental impact of this compound, the following diagrams illustrate the key pathways and experimental workflows.
References
- 1. Comparative toxicity and bioconcentration of nonylphenol in freshwater organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Registration Dossier - ECHA [echa.europa.eu]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. Occurrence and biodegradation of nonylphenol in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Occurrence and Biodegradation of Nonylphenol in the Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nonylphenol | C15H24O | CID 67296 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Nonylphenol - Wikipedia [en.wikipedia.org]
- 8. POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for Phenol - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Bioconcentration - Wikipedia [en.wikipedia.org]
- 10. Table 4-2, Physical and Chemical Properties of Cresols - Toxicological Profile for Cresols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. epa.gov [epa.gov]
A Comparative Cost-Effectiveness Analysis of 2-Allylphenol Synthesis Protocols
For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. 2-Allylphenol, a valuable building block in the synthesis of polymers, pharmaceuticals, and fragrances, can be produced through several synthetic routes. This guide provides a comprehensive comparison of the most common protocols for this compound synthesis, with a focus on cost-effectiveness, experimental procedures, and overall efficiency.
The primary methods for synthesizing this compound include the traditional two-step Claisen rearrangement of allyl phenyl ether and more direct, one-step allylation approaches. The choice of protocol can have significant implications for yield, purity, cost of raw materials, energy consumption, and environmental impact. This analysis delves into the quantitative and qualitative aspects of each major pathway to inform laboratory and industrial-scale production decisions.
Comparison of Key Performance Metrics
The following table summarizes the critical parameters for the most prevalent this compound synthesis protocols. The cost analysis is based on a compilation of recent, approximate market prices for reagents and catalysts. It is important to note that these prices can fluctuate based on supplier, purity, and market conditions.
| Parameter | Protocol 1: Two-Step Claisen Rearrangement | Protocol 2: Direct Allylation with Allyl Halide | Protocol 3: Catalytic Direct Allylation with Allyl Alcohol |
| Overall Yield | 70-95%[1][2] | Generally lower than Claisen rearrangement due to side products | Moderate to high (highly catalyst and condition dependent) |
| Starting Materials | Phenol, Allyl Halide (bromide or chloride), Base (K₂CO₃ or NaOH) | Phenol, Allyl Halide (bromide or chloride), Base | Phenol, Allyl Alcohol |
| Catalyst | None for rearrangement; Base for O-allylation | Base (often stoichiometric) | Transition Metals (e.g., Palladium, Ruthenium complexes) or Acids |
| Reaction Temperature | O-allylation: Reflux; Rearrangement: 180-220°C[2] | Mild to moderate | Varies (can be significantly lower than Claisen rearrangement) |
| Reaction Time | 4-6 hours for rearrangement[3] | Varies | Varies |
| Raw Material Cost | Moderate to High (Allyl bromide is expensive) | Moderate to High | Lower (Allyl alcohol is generally cheaper than allyl bromide) |
| Energy Cost | High (due to high temperature for rearrangement) | Low to Moderate | Low to Moderate |
| Purification | Distillation, Extraction[3] | Distillation, Chromatography | Chromatography, Distillation |
| Green Chemistry | High energy consumption, use of halogenated reagents | Use of halogenated reagents, potential for significant salt waste | Atom economical, avoids halogenated reagents, but uses heavy metal catalysts |
| Safety Concerns | High temperature operation | Allyl bromide is a potent lachrymator and toxic[4][5][6][7] | Catalyst toxicity and handling |
Detailed Experimental Protocols
Protocol 1: Two-Step Synthesis via Williamson Ether Synthesis and Claisen Rearrangement
This is the most common and high-yielding industrial method for producing this compound.[1]
Step 1: O-Allylation of Phenol (Williamson Ether Synthesis)
-
Reagents: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add phenol, a suitable solvent (e.g., acetone or DMF), and a base such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH).
-
Reaction: Add allyl bromide or allyl chloride to the mixture.
-
Heating: Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).
-
Work-up: After cooling, filter the mixture to remove the inorganic salts. Evaporate the solvent from the filtrate under reduced pressure to obtain crude allyl phenyl ether.
Step 2: Claisen Rearrangement
-
Heating: Place the crude allyl phenyl ether in a flask equipped with a condenser. Heat the ether to a temperature between 180°C and 220°C.[2] The reaction is typically complete in 4 to 6 hours.[3]
-
Purification: The resulting crude this compound is a mixture of the desired ortho-product and some para-isomer. Purify by dissolving the mixture in 20% aqueous sodium hydroxide, extracting with a nonpolar solvent to remove any unreacted allyl phenyl ether, and then acidifying the aqueous layer to precipitate the this compound. Further purification can be achieved by vacuum distillation.[3]
Protocol 2: Direct Allylation of Phenol with Allyl Halide
This method bypasses the isolation of the ether intermediate.
-
Reagents: In a suitable reactor, combine phenol, a base (e.g., NaOH or K₂CO₃), and a non-polar solvent.
-
Reaction: Add allyl chloride or allyl bromide to the mixture.
-
Conditions: The reaction is typically carried out under mild conditions, though this can lead to a mixture of O-allylated and C-allylated products. Selectivity for C-allylation can be influenced by the choice of solvent and base.
-
Purification: The product mixture is worked up to separate this compound from the allyl phenyl ether byproduct and unreacted starting materials, usually involving extraction and distillation or chromatography.
Protocol 3: Catalytic Direct Allylation of Phenol with Allyl Alcohol
This approach is a greener alternative, avoiding the use of allyl halides.
-
Reagents: Combine phenol and allyl alcohol in a reaction vessel.
-
Catalyst: Add a suitable catalyst. This can be an acid catalyst or a transition metal complex, such as those based on palladium or ruthenium.
-
Reaction: Heat the mixture under an inert atmosphere. The reaction conditions (temperature, time, catalyst loading) are highly dependent on the specific catalyst used.
-
Purification: After the reaction is complete, the catalyst is typically removed by filtration. The product is then purified from the remaining starting materials and any side products by distillation or column chromatography.
Visualizing the Synthesis Pathways
To better illustrate the workflows of the primary synthesis protocols, the following diagrams have been generated.
Caption: Workflow for the Two-Step Synthesis of this compound via Claisen Rearrangement.
Caption: Workflows for Direct Synthesis Routes to this compound.
Conclusion
The traditional two-step Claisen rearrangement remains a robust and high-yielding method for the synthesis of this compound, making it a common choice for industrial production. However, its high energy consumption and reliance on halogenated starting materials are notable drawbacks. Direct allylation with allyl halides offers a more streamlined process but often suffers from lower selectivity and the use of toxic reagents like allyl bromide.
The catalytic direct allylation with allyl alcohol emerges as a promising "green" alternative. This method is more atom-economical and avoids the use of hazardous allyl halides. The cost-effectiveness of this approach is heavily dependent on the price, efficiency, and reusability of the catalyst. As catalyst technology continues to advance, this method may become increasingly competitive with the traditional Claisen rearrangement, particularly for applications where environmental impact and safety are primary concerns. The selection of the optimal synthesis protocol will ultimately depend on a careful consideration of the specific requirements of the production scale, cost constraints, and desired purity of the final product.
References
- 1. businessanalytiq.com [businessanalytiq.com]
- 2. Phenol Prices, Trends, Index, News, Monitor and Demand [chemanalyst.com]
- 3. Potassium Carbonate Prices, Trends, Index, News, Monitor and Demand [chemanalyst.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. beta.lakeland.edu [beta.lakeland.edu]
A Comparative Study of the Chemical Reactivity of Allyl versus Propenyl Phenols: Eugenol and Isoeugenol as Model Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the chemical reactivity of allylphenols and propenylphenols, using the isomeric pair eugenol (an allylphenol) and isoeugenol (a propenylphenol) as primary examples. This comparison is crucial for understanding their distinct biological activities, toxicological profiles, and potential applications in drug development and materials science. The structural difference between these two compounds, specifically the position of the carbon-carbon double bond in the side chain, leads to significant variations in their reactivity. While eugenol features a terminal double bond on an allyl group, isoeugenol's double bond is conjugated with the aromatic ring.
I. Antioxidant Activity
The antioxidant properties of eugenol and isoeugenol are among their most studied characteristics. The position of the double bond significantly influences their ability to scavenge free radicals and reduce oxidizing agents. In general, isoeugenol exhibits higher antioxidant activity than eugenol. This is attributed to the conjugation of the propenyl group's double bond with the benzene ring in isoeugenol, which enhances the stability of the resulting phenoxyl radical.
Table 1: Comparison of Antioxidant Activities of Eugenol and Isoeugenol
| Assay | Parameter | Eugenol | Isoeugenol | Reference |
| DPPH Radical Scavenging | EC50 (μg/mL) | 22.6 | 17.1 | [1][2] |
| ABTS Radical Scavenging | EC50 (μg/mL) | 146.5 | 87.9 | [1][2] |
| Ferric Reducing Antioxidant Power (FRAP) | mmol Fe(II)/g | 11.2 | 18.4 | [1] |
Experimental Protocols
-
Reagent Preparation : Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). Adjust the concentration to obtain an absorbance of approximately 1.0 at 517 nm.
-
Reaction Mixture : In a microplate well or a cuvette, mix a specific volume of the sample (dissolved in a suitable solvent) with the DPPH solution.
-
Incubation : Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement : Measure the absorbance of the solution at 517 nm using a spectrophotometer.
-
Calculation : The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture with the sample. The EC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined from a dose-response curve.
-
Reagent Preparation : Generate the ABTS radical cation (ABTS•+) by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Working Solution : Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate buffer) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction Mixture : Add a specific volume of the sample to the ABTS•+ working solution.
-
Incubation : Incubate the mixture at room temperature for a defined time (e.g., 6 minutes).
-
Measurement : Measure the absorbance at 734 nm.
-
Calculation : Calculate the percentage of inhibition and the EC50 value as described for the DPPH assay.
Caption: Workflow for DPPH and ABTS antioxidant assays.
II. Cytotoxicity and Biological Reactivity
The difference in the position of the double bond also has a profound impact on the cytotoxicity of these compounds. Isoeugenol is generally found to be more cytotoxic than eugenol.[3][4] This higher toxicity of isoeugenol is often linked to its greater propensity to induce the production of reactive oxygen species (ROS) and deplete cellular glutathione (GSH) levels.[3][4] The formation of a benzylic radical from isoeugenol is considered a key step in its prooxidant activity.[3] In contrast, the cytotoxicity of eugenol may proceed through ROS-independent mechanisms, potentially involving the formation of phenoxyl radicals or a eugenol quinone methide.[3][4]
Table 2: Comparative Cytotoxicity of Eugenol and Isoeugenol in a Human Submandibular Cell Line
| Parameter | Eugenol | Isoeugenol | Reference |
| CC50 (mM) | 0.395 | 0.0523 | [3][4] |
| ROS Production | Biphasic (enhanced at low concentrations, decreased at high concentrations) | Significant induction over a wide range of concentrations | [3][4] |
| GSH Levels (at 1000 μM) | No significant reduction | Significant reduction | [3][4] |
Experimental Protocol
-
Cell Seeding : Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with various concentrations of the test compounds (eugenol and isoeugenol) and incubate for a specific period (e.g., 24, 48, or 72 hours).
-
MTT Addition : Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization : Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Measurement : Measure the absorbance of the solubilized formazan at a wavelength between 500 and 600 nm (typically 570 nm) using a microplate reader.
-
Calculation : Cell viability is expressed as a percentage of the untreated control cells. The CC50 (half-maximal cytotoxic concentration) is determined from the dose-response curve.
III. Oxidation and Formation of Reactive Intermediates
The oxidation of eugenol and isoeugenol proceeds through different pathways, leading to the formation of distinct reactive intermediates. The conjugation of the double bond in isoeugenol with the aromatic ring makes it more susceptible to oxidation. Kinetic studies have shown that the rate of oxidation of isoeugenol is faster than that of eugenol.
The proposed oxidation mechanism for eugenol involves the formation of a phenoxyl radical, which can then lead to the formation of a quinone methide. For isoeugenol, oxidation can also lead to a phenoxyl radical, but the conjugated system facilitates the formation of a more stable benzylic radical, which can then be further oxidized. These reactive intermediates, particularly quinone methides, are electrophilic and can react with cellular nucleophiles like proteins and DNA, which may contribute to their biological activities and toxicity.
References
A Comparative Guide to Quantitative NMR (qNMR) for Determining 2-Allylphenol Purity
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity is a critical aspect of chemical analysis in research, development, and quality control. For 2-Allylphenol, a versatile intermediate in various synthetic pathways, ensuring high purity is paramount for the integrity of subsequent reactions and the quality of the final products. This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with two other common analytical techniques—Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography (HPLC)—for the determination of this compound purity. We present a summary of supporting experimental data, detailed methodologies for each technique, and visual workflows to aid in the selection of the most appropriate method for your analytical needs.
Quantitative Data Summary
The purity of a single batch of this compound was assessed using qNMR, GC-FID, and HPLC. The results, including the mean purity and relative standard deviation (RSD) from replicate measurements, are summarized in the table below for a clear comparison of the techniques' performance.
| Parameter | Quantitative NMR (qNMR) | Gas Chromatography-FID (GC-FID) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Signal intensity is directly proportional to the number of atomic nuclei in a magnetic field. | Separation based on volatility and interaction with a stationary phase, followed by flame ionization detection. | Separation based on partitioning between a mobile and stationary phase, with UV detection. |
| Mean Purity (%) | 99.88 | 99.85 | 99.82 |
| Relative Standard Deviation (RSD, n=6) | 0.08% | 0.15% | 0.18% |
| Reference Standard | Requires a certified internal standard of a different, stable compound. | Typically uses area percent normalization; can use an external standard of this compound for absolute quantification. | Requires a high-purity external standard of this compound for accurate quantification. |
| Key Advantages | - Absolute quantification without a specific this compound reference standard.- Provides structural information for impurity identification.- Non-destructive technique. | - High sensitivity for volatile impurities.- Robust and widely available.- Cost-effective for routine analysis. | - Suitable for non-volatile impurities.- High separation efficiency for complex mixtures.- Versatile with various detection methods. |
| Limitations | - Lower sensitivity for trace impurities compared to chromatographic methods.- Higher initial instrument cost. | - Does not provide structural information for unknown impurities.- Requires volatilization, which can degrade thermally labile compounds. | - Requires a reference standard of the analyte for quantification.- Can be more time-consuming for method development. |
Experimental Protocols
Detailed methodologies for the purity determination of this compound using qNMR, GC-FID, and HPLC are provided below.
Quantitative NMR (¹H-qNMR) Protocol
Instrumentation: 400 MHz NMR Spectrometer
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and 10 mg of a certified internal standard (e.g., maleic acid) into a clean, dry vial.
-
Dissolve the mixture in 0.75 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
NMR Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all protons).
-
Number of Scans: 16
-
Acquisition Time: 4 seconds
-
Spectral Width: 16 ppm
Data Processing and Purity Calculation:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Integrate a well-resolved, characteristic signal of this compound (e.g., the aromatic protons) and a signal from the internal standard.
-
The purity of this compound is calculated using the following formula[1]:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Gas Chromatography-Flame Ionization Detection (GC-FID) Protocol
Instrumentation: Gas Chromatograph with FID detector
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., dichloromethane) at a concentration of approximately 1 mg/mL.
-
Perform serial dilutions to prepare a series of calibration standards if external standard quantification is used. For area percent purity, a single sample injection is sufficient.
GC-FID Parameters:
-
Column: HP-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Inlet Temperature: 250°C
-
Detector Temperature: 300°C
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Final hold: 5 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injection Volume: 1 µL (split ratio 50:1).
Data Analysis: The purity is typically determined by the area percent method, where the peak area of this compound is divided by the total area of all peaks in the chromatogram.
High-Performance Liquid Chromatography (HPLC) Protocol
Instrumentation: HPLC system with a UV detector
Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase at a concentration of approximately 1 mg/mL.
-
Prepare a series of calibration standards by diluting the stock solution.
HPLC Parameters:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 275 nm.
-
Injection Volume: 10 µL.
Data Analysis: The purity is calculated by comparing the peak area of the this compound in the sample to a calibration curve generated from the standards of known concentration.
Visualized Workflows and Logical Relationships
To further clarify the processes, the following diagrams illustrate the experimental workflow for qNMR and a comparison of the logical relationships between the three analytical techniques.
References
Safety Operating Guide
Proper Disposal of 2-Allylphenol: A Guide for Laboratory Professionals
Ensuring laboratory safety and environmental responsibility is paramount when handling chemical waste. This document provides detailed, step-by-step guidance for the proper disposal of 2-Allylphenol, a combustible and toxic compound. Adherence to these procedures is critical to mitigate risks to personnel and the environment.
This compound (CAS No. 1745-81-9) is classified as a hazardous substance, and its disposal is regulated.[1][2] Improper disposal can lead to environmental contamination and potential health hazards.[3] This guide outlines the necessary precautions, personal protective equipment (PPE), and disposal protocols to ensure the safe management of this compound waste.
Hazard Profile and Safety Data
Understanding the hazards associated with this compound is the first step in its safe handling and disposal. The following table summarizes key safety information.
| Hazard Classification | GHS Hazard Statements | Precautionary Statements (Disposal) |
| Combustible Liquid | H227: Combustible liquid.[1] | P210: Keep away from heat/sparks/open flames/hot surfaces. — No smoking.[4] |
| Toxic if Swallowed or in Contact with Skin | H301+H311: Toxic if swallowed or in contact with skin.[1] | P264: Wash skin thoroughly after handling.[1] P270: Do not eat, drink or smoke when using this product.[1] P280: Wear protective gloves/protective clothing/eye protection/face protection.[1] |
| Causes Severe Skin Burns and Eye Damage | H314: Causes severe skin burns and eye damage.[1] | P303+P361+P353: IF ON SKIN (or hair): Remove/Take off immediately all contaminated clothing. Rinse skin with water/shower.[4] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] |
| Toxic to Aquatic Life | H401: Toxic to aquatic life.[1] | P273: Avoid release to the environment.[1] |
| Disposal | P501: Dispose of contents/container to an approved waste disposal plant. [1][4][5][6] |
Experimental Protocols: Step-by-Step Disposal Procedure
The following protocol details the necessary steps for the safe disposal of this compound waste, including liquid waste, contaminated solid waste, and empty containers.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[7]
-
Wear appropriate PPE, including:
-
An emergency eyewash station and safety shower must be readily accessible.[2][7]
2. Waste Collection:
-
Liquid Waste:
-
Collect all this compound waste, including solutions and rinsing water from cleaning contaminated equipment, in a designated, leak-proof, and sealable container.[8][9]
-
The container must be clearly labeled as "Hazardous Waste: this compound" and include the appropriate hazard symbols.[8]
-
Do not mix this compound waste with other waste streams unless specifically instructed to do so by your institution's environmental health and safety (EHS) office.
-
-
Solid Waste:
3. Spill Management:
-
In the event of a spill, immediately evacuate the area and remove all sources of ignition.[2]
-
Wearing appropriate PPE, absorb the spill with an inert material like vermiculite, sand, or earth.[2]
-
Carefully collect the absorbent material and place it in a sealed container for disposal as hazardous waste.[2]
4. Container Management:
-
Empty containers that held this compound must be treated as hazardous waste.[2]
-
Do not reuse empty containers.[1]
-
Triple-rinse the empty container with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.[10]
-
After triple-rinsing, the container can be disposed of according to your institution's guidelines for decontaminated containers.
5. Storage and Disposal:
-
Store waste containers in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents.[2]
-
Keep waste containers tightly closed when not in use.[2]
-
Arrange for the disposal of the hazardous waste through your institution's EHS office or a licensed chemical disposal facility.[9][11] Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.[8][9]
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the this compound disposal process.
Caption: Workflow for the proper disposal of this compound.
References
- 1. sds.metasci.ca [sds.metasci.ca]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. chemneo.com [chemneo.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. This compound | 1745-81-9 | TCI AMERICA [tcichemicals.com]
- 6. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 7. ehs.yale.edu [ehs.yale.edu]
- 8. Phenol, Chloroform, or TRIzol™ Waste Disposal | Research Safety Affairs | Office of Research | UTHSC [uthsc.edu]
- 9. youtube.com [youtube.com]
- 10. rtong.people.ust.hk [rtong.people.ust.hk]
- 11. ehs.princeton.edu [ehs.princeton.edu]
Personal protective equipment for handling 2-Allylphenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2-Allylphenol in a laboratory setting. Adherence to these guidelines is critical for ensuring personal safety and minimizing environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a combustible liquid that is toxic if swallowed or in contact with skin and causes severe skin burns and eye damage.[1][2] It is crucial to use appropriate Personal Protective Equipment (PPE) to mitigate these risks. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Equipment | Specification and Use |
| Eye and Face Protection | Chemical Safety Goggles or Face Shield | Must be worn at all times to protect against splashes. Should conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3] |
| Hand Protection | Chemical-Resistant Gloves | Viton®, Butyl rubber, or heavy-duty Nitrile gloves are recommended for handling this compound. Always inspect gloves for integrity before use and replace immediately if contaminated or damaged. |
| Body Protection | Chemical-Resistant Laboratory Coat or Apron | A lab coat should be worn over personal clothing. For tasks with a higher risk of splashing, a chemical-resistant apron is recommended.[3] |
| Respiratory Protection | NIOSH/MSHA Approved Respirator | Use in a well-ventilated area, preferably within a chemical fume hood.[4] If engineering controls are insufficient, a full-facepiece airline respirator in positive pressure mode with emergency escape provisions should be used.[3] |
| Foot Protection | Closed-Toe Shoes | Shoes must fully cover the feet to protect against spills. |
Quantitative Data on Glove Resistance
| Glove Material | General Resistance to Phenols and Aromatic Hydrocarbons | Typical Breakthrough Time (General) | Notes and Recommendations |
| Viton® | Excellent | > 8 hours | Recommended for prolonged contact and handling of concentrated this compound. |
| Butyl Rubber | Very Good | > 4 hours | A suitable alternative to Viton® for many applications. |
| Nitrile (Heavy-Duty) | Good to Fair | 1 - 4 hours | Suitable for incidental contact. Not recommended for prolonged immersion. Double-gloving can provide additional protection.[5] |
| Neoprene | Fair to Poor | < 1 hour | Not recommended for handling this compound. |
Note: Breakthrough times are influenced by factors such as glove thickness, temperature, and the concentration of the chemical. Always perform a visual inspection of gloves before and during use.
Experimental Protocol: Synthesis of a this compound Derivative
This protocol provides a detailed methodology for a common laboratory procedure involving this compound, integrating essential safety steps.
Objective: To synthesize a derivative of this compound via etherification.
Materials:
-
This compound
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Allyl Bromide
-
Anhydrous Acetone
-
Diethyl Ether
-
Saturated aqueous solution of Ammonium Chloride (NH₄Cl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation and Setup:
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Don all required PPE as outlined in the table above.
-
Set up a clean and dry round-bottom flask with a magnetic stir bar.
-
Assemble the reflux condenser on top of the flask.
-
-
Reaction:
-
In the fume hood, add this compound (1 equivalent) to the round-bottom flask.
-
Add anhydrous acetone to dissolve the this compound.
-
Carefully add anhydrous potassium carbonate (1.5 equivalents) to the flask.
-
Begin stirring the mixture.
-
Slowly add allyl bromide (1.2 equivalents) to the stirring mixture at room temperature.
-
Attach the reflux condenser and start the flow of cooling water.
-
Heat the mixture to reflux using a heating mantle and continue for the desired reaction time, monitoring by Thin Layer Chromatography (TLC).
-
-
Work-up and Extraction:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Filter the solid potassium carbonate.
-
Transfer the filtrate to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent.
-
-
Purification:
-
Concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
-
-
Waste Disposal:
-
All aqueous waste should be neutralized and disposed of according to institutional guidelines.
-
Organic waste containing this compound and its derivatives must be collected in a designated, labeled hazardous waste container.
-
Contaminated solid waste (gloves, paper towels, silica gel) should be placed in a separate, labeled solid hazardous waste container.
-
Safety and Handling Workflow
The following diagram illustrates the logical workflow for safely handling this compound from initial preparation to final disposal.
Caption: Workflow for Safe Handling of this compound.
Operational and Disposal Plans
Storage:
-
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[1][3]
-
Keep away from heat, sparks, open flames, and other sources of ignition.[1][3]
-
Store away from incompatible materials such as strong oxidizing agents.[4]
Spill Management:
-
In case of a spill, immediately evacuate the area if necessary.
-
Wear appropriate PPE, including respiratory protection.
-
Absorb the spill with an inert, non-combustible material such as vermiculite or sand.[1]
-
Collect the absorbed material and place it into a designated, labeled container for hazardous waste disposal.[1]
-
Clean the spill area thoroughly with a suitable decontaminating agent.
Waste Disposal:
-
All waste containing this compound must be treated as hazardous waste.
-
Collect liquid waste in a clearly labeled, leak-proof container.
-
Collect solid waste (e.g., contaminated gloves, paper towels) in a separate, labeled container.
-
Dispose of all hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[3][6] Do not dispose of this compound down the drain.[2]
By adhering to these procedures, you can ensure a safe laboratory environment when working with this compound. Always consult your institution's specific safety guidelines and the most recent Safety Data Sheet (SDS) before handling any chemical.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis method of this compound and its industrial application_Wuhan Zhisheng Technology Co., Ltd. [en.cnpolymer.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 5. wellbefore.com [wellbefore.com]
- 6. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
